3-Nitro-5-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-5(11)3-6(2-4)12(13)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWXWWSCLXXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379667 | |
| Record name | 3-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-94-5 | |
| Record name | 3-Nitro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 401-94-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)aniline (CAS Number: 401-94-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-Nitro-5-(trifluoromethyl)aniline. It includes detailed information on its properties, synthesis, purification, and analytical characterization. This document also explores its potential biological significance and provides detailed experimental protocols and visual workflows to support research and development activities.
Chemical and Physical Properties
This compound is a substituted aniline derivative containing both a nitro group and a trifluoromethyl group. These functional groups significantly influence its chemical reactivity and physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 401-94-5 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 77.5-83.5 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [2][3] |
| SMILES | NC1=CC(=CC(=C1)C(F)(F)F)--INVALID-LINK--=O | [1] |
| InChI Key | LTVWXWWSCLXXAT-UHFFFAOYSA-N | [1] |
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound is the selective reduction of one nitro group of a corresponding dinitro precursor, such as 3,5-dinitrobenzotrifluoride. This approach offers good control over the final product.[2][4][5][6][7]
Experimental Protocol: Synthesis via Selective Reduction
This protocol describes the selective reduction of 3,5-dinitrobenzotrifluoride to yield this compound.
Materials:
-
3,5-Dinitrobenzotrifluoride
-
Sodium hydrosulfide (NaSH) or Ammonium sulfide ((NH₄)₂S)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve 3,5-dinitrobenzotrifluoride in ethanol.
-
Prepare a solution of the reducing agent (e.g., sodium hydrosulfide or ammonium sulfide) in water or aqueous ethanol.
-
Slowly add the reducing agent solution to the stirred solution of the dinitro compound at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Acidify the aqueous mixture with hydrochloric acid to protonate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity solid.[8][9][10]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Select a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol/water or hexane/ethyl acetate mixtures.[3]
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for a period of time.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques, including spectroscopic and chromatographic methods.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The amino protons would likely appear as a broad singlet. The exact chemical shifts and coupling patterns depend on the solvent and other substituents. |
| ¹³C NMR | Aromatic carbons would show signals in the range of δ 110-160 ppm. The carbon attached to the trifluoromethyl group would be split into a quartet due to coupling with the fluorine atoms. |
| FT-IR (cm⁻¹) | Characteristic peaks would include N-H stretching of the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹). |
Chromatographic Methods
Table 3: General Parameters for Chromatographic Analysis
| Method | Column | Mobile Phase/Carrier Gas | Detector | Typical Application | Source(s) |
| HPLC | C18 reverse-phase column | Acetonitrile/Water gradient | UV-Vis | Purity assessment, quantification | [19][20] |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (EI mode) | Identification of volatile impurities, structural elucidation | [21] |
Biological Significance and Signaling Pathways
While specific biological signaling pathways for this compound are not extensively documented, the presence of the nitroaromatic and trifluoromethyl moieties suggests potential interactions with cellular systems.
Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, which can lead to the formation of reactive intermediates.[6][22][23] These intermediates can interact with cellular macromolecules like DNA and proteins, potentially leading to cytotoxic or mutagenic effects.[4][5] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, which can influence its bioavailability and interaction with biological targets.
The following diagram illustrates a conceptual signaling pathway that could be initiated by a nitroaromatic compound, leading to cellular stress and response.
Caption: Conceptual signaling pathway of a nitroaromatic compound.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.[24][25][26][27][28]
Caption: Workflow for synthesis and analysis.
Safety Information
This compound is a chemical that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[2][29][30][31]
Table 4: General Safety Information
| Hazard | Precaution |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[29] |
| Irritation | May cause skin, eye, and respiratory tract irritation.[31] |
| Environmental | Harmful to aquatic life with long-lasting effects. |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[2][29] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2] |
This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory environment with appropriate safety precautions in place.
References
- 1. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
- 8. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rtilab.com [rtilab.com]
- 15. researchgate.net [researchgate.net]
- 16. instanano.com [instanano.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. tsijournals.com [tsijournals.com]
- 22. researchgate.net [researchgate.net]
- 23. The use of nitroaromatic compounds as hypoxic cell radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemical Material Synthesis Process Diagram | EdrawMax Templates [edrawmax.com]
- 25. shutterstock.com [shutterstock.com]
- 26. online.visual-paradigm.com [online.visual-paradigm.com]
- 27. Diagrams for Understanding Chemical Processes | 1.1. Block Flow Diagram (BFD) | InformIT [informit.com]
- 28. researchgate.net [researchgate.net]
- 29. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]
- 30. fishersci.com [fishersci.com]
- 31. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-5-(trifluoromethyl)aniline is an aromatic amine that incorporates both a nitro group and a trifluoromethyl group on the aniline scaffold. These functional groups are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the nitro group is a strong electron-withdrawing group that can modulate the electronic properties and reactivity of the compound and is a common precursor for the synthesis of other functional groups. A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug design, synthesis of novel materials, and for predicting its behavior in biological systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its solubility, permeability, and potential interactions within a biological environment. The quantitative data for this compound are summarized in the tables below. It is important to note that while some experimental data is available, other parameters are based on predictions and should be considered as such.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |
| Molecular Weight | 206.12 g/mol | [3] |
| Appearance | Yellow Powder/Solid | [1] |
| Melting Point | 77.5 - 83.5 °C | [1] |
| Boiling Point | Not experimentally determined. | |
| Density | Not experimentally determined. |
Lipophilicity and Acidity
| Property | Value | Source |
| logP (predicted) | 2.0 | [4] |
| pKa | Not experimentally determined. |
Solubility
| Solvent | Solubility | Source |
| Water | Insoluble | [5] |
| Organic Solvents | Data not available. Generally expected to be soluble in common organic solvents like DMSO and methanol. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for the characterization of aromatic amines.
Melting Point Determination (Capillary Method)
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.
Methodology:
-
A small amount of dry this compound powder is finely crushed.
-
The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.
-
A second, more precise measurement is performed with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
-
The temperature at which the first liquid appears and the temperature at which the last solid particle disappears are recorded as the melting point range.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. Potentiometric titration is a common method to determine the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to ensure solubility.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a calibrated burette.
-
The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of logP (Shake-Flask Method)
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this ratio is the logP, a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its experimental determination.
Methodology:
-
n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A measured volume of this solution is then mixed with a known volume of the other phase in a flask.
-
The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
Solubility Determination
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or µg/mL).
Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.
Caption: General workflow for the synthesis and physicochemical characterization of a chemical compound.
References
An In-depth Technical Guide to the Structure and Synthesis of 3-Amino-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-nitrobenzotrifluoride is a key aromatic intermediate characterized by the presence of an amine, a nitro group, and a trifluoromethyl group on a benzene ring. This unique substitution pattern makes it a valuable building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and lipophilicity to target molecules, while the amino and nitro groups offer versatile handles for further chemical transformations. This guide provides a comprehensive overview of the structure, properties, and detailed synthesis of 3-Amino-5-nitrobenzotrifluoride.
Chemical Structure and Properties
3-Amino-5-nitrobenzotrifluoride, with the IUPAC name 3-nitro-5-(trifluoromethyl)aniline, is a solid at room temperature. Its chemical structure and key physical properties are summarized below.
| Property | Value |
| CAS Number | 401-94-5 |
| Molecular Formula | C₇H₅F₃N₂O₂ |
| Molecular Weight | 206.12 g/mol |
| Melting Point | 77-81 °C |
| Boiling Point | 280.7 °C at 760 mmHg |
| Appearance | Light yellow to yellow solid |
| Purity | Typically ≥98% |
Synthesis of 3-Amino-5-nitrobenzotrifluoride
The synthesis of 3-Amino-5-nitrobenzotrifluoride is a multi-step process that typically begins with the nitration of benzotrifluoride. The subsequent dinitration and selective reduction are critical steps to arrive at the final product. A common and effective synthetic pathway is outlined below.
Caption: Synthetic pathway for 3-Amino-5-nitrobenzotrifluoride.
Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzotrifluoride
The initial step involves the mono-nitration of benzotrifluoride. The trifluoromethyl group is a meta-director, leading to the formation of 3-nitrobenzotrifluoride as the major product.
Experimental Protocol:
-
To a stirred mixture of 146 g (1.0 mol) of benzotrifluoride and 300 mL of concentrated sulfuric acid, a mixture of 69 mL of concentrated nitric acid and 100 mL of concentrated sulfuric acid is added dropwise.
-
The temperature of the reaction mixture is maintained between 30-40 °C during the addition.
-
After the addition is complete, the mixture is stirred for an additional hour at the same temperature.
-
The reaction mixture is then poured onto 1000 g of crushed ice and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield 3-nitrobenzotrifluoride.
| Parameter | Value |
| Reactants | Benzotrifluoride, Nitric Acid, Sulfuric Acid |
| Temperature | 30-40 °C |
| Reaction Time | 1 hour post-addition |
| Typical Yield | 90-95% |
Step 2: Synthesis of 3,5-Dinitrobenzotrifluoride
The second step is the further nitration of 3-nitrobenzotrifluoride to introduce a second nitro group at the 5-position. This step requires harsher conditions than the mono-nitration.
Experimental Protocol:
-
To a stirred mixture of 191 g (1.0 mol) of 3-nitrobenzotrifluoride in 400 mL of fuming sulfuric acid (20% SO₃), 84 mL of fuming nitric acid is added dropwise.
-
The temperature is maintained at 100-110 °C during the addition.
-
After the addition, the reaction mixture is heated at 120 °C for 2-3 hours.
-
The mixture is cooled to room temperature and poured onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with cold water, and then with a cold 5% sodium bicarbonate solution until the washings are neutral.
-
The crude product is recrystallized from ethanol to give pure 3,5-dinitrobenzotrifluoride.
| Parameter | Value |
| Reactants | 3-Nitrobenzotrifluoride, Fuming Nitric Acid, Fuming Sulfuric Acid |
| Temperature | 100-120 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-90% |
Step 3: Selective Reduction of 3,5-Dinitrobenzotrifluoride
The final and most critical step is the selective reduction of one of the two nitro groups to an amino group. This is typically achieved using a mild reducing agent that can selectively reduce one nitro group in the presence of the other. Sodium sulfide is a commonly used reagent for this transformation.
Experimental Protocol:
-
In a round-bottom flask, 236 g (1.0 mol) of 3,5-dinitrobenzotrifluoride is dissolved in 1 L of ethanol.
-
A solution of 240 g (1.0 mol) of sodium sulfide nonahydrate in 500 mL of water is prepared.
-
The sodium sulfide solution is added dropwise to the stirred solution of 3,5-dinitrobenzotrifluoride at room temperature.
-
After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-amino-5-nitrobenzotrifluoride.
| Parameter | Value |
| Reactants | 3,5-Dinitrobenzotrifluoride, Sodium Sulfide Nonahydrate |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Typical Yield | 70-80% |
Logical Workflow for Synthesis
The overall synthetic process can be visualized as a sequential workflow.
Caption: Experimental workflow for the synthesis of 3-Amino-5-nitrobenzotrifluoride.
Conclusion
The synthesis of 3-Amino-5-nitrobenzotrifluoride is a well-established process that provides a valuable intermediate for various applications in the chemical industry. Careful control of reaction conditions, particularly during the nitration and selective reduction steps, is crucial for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this important chemical compound.
Spectral Analysis of 3-Nitro-5-(trifluoromethyl)aniline: A Technical Overview
For Immediate Release
This technical guide provides a summary of available spectral data for the compound 3-Nitro-5-(trifluoromethyl)aniline, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require analytical data for this compound.
Summary of Spectral Data
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 207.03760 |
| [M+Na]⁺ | 229.01954 |
| [M-H]⁻ | 205.02304 |
| [M+NH₄]⁺ | 224.06414 |
| [M+K]⁺ | 244.99348 |
| [M+H-H₂O]⁺ | 189.02758 |
| [M+HCOO]⁻ | 251.02852 |
| [M]⁺ | 206.02977 |
| [M]⁻ | 206.03087 |
Note: Experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for this compound are not available in the currently searched scientific literature and databases. The following sections on NMR and IR are based on the expected spectral characteristics derived from the compound's structure and data from analogous molecules.
Expected Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region. Due to the meta-substitution pattern, one would anticipate three distinct aromatic protons. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the electron-donating effect of the amino (-NH₂) group. The amino group protons would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum would be expected to display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carbon attached to the trifluoromethyl group would likely show a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
N-O stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically found around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-F stretching: Strong absorptions in the region of 1000-1350 cm⁻¹ due to the trifluoromethyl group.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretching above 3000 cm⁻¹.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR, IR, and MS data for aromatic amines like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from impurities.
-
Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically produces protonated or deprotonated molecular ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide structural information.
Workflow for Spectral Data Acquisition
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for an organic compound like this compound.
Caption: A flowchart illustrating the process of obtaining and interpreting spectral data.
References
Solubility of 3-Nitro-5-(trifluoromethyl)aniline in organic solvents
An In-depth Technical Guide to the Solubility of 3-Nitro-5-(trifluoromethyl)aniline in Organic Solvents
Introduction
Physicochemical Properties
The solubility of a compound is governed by its physicochemical properties. For this compound, the key properties are summarized below. These properties suggest that the compound is a solid at room temperature with a relatively high melting point. The presence of both polar (nitro and amino) and non-polar (trifluoromethylated benzene ring) groups indicates that its solubility will be highly dependent on the nature of the solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 401-94-5[1][2] |
| Molecular Formula | C₇H₅F₃N₂O₂[1][2] |
| Appearance | Yellow Powder[2] |
| Melting Point | 77.5 - 83.5 °C[2] |
| IUPAC Name | This compound[1][2] |
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The presence of the polar nitro and amino groups suggests that the compound will likely exhibit good solubility in these solvents, which can engage in dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of this compound can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in these solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): The trifluoromethyl group and the benzene ring contribute to the lipophilicity of the molecule. However, the strong polar nature of the nitro and amino groups will likely limit its solubility in non-polar solvents.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for its implementation.
1. Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).
-
Shake the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is generally recommended. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation.
-
Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
For analysis by HPLC or UV-Vis, quantitatively dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the weighed, filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the dissolved solid is achieved.
-
HPLC/UV-Vis Method:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
3. Calculation of Solubility:
-
Mole Fraction (x₁):
-
m₁ = mass of this compound
-
m₂ = mass of the solvent
-
M₁ = molar mass of this compound
-
M₂ = molar mass of the solvent
-
x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]
-
-
Mass Fraction (w₁):
-
w₁ = m₁ / (m₁ + m₂)
-
Data Presentation
All experimentally determined solubility data should be organized into a clear and structured table to facilitate comparison and analysis.
Table 2: Experimental Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction (x₁) | Mass Fraction (w₁) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
References
Technical Guide: Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 3-Nitro-5-(trifluoromethyl)aniline, with a specific focus on its melting and boiling points. This document outlines the available data and provides standardized experimental protocols for the determination of these key physical constants.
Core Physicochemical Data
The following table summarizes the key quantitative data for this compound (CAS Number: 401-94-5).
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 401-94-5 | [1][2] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |
| Molecular Weight | 206.12 g/mol | [2] |
| Appearance | Yellow Powder | [1] |
| Melting Point | 77.5–83.5 °C | [1] |
| Boiling Point | Data not readily available. The compound may decompose at elevated temperatures. | N/A |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of melting and boiling points for crystalline organic compounds like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a widely accepted and pharmacopeia-recognized technique for accurately determining the melting point of a crystalline solid.[3]
Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. Pure crystalline substances typically exhibit a sharp, well-defined melting point, while impurities can lead to a depression and broadening of the melting range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube with a heating bath (mineral oil).[4]
-
Glass capillary tubes (sealed at one end).
-
Calibrated thermometer or digital temperature probe.
-
Mortar and pestle.
-
Sample loading tool.
Procedure:
-
Sample Preparation: The sample of this compound must be completely dry and finely powdered. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and gently tap it on a hard surface to compact the sample into the sealed end. The packed sample height should be between 2-4 mm.[5][6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7] If using a Thiele tube, attach the capillary to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.[4]
-
Heating:
-
For an unknown sample, a rapid initial heating (4-5 °C per minute) can be used to determine an approximate melting point.[5]
-
For a more accurate measurement, start heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point.[5][8] Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5][8]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last solid crystal melts into a clear liquid (completion of melting).
-
The recorded melting point should be expressed as a range between these two temperatures.
-
-
Replication: Perform the determination at least twice with fresh samples to ensure reproducibility.[5]
Boiling Point Determination
Principle: An ebulliometer measures the boiling point of a liquid by determining the equilibrium temperature between the liquid and its vapor phase under controlled pressure.[9] The boiling point of the sample is compared to that of a pure solvent (e.g., water) to determine the effect of the solute.[9][10]
Apparatus:
-
Ebulliometer (e.g., Dujardin-Salleron).
-
Calibrated thermometer or digital temperature probe.
-
Condenser with a cold water supply.
-
Heating source.
Procedure:
-
Calibration: First, determine the boiling point of a pure reference solvent (e.g., distilled water) in the ebulliometer to calibrate the apparatus for the current atmospheric pressure.[9][10]
-
Sample Introduction: Rinse the boiling chamber with the liquid to be tested. Add a measured volume of the sample to the chamber.[11]
-
Heating and Reflux: Heat the sample to a boil. The apparatus is designed to operate under total reflux, ensuring that the vapor is in equilibrium with the boiling liquid.[11][12]
-
Temperature Measurement: Once the temperature reading on the thermometer stabilizes (typically for more than 30 seconds), record this value as the boiling point.[11]
-
Pressure Correction: The boiling point is dependent on atmospheric pressure. If necessary, correct the observed boiling point to standard atmospheric pressure (101.325 kPa).
Principle: A simple distillation can be used to determine the boiling point of a liquid. The boiling point is the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.[12][13]
Apparatus:
-
Distillation flask.
-
Condenser.
-
Receiving flask.
-
Calibrated thermometer.
-
Heating mantle or oil bath.
-
Boiling chips or a magnetic stir bar.
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus. Place the liquid sample (at least 5 mL) and boiling chips into the distillation flask.[12]
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is distilling.
-
Heating: Gently heat the flask. As the liquid boils, vapors will rise and enter the condenser.
-
Observation: Observe the temperature on the thermometer. When the liquid is distilling at a steady rate, the temperature of the vapor will remain constant. Record this stable temperature as the boiling point.[12]
-
Record Barometric Pressure: Record the atmospheric pressure at the time of the experiment.
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for the characterization of a chemical compound.
Caption: Logical workflow for the characterization of a chemical compound.
References
- 1. H32823.09 [thermofisher.com]
- 2. 401-94-5|this compound|BLD Pharm [bldpharm.com]
- 3. thinksrs.com [thinksrs.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. enartis.com [enartis.com]
- 10. sakeassociation.org [sakeassociation.org]
- 11. seniorchem.com [seniorchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomus.edu.iq [uomus.edu.iq]
3-Nitro-5-(trifluoromethyl)aniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 3-Nitro-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document outlines its molecular characteristics, a representative synthetic protocol, and its role as a precursor in the production of commercially significant compounds.
Core Molecular and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory use and chemical synthesis planning.
| Property | Value |
| Molecular Formula | C₇H₅F₃N₂O₂ |
| Molecular Weight | 206.12 g/mol |
| CAS Number | 401-94-5 |
| Appearance | Yellow Powder |
| Melting Point | 77.5-83.5 °C |
| IUPAC Name | This compound |
Experimental Protocols
The following sections detail a representative synthetic protocol for the preparation of trifluoromethylanilines and a general analytical methodology for their characterization. These protocols are based on established chemical principles for related compounds and can be adapted for the specific synthesis and analysis of this compound.
Synthetic Protocol: Preparation of Trifluoromethylanilines
The synthesis of trifluoromethylanilines, such as this compound, can be generally achieved through a multi-step process involving nitration, conversion of a trichloromethyl group to a trifluoromethyl group, and subsequent reduction of the nitro group.[1]
Step 1: Nitration of a Benzotrichloride Precursor A suitable benzotrichloride derivative is nitrated using a mixture of nitric acid and sulfuric acid.[1] The reaction is typically carried out at controlled temperatures, for instance, between -15 to +50°C.[1] The weight ratio of nitric acid to sulfuric acid can be in the range of 0.5 to 2:1.[1]
Step 2: Fluorination The trichloromethyl group of the resulting nitrobenzotrichloride is converted into a trifluoromethyl group. This is achieved by reacting the compound with anhydrous hydrofluoric acid.[1] This fluorination step is generally performed at temperatures ranging from 0 to 180°C and under pressures of 1 to 5 bar.[1]
Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group on the nitrobenzotrifluoride to form the desired trifluoromethylaniline.[1] This reduction can be accomplished using various reducing agents, such as zinc, tin, or iron with hydrochloric acid, or through catalytic hydrogenation with palladium on carbon.[2]
Analytical Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of aniline derivatives.
Sample Preparation: The sample is dissolved in a suitable solvent, such as methylene chloride or acetone, to a concentration appropriate for GC-MS analysis.[3]
Chromatographic Conditions: A capillary gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) is a suitable instrument for the analysis of nitroanilines.[3] The chromatographic column could be an AT-210 (30 m, 0.53 mm internal diameter, 1.0 µm film thickness) or similar.[4] Helium can be used as the carrier gas.[4] The oven temperature is programmed to ensure the separation of the target analyte from any impurities. A typical program might start at 50°C, ramp to 125°C, and then to 230°C.[4]
Mass Spectrometry: The mass spectrometer provides structural information for the analyte. The fragmentation pattern of this compound will be characteristic and can be used to confirm its identity.
Role in Chemical Synthesis
This compound and its isomers are valuable building blocks in the chemical industry. Their unique molecular structure, featuring both a nitro group and a trifluoromethyl group on an aniline core, makes them versatile intermediates for the synthesis of more complex molecules. They are particularly important in the production of certain pharmaceuticals and agrochemicals.
Caption: Logical workflow illustrating the role of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
References
A Technical Guide to 3-Nitro-5-(trifluoromethyl)aniline: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-5-(trifluoromethyl)aniline is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its unique trifluoromethyl and nitro functional groups make it a valuable building block for the synthesis of complex organic molecules, most notably as a precursor to the non-steroidal antiandrogen drug Nilutamide. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthesis and purification protocols, and its primary applications in drug discovery and development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered at purities of 98% or higher.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Thermo Scientific Chemicals | A14658 | ≥98% | 1g, 5g, 25g |
| BLD Pharm | BD109435 | ≥98% | 5g, 25g, 100g, 500g |
| CymitQuimica | CYM04998 | 98% | 1g, 5g, 10g |
Note: Product numbers and available quantities are subject to change. Please refer to the suppliers' websites for the most current information.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 401-94-5[1] |
| Molecular Formula | C₇H₅F₃N₂O₂[1] |
| Molecular Weight | 206.12 g/mol |
| Appearance | Yellow to orange crystalline powder[1] |
| Melting Point | 77-81 °C[1] |
| Boiling Point | Not available |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
Synthesis and Purification Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary between manufacturers, a general synthetic approach is outlined below, based on established chemical principles.
Synthesis of this compound
A common synthetic route to trifluoromethylanilines involves the nitration of a suitable benzotrichloride precursor, followed by fluorination and subsequent reduction of the nitro group.[2]
Experimental Protocol: General Synthesis of Trifluoromethylanilines [2]
-
Nitration of Benzotrichloride: A substituted benzotrichloride is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent over-nitration and side product formation.
-
Fluorination: The resulting nitrobenzotrichloride is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride, to convert the trichloromethyl group into a trifluoromethyl group. This step is often carried out under pressure.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be achieved through various methods, including catalytic hydrogenation using a palladium catalyst or reduction with iron in acetic acid.
Purification of this compound
Purification of the crude product is essential to achieve the high purity required for pharmaceutical applications. Recrystallization and column chromatography are the most common methods employed.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: A suitable solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Alcohols such as ethanol or isopropanol are often good choices.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
Experimental Protocol: Purification by Column Chromatography
Due to the basic nature of the aniline functional group, care must be taken when using silica gel for chromatography, as it is acidic and can lead to peak tailing.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is optimized using thin-layer chromatography (TLC) to achieve good separation. To mitigate peak tailing, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[3]
-
Packing the Column: The silica gel is packed into a column as a slurry in the initial, least polar mobile phase.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.
-
Elution: The mobile phase is passed through the column, and fractions are collected. The composition of the eluent can be kept constant (isocratic elution) or gradually increased in polarity (gradient elution) to separate the desired compound from impurities.
-
Analysis and Collection: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of Nilutamide.
Synthesis of Nilutamide
Nilutamide is a non-steroidal antiandrogen drug used in the treatment of prostate cancer. It functions by blocking the action of androgens, which can stimulate the growth of prostate cancer cells. The synthesis of Nilutamide involves the reaction of this compound with other reagents to construct the final drug molecule.
Conclusion
This compound is a commercially available and synthetically important intermediate. Its primary utility lies in its role as a precursor for the synthesis of the anti-cancer drug Nilutamide. The synthesis of this compound involves standard organic transformations, and it can be purified to high levels using common laboratory techniques such as recrystallization and column chromatography. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and handling of this key intermediate is crucial for the successful development of new therapeutic agents.
References
Reactivity Profile of the Nitro Group in 3-Nitro-5-(trifluoromethyl)aniline
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a comprehensive technical analysis of the chemical reactivity of 3-nitro-5-(trifluoromethyl)aniline, with a focus on the nitro group's role. This guide synthesizes mechanistic principles with practical, field-proven insights to serve as a valuable resource in synthetic chemistry.
Executive Summary: An Electron-Deficient Scaffold of Strategic Importance
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from a unique and highly polarized electronic structure. The aromatic ring is substituted with three distinct functional groups: a strongly electron-donating amino group (-NH₂) and two powerful electron-withdrawing groups, a nitro moiety (-NO₂) and a trifluoromethyl moiety (-CF₃).
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily acting through a strong negative inductive effect (-I).[2][3] Similarly, the nitro group deactivates the ring through both inductive and resonance effects (-I, -M). This combined action creates a profoundly electron-deficient aromatic system. While the amino group is typically a strong activator, its electron-donating resonance effect (+M) is significantly counteracted by the overwhelming deactivating pressure of the -NO₂ and -CF₃ groups. This electronic tug-of-war is the defining feature of the molecule's reactivity, rendering it highly susceptible to specific transformations while strongly disfavoring others.
Primary Reactive Pathways: A Focus on Reduction
The most synthetically valuable and readily achievable transformation for this compound involves the nitro group itself. Due to the severe deactivation of the aromatic ring, reactions requiring the ring to act as a nucleophile are exceptionally challenging.
Reduction of the Nitro Group: The Gateway to Functionalization
The conversion of the aromatic nitro group to a primary amine is a cornerstone reaction in organic synthesis, transforming a deactivating group into an activating one and providing a handle for a vast array of subsequent reactions (e.g., diazotization, acylation).[4] For this compound, this reduction is the principal pathway to elaborate the molecular scaffold.
Catalytic hydrogenation is frequently the method of choice for nitro group reduction due to its high efficiency, clean reaction profile, and mild conditions.[5][6] The use of palladium on carbon (Pd/C) is a classic and robust protocol.
Expert Insight: The primary advantage here is the atom economy and the simple work-up. The only byproduct is water, and the catalyst is easily removed by filtration. This makes the process highly scalable and environmentally benign compared to stoichiometric metal-acid reductions.
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Vessel Preparation: A hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with this compound (1.0 eq), 10% Palladium on Carbon (5-10 mol %), and a suitable solvent such as methanol or ethanol.
-
Inerting: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) through a series of vacuum/backfill cycles (typically 3x).
-
Hydrogenation: The inert atmosphere is replaced with hydrogen gas (H₂). The vessel is pressurized to the target pressure (typically 40-60 psi) and agitated vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by observing hydrogen uptake and can be confirmed by analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the hydrogen pressure is carefully vented. The reaction mixture is filtered through a pad of celite to remove the heterogeneous Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the product, 3-amino-5-(trifluoromethyl)aniline, typically in high purity.
Diagram: Experimental Workflow for Catalytic Hydrogenation
Caption: A standard workflow for the reduction of a nitroarene via catalytic hydrogenation.
In laboratories where high-pressure hydrogenation equipment is unavailable, or for substrates with functional groups sensitive to hydrogenolysis (e.g., certain benzyl ethers, though not a concern here), classical chemical reduction methods are employed.
Expert Insight: The choice of metal and acid is a balance between reactivity, cost, and safety. Iron in acidic media is inexpensive and effective.[6] Tin(II) chloride is milder and often used for more sensitive substrates but generates stoichiometric tin waste, which requires disposal considerations.[6]
Table 1: Comparison of Common Chemical Reducing Agents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| Fe / HCl or AcOH | Ethanol/Water, Reflux | Inexpensive, robust, effective.[4][7] | Strongly acidic, can be heterogeneous and require vigorous stirring; iron sludge waste. |
| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Milder conditions, good chemoselectivity.[5] | Stoichiometric, generates tin waste, more expensive than iron. |
| Sodium Dithionite (Na₂S₂O₄) | Water/THF, Biphasic | Very mild, useful for sensitive substrates. | Can be less efficient for highly deactivated systems. |
Ring Reactivity: The Consequences of Severe Deactivation
The nitro group, in concert with the trifluoromethyl group, profoundly influences the reactivity of the aromatic ring itself, primarily by making it a very poor nucleophile.
Electrophilic Aromatic Substitution (EAS)
Feasibility: Highly Disfavored.
Electrophilic aromatic substitution requires the aromatic ring to act as a nucleophile to attack a strong electrophile (E⁺).[8] The extreme electron deficiency of the this compound ring makes this process exceptionally difficult.
Mechanistic Rationale:
-
Deactivation: Both the -NO₂ and -CF₃ groups are powerful deactivating groups, withdrawing electron density and destabilizing the positively charged intermediate (the sigma complex) formed during EAS.[9][10]
-
Protonation of the Amine: Under the strongly acidic conditions required for most EAS reactions (e.g., nitration, sulfonation), the basic amino group is protonated to form an anilinium ion (-NH₃⁺).[11][12] The -NH₃⁺ group is also a potent deactivating, meta-directing group.
-
Directing Effects: If a reaction could be forced, all three groups would direct an incoming electrophile to positions meta to themselves. The -NH₃⁺, -NO₂, and -CF₃ groups would all direct to the C2, C4, and C6 positions. While the directing effects are convergent, the energetic barrier to overcome the ring's deactivation is typically too high for practical synthetic application.
Diagram: Reactivity Logic for this compound
Caption: A summary of the primary reactivity pathways for the title compound.
Nucleophilic Aromatic Substitution (SₙAr)
Feasibility: Not Directly Applicable.
Nucleophilic aromatic substitution is a powerful reaction for electron-poor aromatic systems but has two strict requirements:
-
The presence of a good leaving group (typically a halide).
-
The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[13][14][15]
Mechanistic Rationale: The role of the ortho/para electron-withdrawing group is to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[13][15] In this compound, there is no leaving group on the ring. Furthermore, even if a leaving group were present (e.g., a halogen at C1), the nitro group at C3 is meta to it and cannot provide the necessary resonance stabilization. Therefore, the molecule is not a suitable substrate for direct SₙAr reactions.
Conclusion and Synthetic Outlook
The reactivity profile of this compound is dominated by the powerful, synergistic electron-withdrawing effects of its nitro and trifluoromethyl substituents. This leads to a highly predictable and specialized chemical behavior.
-
Primary Reactivity: The molecule's principal utility lies in the reduction of its nitro group to form 3-amino-5-(trifluoromethyl)aniline, a versatile intermediate. Catalytic hydrogenation is the preferred industrial and laboratory method for this transformation.
-
Ring Reactivity: The aromatic ring is exceptionally deactivated, making electrophilic aromatic substitution synthetically unviable under normal conditions.
-
SₙAr Potential: The molecule lacks the necessary leaving group for nucleophilic aromatic substitution , rendering it inert to this reaction pathway in its native form.
For the synthetic chemist, this compound should be viewed primarily as a precursor to its corresponding diamine derivative, which then opens up a wide range of further functionalization possibilities on a uniquely substituted aromatic core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. US2578328A - Process for reducing nitroanilines - Google Patents [patents.google.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. youtube.com [youtube.com]
- 12. byjus.com [byjus.com]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitro-5-(trifluoromethyl)aniline, a key chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While a singular "discovery" paper for this compound is not readily identifiable in the existing scientific literature, this document consolidates available information on its chemical properties, provides a detailed, plausible synthesis protocol based on established chemical reactions for analogous compounds, and discusses its known applications. Notably, there is a significant lack of published data regarding the direct biological activity or involvement of this compound in specific signaling pathways, suggesting its primary role as a synthetic building block rather than a bioactive agent itself.
Introduction
This compound, also known as 3-Amino-5-nitrobenzotrifluoride, is an aromatic organic compound characterized by the presence of an aniline group, a nitro group, and a trifluoromethyl group attached to a benzene ring. The unique electronic properties conferred by these functional groups make it a valuable precursor in organic synthesis, particularly for introducing the trifluoromethyl moiety into more complex molecules. The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and publicly available chemical information resources.
| Property | Value | Reference |
| CAS Number | 401-94-5 | |
| Molecular Formula | C₇H₅F₃N₂O₂ | |
| Molecular Weight | 206.12 g/mol | |
| Appearance | Yellow Powder/Crystalline Solid | |
| Melting Point | 77.5-83.5 °C | |
| IUPAC Name | This compound | |
| Synonyms | 3-Amino-5-nitrobenzotrifluoride, 5-Nitro-α,α,α-trifluoro-m-toluidine |
Synthesis of this compound
While the historical first synthesis of this compound is not well-documented in a standalone publication, a likely and efficient synthetic route can be constructed based on established methodologies for the nitration of trifluoromethyl-substituted aromatic compounds. The most plausible pathway involves the direct nitration of 3-(trifluoromethyl)aniline.
Proposed Experimental Protocol
Reaction: Nitration of 3-(Trifluoromethyl)aniline
Reagents:
-
3-(Trifluoromethyl)aniline
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3-(trifluoromethyl)aniline to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-(trifluoromethyl)aniline in sulfuric acid over a period of 30-60 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Filter the precipitated solid and wash it with cold water until the washings are neutral to litmus paper.
-
Dissolve the crude product in a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product of high purity.
Note: This proposed protocol is based on general procedures for the nitration of substituted anilines and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
History and Discovery
The specific historical details of the first synthesis of this compound are not prominently featured in the scientific literature. It is likely that this compound was first prepared as an intermediate in a larger synthetic effort, possibly for the development of novel pharmaceuticals or agrochemicals, and its initial synthesis was not the primary focus of the publication or patent. The synthesis of various trifluoromethylanilines and their nitro derivatives is described in numerous patents, indicating the industrial importance of this class of compounds as building blocks. However, a definitive "discovery" paper for this specific isomer remains elusive.
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate in organic synthesis. Its trifunctional nature (amino, nitro, and trifluoromethyl groups) allows for a variety of subsequent chemical transformations.
-
Pharmaceutical Synthesis: The trifluoromethyl group is a key pharmacophore in many modern drugs. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily diazotized and replaced with other functional groups, while the nitro group can be reduced to an amine, providing another site for chemical modification.
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound can be a precursor for the synthesis of novel herbicides, pesticides, and fungicides.
-
Dye and Pigment Industry: Aromatic amines and nitro compounds are traditional components in the synthesis of azo dyes and other colorants.
Biological Activity and Signaling Pathways
A thorough search of the scientific and patent literature reveals a significant lack of data on the direct biological activity of this compound. There are no published studies detailing its effects on specific biological targets or its involvement in any signaling pathways. This strongly suggests that the compound is likely not a biologically active agent itself but rather a synthetic intermediate used to construct larger, more complex molecules that may have biological activity.
The following diagram represents a logical workflow for the general screening of a novel chemical entity for biological activity, a process that this compound would need to undergo to identify any potential therapeutic relevance.
Caption: General workflow for drug discovery and development.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. While its specific discovery and historical development are not well-documented, a plausible and efficient synthesis can be derived from established chemical principles. Its primary utility lies in its role as a building block for more complex molecules in the pharmaceutical, agrochemical, and materials science industries. There is currently no significant evidence to suggest that this compound possesses inherent biological activity or directly modulates any known signaling pathways. Future research in this area would be required to uncover any potential pharmacological properties of this compound.
An In-depth Technical Guide to the Safety of 3-Nitro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 3-Nitro-5-(trifluoromethyl)aniline (CAS RN: 401-94-5), a chemical intermediate utilized in various research and development applications. The following sections detail the compound's physical and chemical properties, hazard classifications, handling procedures, and emergency protocols, presented to ensure safe laboratory practices.
Core Safety and Property Data
A critical aspect of working with any chemical is a thorough understanding of its intrinsic properties and potential hazards. The following tables summarize the key quantitative data available for this compound. It is important to note that some of this data is predicted and should be treated as an estimation.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 206.12 g/mol | --INVALID-LINK--[3] |
| Appearance | Yellow Powder/Solid | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| Melting Point | 77.5-83.5 °C | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 280.7 ± 40.0 °C | --INVALID-LINK--[3] |
| Density (Predicted) | 1.503 ± 0.06 g/cm³ | --INVALID-LINK--[3] |
| pKa (Predicted) | 1.08 ± 0.10 | --INVALID-LINK--[3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: Fisher Scientific Safety Data Sheet[4]
Experimental Protocols
Safe Handling and Emergency Procedures Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from receipt to disposal, including emergency response actions.
Caption: Workflow for safe handling and emergency response for this compound.
Detailed Safety Precautions and Recommendations
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[4]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.[4]
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
It is recommended to store this material under an inert atmosphere.[4]
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention as this substance is toxic in contact with skin.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.
Disposal Considerations:
-
Dispose of this material as hazardous waste in accordance with all applicable local, state, and federal regulations.
This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
In-Depth Technical Guide: Handling and Storage of 3-Nitro-5-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Introduction
3-Nitro-5-(trifluoromethyl)aniline (CAS No. 401-94-5) is an aromatic compound of interest in organic synthesis and drug discovery.[1][2] Its molecular structure, incorporating a nitro group and a trifluoromethyl group on an aniline ring, suggests specific chemical reactivity and potential hazards that necessitate stringent handling and storage protocols. This guide provides a detailed overview of the recommended procedures for the safe management of this compound in a laboratory setting.
Hazard Identification and Classification
This chemical is considered hazardous.[3] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][4]
GHS Hazard Statements:
Quantitative Data Summary
Due to limited available data, specific occupational exposure limits for this compound have not been established.[3][7] The toxicological properties of this chemical have not been fully investigated.[3] Therefore, it is crucial to handle it with a high degree of caution.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 401-94-5 | [1][2][3] |
| Molecular Formula | C7H5F3N2O2 | [1][2] |
| Molecular Weight | 206.12 g/mol | [1] |
| Appearance | Yellow Powder | [2] |
| Melting Point | 77.5-83.5 °C | [2] |
| Purity | ≥97.5% (GC) | [2] |
Handling and Storage Guidelines
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3][8] Local exhaust ventilation is recommended to control airborne concentrations.[9]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][8]
Personal Protective Equipment (PPE)
| Equipment | Specifications | Citation(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [3][7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A complete suit protecting against chemicals may be necessary depending on the scale of work. | [3][5][6] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. | [3][5] |
Storage Conditions
| Condition | Requirement | Citation(s) |
| General | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1][7] |
| Atmosphere | Store under an inert atmosphere. | [3] |
| Incompatibilities | Keep away from strong oxidizing agents and strong acids. | [4][10] |
| Environmental | Keep away from heat, sparks, and open flames. Protect from direct sunlight. | [8][10] |
Experimental Protocols: First Aid Measures
In the event of exposure, immediate medical attention is required.[3] The following protocols should be followed:
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Keep at rest in a position comfortable for breathing.[3]
-
If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance; use a pocket mask with a one-way valve or other proper respiratory medical device.[3][8]
-
Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
Ingestion:
Fire and Accidental Release Measures
Table 2: Fire Fighting
| Aspect | Guideline | Citation(s) |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or chemical foam. | [4][7] |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF). | [4][7] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear. | [3][7] |
Table 3: Accidental Release
| Step | Action | Citation(s) |
| Personal Precautions | Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak. Avoid dust formation. Do not breathe dust, vapor, mist, or gas. | [3] |
| Containment | Sweep up and shovel into suitable containers for disposal. | [3] |
| Environmental Precautions | Should not be released into the environment. Do not empty into drains. | [3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification. | [3] |
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
References
- 1. 401-94-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. canbipharm.com [canbipharm.com]
- 5. aaronchem.com [aaronchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. georganics.sk [georganics.sk]
- 10. 3,5-Di(trifluoromethyl)aniline(328-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Intermediates from 3-Nitro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key chemical intermediates derived from 3-Nitro-5-(trifluoromethyl)aniline. This starting material is a valuable building block in the development of pharmaceuticals and agrochemicals, owing to the presence of the trifluoromethyl group which can enhance metabolic stability, binding affinity, and bioavailability of target molecules. The following sections detail the synthesis of several versatile intermediates, including experimental procedures, quantitative data, and visualizations of the synthetic pathways and a relevant biological signaling pathway.
Key Synthetic Intermediates and Their Applications
This compound can be transformed into a variety of useful intermediates. The primary transformations include reduction of the nitro group to an amine, acylation of the amino group, and conversion of the amino group to other functionalities via diazotization and subsequent reactions like the Sandmeyer and palladium-catalyzed cross-coupling reactions. These intermediates are crucial in the synthesis of complex molecules, including the targeted cancer therapy drug, Nilotinib.
Data Presentation
The following tables summarize the key transformations and the typical yields achieved for the synthesis of intermediates from this compound and its derivatives.
| Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Nitro Reduction | This compound | 3-Amino-5-(trifluoromethyl)aniline | Electrochemical reduction or Fe/HCl, SnCl₂/HCl | ~85-95 | [1] |
| Acetylation | 3-Amino-5-(trifluoromethyl)aniline | N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide | Acetic anhydride, Pyridine | >90 | General Procedure |
| Diazotization/Sandmeyer | 3-Amino-5-(trifluoromethyl)aniline | 3-Bromo-5-(trifluoromethyl)aniline | 1. NaNO₂, HBr2. CuBr | ~70-80 | [2] |
| Buchwald-Hartwig Amination | 3-Bromo-5-(trifluoromethyl)aniline | N-Aryl-3-(trifluoromethyl)-5-aminobenzene | Arylamine, Pd catalyst, Ligand, Base | ~70-95 | [3][4] |
| Suzuki-Miyaura Coupling | 3-Bromo-5-(trifluoromethyl)aniline | 3-Aryl-5-(trifluoromethyl)aniline | Arylboronic acid, Pd catalyst, Base | ~75-90 | [5][6] |
| Sonogashira Coupling | 3-Bromo-5-(trifluoromethyl)aniline | 3-Alkynyl-5-(trifluoromethyl)aniline | Terminal alkyne, Pd catalyst, Cu(I) salt, Base | ~70-85 | [7] |
| Imidazole Coupling | 3-Bromo-5-(trifluoromethyl)aniline | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 4-Methylimidazole, CuI, Base | High | [8] |
Experimental Protocols
Protocol 1: Reduction of this compound to 3-Amino-5-(trifluoromethyl)aniline
This protocol describes the chemical reduction of the nitro group.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Add iron powder (3.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux and then add concentrated HCl (0.1-0.2 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-5-(trifluoromethyl)aniline. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 3-Bromo-5-(trifluoromethyl)aniline via Sandmeyer Reaction
This protocol details the conversion of the amino group to a bromo group.
Materials:
-
3-Amino-5-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
Dissolve 3-Amino-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of HBr and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0°C to form the diazonium salt solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve CuBr (1.2 eq) in HBr at 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C until gas evolution ceases.
-
-
Work-up:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-Bromo-5-(trifluoromethyl)aniline.
-
Protocol 3: Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Nilotinib Intermediate)
This protocol describes a copper-catalyzed cross-coupling reaction.[8]
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
4-Methylimidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture at 120-140°C under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Visualizations
Synthetic Pathways
The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Synthetic routes to key intermediates from this compound.
Experimental Workflow: From Aniline to Cross-Coupling
The following diagram outlines a typical experimental workflow for the synthesis and functionalization of a key intermediate.
Caption: A typical experimental workflow for the synthesis of functionalized anilines.
Signaling Pathway: Mechanism of Action of Nilotinib
The intermediate 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a key building block for the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Nilotinib targets the BCR-ABL oncoprotein, inhibiting its downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified signaling pathway showing the inhibitory action of Nilotinib on BCR-ABL.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [guidechem.com]
Application Notes and Protocols for the Utilization of 3-Nitro-5-(trifluoromethyl)aniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-5-(trifluoromethyl)aniline is a pivotal chemical intermediate in the landscape of modern pharmaceutical synthesis. Its unique molecular architecture, featuring a trifluoromethyl group and a nitro functionality on an aniline scaffold, imparts desirable physicochemical properties to target drug molecules. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro and amine functionalities offer versatile handles for a variety of chemical transformations, making this compound a valuable starting material for the synthesis of a diverse range of bioactive molecules, particularly in oncology.
These application notes provide detailed protocols and data for the use of this compound and its isomers in the synthesis of non-steroidal anti-androgen drugs, with a specific focus on the preparation of Nilutamide.
Application Note 1: Synthesis of the Anti-Androgen Drug Nilutamide
Nilutamide is a non-steroidal anti-androgen (NSAA) used in the treatment of prostate cancer. It functions by blocking the action of androgens, such as testosterone, thereby inhibiting the growth of prostate cancer cells. A key precursor for the industrial synthesis of Nilutamide is 4-nitro-3-(trifluoromethyl)aniline, an isomer of the title compound. The following protocol details a one-pot synthesis of Nilutamide from this precursor.
Synthetic Pathway for Nilutamide
The synthesis involves a condensation reaction between 4-nitro-3-(trifluoromethyl)aniline and a protected amino acid derivative, followed by a cyclization reaction to form the hydantoin ring structure of Nilutamide.
Caption: One-pot synthesis of Nilutamide.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Nilutamide
This protocol is adapted from patent literature (CN114605331A) and describes a one-pot method for synthesizing Nilutamide from 4-nitro-3-(trifluoromethyl)aniline.[1]
Materials:
-
4-Nitro-3-(trifluoromethyl)aniline (Formula I)
-
N-Boc-2-aminoisobutyric acid (Formula II-a, as an example of a protected amino acid derivative)
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Diisopropylethylamine (DIPEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate (EA)
-
Nitrogen gas supply
Procedure:
-
To a 20 mL parallel reactor test tube under a nitrogen atmosphere, add 4-nitro-3-(trifluoromethyl)aniline (1.06 g, 5.14 mmol) and N-Boc-2-aminoisobutyric acid (1.00 g, 4.92 mmol).
-
Add ethyl acetate (4.5 mL) to the reaction tube.
-
Add 1,1'-Carbonyldiimidazole (CDI) (0.88 g, 5.43 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.76 g, 5.88 mmol) to the mixture.
-
Heat the reaction mixture to 60°C and stir until all solids are completely dissolved.
-
After 1 hour of reaction, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.90 g, 5.91 mmol) to the reaction mixture.
-
Continue heating and stirring at 60°C for 65 hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion of the reaction, concentrate the solution in the test tube to dryness to obtain the crude product.
-
Dissolve the crude product in ethyl acetate.
-
Purify the product by column chromatography to obtain Nilutamide as a pale yellow solid.
Data Presentation
Table 1: Quantitative Data for the One-Pot Synthesis of Nilutamide [1]
| Parameter | Value |
| Starting Material | 4-Nitro-3-(trifluoromethyl)aniline |
| Molar Ratio (Aniline:Amino Acid:CDI:DIPEA:DBU) | 1.05 : 1 : 1.1 : 1.2 : 1.2 |
| Solvent | Ethyl Acetate (EA) |
| Temperature | 60°C |
| Reaction Time | 66 hours (1h condensation + 65h cyclization) |
| Yield of Nilutamide | 41.9% |
Table 2: Physicochemical Properties of Nilutamide
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀F₃N₃O₄ | [2] |
| Molecular Weight | 317.22 g/mol | [2] |
| Melting Point | 153-157°C | [3] |
| Solubility | Slightly soluble in water; freely soluble in ethyl acetate, acetone, chloroform, and methanol.[3] | |
| Appearance | Microcrystalline, white to off-white powder.[3] |
General Synthetic Utility of this compound
This compound is a versatile building block that can be used to synthesize a variety of pharmaceutical intermediates through common organic transformations such as acylation, diazotization, and reduction.
References
- 1. CN114605331A - A kind of preparation method of nilutamide and intermediate thereof - Google Patents [patents.google.com]
- 2. 5,5-Dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-imidazolidine-2,4-dione | CAS 63612-50-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. trial.medpath.com [trial.medpath.com]
Application of 3-Nitro-5-(trifluoromethyl)aniline and its Isomers in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The trifluoromethylaniline scaffold is a cornerstone in the development of modern agrochemicals. The unique physicochemical properties imparted by the trifluoromethyl group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing effects, make it a valuable pharmacophore in the design of potent and selective herbicides, fungicides, and insecticides. While 3-Nitro-5-(trifluoromethyl)aniline is a key chemical intermediate, its isomers, particularly 4-Nitro-3-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, serve as crucial starting materials for a range of commercially significant agrochemicals. This document provides detailed application notes and protocols for agrochemicals derived from this chemical family, with a focus on the well-established herbicide Trifluralin and the urea-based herbicide Fluometuron.
Key Agrochemicals and Mechanisms of Action
The trifluoromethylaniline moiety is integral to several classes of agrochemicals, each with a distinct mode of action.
-
Dinitroaniline Herbicides (e.g., Trifluralin): These herbicides act as microtubule assembly inhibitors. By binding to tubulin, the protein subunit of microtubules, they disrupt cell division (mitosis) in the roots of germinating weeds, leading to their death before they can emerge from the soil. Trifluralin is a selective, pre-emergence herbicide widely used for the control of annual grasses and some broadleaf weeds.
-
Phenylurea Herbicides (e.g., Fluometuron): This class of herbicides inhibits photosynthesis at photosystem II. They bind to the D1 protein of the photosystem II complex, blocking electron transport and ultimately leading to the death of the plant. Fluometuron is a selective herbicide used for both pre- and post-emergence control of broadleaf weeds and annual grasses in crops like cotton and sugarcane.[1][2][3]
-
Phytoene Desaturase (PDS) Inhibitors (e.g., Picolinafen): Though not a direct derivative of the user-specified aniline, Picolinafen contains a trifluoromethylphenoxy group, highlighting the broader importance of the trifluoromethyl moiety. PDS inhibitors block the biosynthesis of carotenoids, which are essential for protecting chlorophyll from photooxidation. This leads to the characteristic bleaching of susceptible weeds.[4][5][6]
Quantitative Data on Herbicidal Efficacy
The efficacy of these herbicides is typically quantified using metrics such as EC₅₀ (Effective Concentration for 50% response) or ED₉₀ (Effective Dose for 90% reduction in a parameter like dry weight).
| Herbicide | Weed Species | Parameter | Efficacy | Citation |
| Trifluralin | Amaranthus palmeri (Palmer amaranth) - Resistant Accession | Root Length Reduction (EC₅₀) | 1.02 µM | [7] |
| Amaranthus palmeri (Palmer amaranth) - Susceptible Accession | Root Length Reduction (EC₅₀) | 0.39 µM | [7] | |
| Amaranthus retroflexus (Redroot pigweed) | Dry Weight Reduction (ED₉₀) | 663.97 g a.i. ha⁻¹ | [4] | |
| Fluometuron | Not specified | Oral LD₅₀ (Rat) | >6416 mg/kg | [1] |
| Not specified | Dermal LD₅₀ (Rabbit) | >10,000 mg/kg | [1] | |
| Picolinafen | Not specified | Oral LD₅₀ (Rat) | >5000 mg/kg | [8] |
| Not specified | Dermal LD₅₀ (Rat) | >4000 mg/kg | [8] |
Experimental Protocols
Synthesis of Trifluralin (2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline)
This protocol describes a laboratory-scale synthesis adapted from described industrial processes.
Diagram: Synthesis of Trifluralin
Caption: Synthetic pathway of Trifluralin.
Materials:
-
4-Chlorobenzotrifluoride
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Oleum (20% SO₃)
-
Di-n-propylamine
-
Sodium hydroxide
-
Organic solvent (e.g., dichloromethane)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dinitration of 4-Chlorobenzotrifluoride:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to 4-chlorobenzotrifluoride while maintaining the temperature below 10°C.
-
Slowly add fuming nitric acid to the mixture, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, slowly add oleum to the reaction mixture.
-
Heat the mixture to 80-90°C and maintain for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice. The dinitrated product, 4-chloro-3,5-dinitrobenzotrifluoride, will precipitate.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
-
Amination:
-
Dissolve the dried 4-chloro-3,5-dinitrobenzotrifluoride in a suitable organic solvent.
-
In a separate flask, prepare a solution of di-n-propylamine.
-
Slowly add the di-n-propylamine solution to the solution of the dinitrated compound. An exothermic reaction will occur. Maintain the temperature at 40-50°C.
-
After the addition is complete, stir the mixture for 1-2 hours.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude Trifluralin.
-
The crude product can be purified by recrystallization or chromatography.
-
Pre-Emergence Herbicidal Activity Bioassay
This protocol outlines a general method for evaluating the pre-emergence activity of a herbicide like Trifluralin.
Diagram: Pre-Emergence Herbicide Bioassay Workflow
Caption: Workflow for pre-emergence herbicide bioassay.
Materials:
-
Test herbicide (e.g., Trifluralin)
-
Weed seeds of interest (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots or trays
-
Potting soil mix (sterilized)
-
Growth chamber or greenhouse with controlled environment
-
Spraying equipment for herbicide application
-
Balance for weighing biomass
Procedure:
-
Preparation:
-
Prepare a series of herbicide concentrations to be tested, including a control (no herbicide).
-
Fill pots or trays with the potting soil mix.
-
Sow a known number of weed seeds at a uniform depth in each pot.
-
-
Herbicide Application:
-
Apply the different herbicide concentrations evenly to the soil surface of the respective pots.
-
For volatile herbicides like Trifluralin, incorporate the herbicide into the top 2-3 cm of soil immediately after application to prevent loss.
-
-
Incubation:
-
Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity suitable for the weed species being tested.
-
Water the pots as needed to maintain adequate soil moisture for germination.
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 14-21 days), assess the effects of the herbicide.
-
Count the number of emerged seedlings to determine the germination rate.
-
Measure the height of the surviving seedlings.
-
Harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Use the collected data to perform a dose-response analysis and calculate parameters like EC₅₀ or GR₅₀ (concentration causing 50% growth reduction).
-
Conclusion
This compound and its isomers are indispensable building blocks in the agrochemical industry. The resulting products, such as the dinitroaniline herbicide Trifluralin and the phenylurea herbicide Fluometuron, demonstrate the versatility of this chemical scaffold in creating effective solutions for weed management. The protocols provided herein offer a foundational framework for the synthesis and evaluation of such agrochemicals, enabling further research and development in this critical field. It is imperative for researchers to adhere to strict safety protocols when handling these chemicals and conducting experiments.
References
- 1. cdms.net [cdms.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Plant Protection Bulletin » Submission » Effects of reduced doses of Trifluralin on the development of Redroot pigweed [<em>Amaranthus retroflexus</em> L. (Amaranthaceae)] [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. A new non-radioactive assay of phytoene desaturase to evaluate bleaching herbicides [agris.fao.org]
- 7. mdpi.com [mdpi.com]
- 8. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Reduction of 3-Nitro-5-(trifluoromethyl)aniline to 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of 3-Nitro-5-(trifluoromethyl)aniline to 3,5-diaminobenzotrifluoride is a critical transformation in synthetic organic chemistry, providing a key intermediate for the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. The presence of the trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity to the final products. This document provides detailed application notes, experimental protocols, and comparative data for this catalytic hydrogenation, focusing on two common and effective catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel.
The reduction of a nitro group to an amine is a well-established six-electron process. The reaction typically proceeds through nitroso and hydroxylamine intermediates.[1] Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile (with water as the primary byproduct), and amenability to scaling.[2] The key challenge lies in achieving high chemoselectivity, ensuring the nitro group is reduced without affecting other functional groups on the aromatic ring. In the case of this compound, both the existing amino group and the trifluoromethyl group must remain intact.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the catalytic reduction of nitroaromatic compounds, providing a basis for selecting the appropriate conditions for the target transformation.
Table 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation of Nitroarenes
| Substrate | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| 3-Nitro-2-methylbenzotrifluoride | 2.5 (w/w %) | H₂ | Methanol | 40-45 | Atmospheric | 4-5 | >95 (implied) | WO1988010247A1 |
| 4-Chloro-3,5-dinitrobenzotrifluoride | 4 (w/w %) | H₂ | Methanol | 80 | Not Specified | 1.5 | 96 | EP 0509446 A2 |
| Halogenated Nitroarenes | 13 (w/w %) | N₂H₄·H₂O | Methanol | 80 | N/A | 0.08 | >95 | PMC3564585 |
| Nitrobenzene | 0.5 (mol%) | H₂ | Ethyl Acetate | Room Temp | Atmospheric | 1 | >95 (implied) | YouTube |
| 1-(3-Nitrophenyl)-2-nitropropene | Not Specified | H₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Benchchem |
Table 2: Raney® Nickel Catalyzed Hydrogenation of Nitroarenes
| Substrate | Catalyst Loading (w/w %) | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Time (min) | Yield (%) | Reference |
| Various Nitro Compounds | 4-6 | HCOOH | Methanol | Room Temp | N/A | 10-30 | 80-90 | Semantic Scholar |
| p-Nitroanisole | 0.25-0.75 (g/dm³) | H₂ | Not Specified | 60-90 | 8-20 | Not Specified | >95 (implied) | ResearchGate |
| Aromatic Nitro Compounds | Not Specified | H₂ | Isopropanol/Water | Not Specified | Not Specified | Not Specified | High | US4287365A |
Signaling Pathways and Logical Relationships
The catalytic hydrogenation of this compound involves a series of well-defined steps on the catalyst surface. The logical relationship of the key components ensures the successful conversion to the desired product.
Caption: Logical relationship of key components in the catalytic reduction.
Experimental Protocols
The following protocols provide detailed methodologies for the catalytic reduction of this compound using either Palladium on Carbon or Raney® Nickel.
Protocol 1: Reduction using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol is adapted from established procedures for the hydrogenation of substituted nitroaromatics.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or similar pressure reactor)
-
Glass reactor vessel
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Experimental Workflow:
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Procedure:
-
Reactor Setup: In a suitable glass reactor vessel, combine this compound (1.0 eq) and methanol. Add 10% Pd/C (50% wet, 2-5 w/w % of the substrate).
-
Inerting the System: Seal the reactor and purge the system with nitrogen gas three times to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 1-4 bar.
-
Reaction: While stirring vigorously, heat the reaction mixture to 40-50°C.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours. Alternatively, the reaction can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, allow the reactor to cool to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Caution: The Pd/C catalyst can be pyrophoric upon drying; ensure the filter cake remains wet during handling and disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,5-diaminobenzotrifluoride.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction using Raney® Nickel and Formic Acid
This protocol utilizes a transfer hydrogenation approach, which can be advantageous as it does not require a pressurized hydrogen gas setup.[4]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol
-
Formic acid (90%)
-
Chloroform or Ether
-
Saturated Sodium Chloride solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
Caption: Experimental workflow for Raney® Nickel catalyzed transfer hydrogenation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add Raney® Nickel (as a slurry in water, approximately 0.2-0.3 g per 5 mmol of substrate).
-
Reduction: To the stirred suspension, add 90% formic acid dropwise. An exothermic reaction with gas evolution may be observed. Maintain the temperature at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the progress by TLC or LC-MS.
-
Catalyst Removal: Once the reaction is complete, filter the mixture to remove the Raney® Nickel.
-
Work-up: Evaporate the filtrate to dryness. Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-diaminobenzotrifluoride.
-
Purification: If required, purify the product by recrystallization or column chromatography.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, and all equipment should be properly grounded.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry. Handle the catalyst in an inert atmosphere when possible and keep it wet during filtration and disposal.
-
Raney® Nickel: Raney® Nickel is also pyrophoric and should be handled with care, typically as a slurry in water.
-
Reagents: this compound and 3,5-diaminobenzotrifluoride should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) as their toxicological properties may not be fully characterized. Formic acid is corrosive.
Conclusion
The catalytic reduction of this compound to 3,5-diaminobenzotrifluoride can be effectively achieved using either Palladium on Carbon with hydrogen gas or Raney® Nickel with a hydrogen donor like formic acid. The choice of method may depend on the available equipment and scale of the reaction. Both protocols offer high yields and chemoselectivity, preserving the trifluoromethyl and amino functionalities. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 4. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes: Protocol for N-alkylation of 3-Nitro-5-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitro-5-(trifluoromethyl)aniline is a critical building block in medicinal chemistry and drug discovery. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the aniline scaffold imparts unique electronic properties and metabolic stability.[1] The trifluoromethyl group, in particular, is known to enhance properties like lipophilicity and binding affinity, making it a privileged moiety in the design of modern pharmaceuticals.[1]
N-alkylation of the primary amine in this compound is a key synthetic transformation. This modification allows for the introduction of various alkyl or arylalkyl groups, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, bioavailability, and target engagement. These application notes provide detailed protocols for two common and effective methods for the N-alkylation of this substrate: classical nucleophilic substitution with alkyl halides and a modern nickel-catalyzed approach using alcohols.
Method 1: Classical N-Alkylation via Nucleophilic Substitution
This method involves the reaction of the aniline with an alkyl halide in the presence of a non-nucleophilic base. It is a straightforward and widely used technique for forming C-N bonds. The reaction proceeds via an Sₙ2 mechanism where the nitrogen atom of the aniline acts as a nucleophile.[2] Due to the reduced nucleophilicity of the aniline caused by the electron-withdrawing substituents, moderately elevated temperatures are often required.[2]
General Reaction Scheme
References
Application Notes: 3-Nitro-5-(trifluoromethyl)aniline as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-5-(trifluoromethyl)aniline is a valuable and versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. These heterocycles often exhibit significant biological activity, finding applications as kinase inhibitors, anticancer agents, and antimicrobials. The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrroles and as a key component in the development of kinase inhibitors.
I. Synthesis of N-(3-Amino-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Condensation
A common and efficient method for the synthesis of pyrroles is the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine.[2][3] In this application, this compound is first reduced to the corresponding diamine, 3-amino-5-(trifluoromethyl)aniline, which then undergoes condensation with 2,5-hexanedione to yield the substituted pyrrole.
Experimental Protocol: Two-Step Synthesis of N-(3-Amino-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole
Step 1: Reduction of this compound
A standard method for the reduction of a nitro group to an amine in the presence of a trifluoromethyl group is catalytic hydrogenation.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the flask and purge with an inert gas.
-
Introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 3-amino-5-(trifluoromethyl)aniline, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 2: Paal-Knorr Pyrrole Synthesis
This protocol is adapted from the synthesis of a structurally similar compound, 1-(3-methoxy-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole.[4]
-
Materials:
-
3-Amino-5-(trifluoromethyl)aniline (from Step 1)
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid (optional, as catalyst)
-
Toluene (or Ethanol)
-
-
Procedure:
-
To a round-bottom flask, add 3-amino-5-(trifluoromethyl)aniline (1.0 eq) and 2,5-hexanedione (1.1 eq).
-
Add toluene to dissolve the reactants. A catalytic amount of glacial acetic acid can be added to accelerate the reaction.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(3-amino-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole.
-
Data Presentation
| Starting Material | Product | Reaction | Conditions | Yield (%) | Reference |
| 3-Methoxy-5-(trifluoromethyl)aniline | 1-(3-Methoxy-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole | Paal-Knorr | Acetonylacetone, Catalyst, 60°C, 45 min | 83 | [4] |
| 3-Amino-5-(trifluoromethyl)aniline (hypothetical) | N-(3-Amino-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole | Paal-Knorr | 2,5-Hexanedione, Toluene, Reflux | >80 (Estimated) | N/A |
Visualization
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Nitro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants. Their synthesis is primarily based on a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol, naphthol, or another aromatic amine.[1][2] 3-Nitro-5-(trifluoromethyl)aniline is a valuable, albeit specialized, starting material in this process. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final dye's characteristics. These characteristics can include color, lightfastness, and affinity for various substrates.
General Synthetic Pathway
The synthesis of azo dyes from this compound follows a well-established reaction sequence. The overall workflow involves the initial formation of a diazonium salt from the aniline derivative, which is then reacted with a suitable coupling component to yield the final azo dye.
Caption: General workflow for the synthesis of azo dyes from this compound.
Experimental Protocols
The following are detailed protocols for the key experimental steps in the synthesis of azo dyes from this compound. These are generalized procedures and may require optimization based on the specific coupling component used.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid (for quenching excess nitrous acid)
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In a beaker or round-bottom flask, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid or sulfuric acid and water. The mixture should be stirred until the aniline is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. An equimolar amount or a slight excess (e.g., 1.1 equivalents) of sodium nitrite is typically used.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution while maintaining vigorous stirring. The temperature must be kept below 5 °C during the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.
-
Any excess nitrous acid can be destroyed by the careful addition of a small amount of urea or sulfamic acid until a spot test with starch-iodide paper is negative (no blue-black color).
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol outlines the reaction of the prepared diazonium salt with a coupling component to form the azo dye. The reaction conditions (pH) will vary depending on the nature of the coupling agent.
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., phenol, β-naphthol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) solution (for phenolic couplers)
-
Sodium Acetate or a weak acid (for amine couplers)
-
Appropriate solvent for the coupling component (e.g., water, ethanol)
Equipment:
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure for Coupling with a Phenolic Compound (e.g., β-Naphthol):
-
Dissolve the coupling component (e.g., β-naphthol) in an aqueous solution of sodium hydroxide. The solution should be alkaline.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
The precipitated dye can be collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Procedure for Coupling with an Aromatic Amine (e.g., N,N-Dimethylaniline):
-
Dissolve the coupling component (e.g., N,N-dimethylaniline) in a dilute acidic solution (e.g., acetic acid).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
To facilitate the coupling reaction, a solution of sodium acetate may be added to buffer the reaction mixture to a weakly acidic pH.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
The resulting azo dye can be precipitated, collected by filtration, washed, and purified as described above.
Data Presentation
While specific spectral data for azo dyes derived from this compound were not found in the surveyed literature, the following table presents representative data for analogous azo dyes synthesized from other nitroanilines. This data can provide an expected range for the absorption maxima (λmax) and molar extinction coefficients (ε). The exact values for dyes derived from this compound will depend on the specific coupling component used.
| Diazo Component | Coupling Component | Solvent | λmax (nm) | log ε | Reference |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Ethanol | 520 | - | [3] |
| 2-Methoxy-5-nitroaniline | 2-Hydroxynaphthalene | Ethanol | 488 | - | [3] |
| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Ethanol | 490 | - | [3] |
| 2-Methoxy-5-nitroaniline | 1,3-Diaminobenzene | Ethanol | 436 | - | [3] |
| 2-Methoxy-5-nitroaniline | 1,3-Dihydroxybenzene | Ethanol | 440 | - | [3] |
| 2-Methoxy-5-nitroaniline | 3-Aminophenol | Ethanol | 442 | - | [3] |
| 2-Methoxy-5-nitroaniline & 3-chloroaniline | Various Couplers | - | 467-620 | - | [4] |
Visualization of Experimental Workflow
The following diagram provides a more detailed visualization of the key steps and reagents involved in a typical azo dye synthesis.
References
Application Notes and Protocols: The Sandmeyer Reaction of 3-Nitro-5-(trifluoromethyl)aniline
These application notes provide a detailed experimental procedure for the Sandmeyer reaction, a versatile method for the conversion of a primary aromatic amine, in this case, 3-Nitro-5-(trifluoromethyl)aniline, into a variety of functionalized aromatic compounds. This process is crucial for the synthesis of complex molecules in pharmaceutical and materials science research.
The Sandmeyer reaction is a two-step process that begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium group with a nucleophile, typically catalyzed by a copper(I) salt.[1] This method allows for the introduction of halides (Cl, Br), a cyano group, and other functionalities onto an aromatic ring, which are not always achievable through direct electrophilic aromatic substitution.[2][3]
Experimental Protocols
The following protocols outline the necessary steps for the diazotization of this compound and its subsequent conversion into chloro, bromo, and cyano derivatives via the Sandmeyer reaction.
1. Diazotization of this compound
This initial step involves the conversion of the primary amine into a diazonium salt.[4] It is critical to maintain a low temperature (0–5 °C) throughout this process, as diazonium salts are unstable at higher temperatures and can decompose.[3]
-
Reagents and Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
-
Dropping funnel
-
-
Procedure:
-
In a beaker or round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of concentrated acid (e.g., HCl, 3.0 eq) and water.
-
Cool the mixture to 0–5 °C in an ice-water bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension using a dropping funnel. The rate of addition should be controlled to maintain the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be clear. This diazonium salt solution is used immediately in the next step.
-
2. Sandmeyer Reaction: Synthesis of Aryl Halides and Nitriles
The freshly prepared diazonium salt solution is added to a solution of the appropriate copper(I) salt to facilitate the substitution reaction.[5]
-
Reagents and Materials:
-
Aqueous solution of 3-Nitro-5-(trifluoromethyl)benzenediazonium salt (from the previous step)
-
Copper(I) Chloride (CuCl), Copper(I) Bromide (CuBr), or Copper(I) Cyanide (CuCN)
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) if preparing the corresponding halide
-
Heating mantle or oil bath
-
Reaction flask
-
-
Procedure for 3-Chloro-5-nitro-1-(trifluoromethyl)benzene:
-
In a separate reaction flask, prepare a solution of Copper(I) Chloride (1.2 eq) in concentrated Hydrochloric Acid.
-
Warm the CuCl solution to 50-60 °C.
-
Slowly add the cold diazonium salt solution to the warm CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
-
Procedure for 3-Bromo-5-nitro-1-(trifluoromethyl)benzene:
-
In a separate reaction flask, prepare a solution of Copper(I) Bromide (1.2 eq) in concentrated Hydrobromic Acid.
-
Warm the CuBr solution to 50-60 °C.
-
Slowly add the cold diazonium salt solution to the warm CuBr solution with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 1-2 hours until the evolution of nitrogen gas stops.
-
Cool the reaction mixture to room temperature.
-
-
Procedure for 3-Cyano-5-nitro-1-(trifluoromethyl)benzonitrile:
-
In a separate reaction flask, prepare a solution of Copper(I) Cyanide (1.2 eq) and Potassium Cyanide (1.2 eq) in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour.[5]
-
Cool the reaction mixture to room temperature.
-
3. Work-up and Purification
-
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Combine the organic layers and wash sequentially with dilute aqueous NaOH and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Quantitative Data
The following table summarizes the expected products and typical yields for the Sandmeyer reaction of this compound. Yields can vary depending on the specific reaction conditions and the purity of the starting materials.
| Starting Material | Reagent | Product | Typical Yield (%) |
| This compound | NaNO₂, HCl, CuCl | 3-Chloro-5-nitro-1-(trifluoromethyl)benzene | 70-85 |
| This compound | NaNO₂, HBr, CuBr | 3-Bromo-5-nitro-1-(trifluoromethyl)benzene | 70-85 |
| This compound | NaNO₂, HCl, CuCN | 3-Cyano-5-nitro-1-(trifluoromethyl)benzonitrile | 60-75 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sandmeyer reaction.
Caption: Workflow for the Sandmeyer reaction of this compound.
Safety Precautions
-
Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Always use the diazonium salt solution immediately after its preparation and do not attempt to isolate it.
-
The reaction should be performed in a well-ventilated fume hood.
-
Copper(I) cyanide and potassium cyanide are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach) available.
-
Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction involves the evolution of nitrogen gas, so ensure the reaction vessel is not sealed.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Nitro-5-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing derivatives of 3-nitro-5-(trifluoromethyl)aniline. This core scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl and nitro substituents. The methodologies outlined herein describe the synthesis of a variety of derivatives through common and powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings.
The protocols are based on established literature precedents and provide a starting point for the synthesis of novel compounds for drug discovery and other research applications. For the purpose of these protocols, the primary starting material is 1-bromo-3-nitro-5-(trifluoromethyl)benzene , a versatile precursor that allows for the introduction of various functionalities at the 1-position. Subsequent reduction of the nitro group can then yield the corresponding 3-amino-5-(trifluoromethyl)aniline derivatives.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds from aryl halides and boronic acids or their esters. This reaction is widely employed in the pharmaceutical industry to construct complex molecular architectures.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | Tetrakis(triphenylphosphine)palladium(0) (5 mol%) | PPh₃ | Saturated aq. NaHCO₃ | 1,4-Dioxane | Not specified | Not specified | Not specified |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
1-bromo-3-nitro-5-(trifluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid or ester (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 1-bromo-3-nitro-5-(trifluoromethyl)benzene in 1,4-dioxane, add the arylboronic acid or ester and tetrakis(triphenylphosphine)palladium(0).
-
Add the saturated aqueous sodium bicarbonate solution to the mixture.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to reflux and stir vigorously under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.
Workflow Diagram:
Application Notes and Protocols: Derivatization of 3-Nitro-5-(trifluoromethyl)aniline for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-5-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitro and trifluoromethyl groups, make it an attractive scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Derivatization of the primary amino group of this compound allows for the introduction of diverse functionalities and the creation of a wide range of compounds with potential applications in various therapeutic areas, including oncology and infectious diseases.
This document provides detailed protocols for key derivatization reactions of this compound, including urea synthesis, sulfonamide formation, and acylation. It also presents quantitative data from analogous compounds to illustrate the potential biological activities of the resulting derivatives and includes visualizations of experimental workflows.
Key Derivatization Strategies and Potential Applications
The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The key derivatization strategies explored in these application notes are:
-
Urea Formation: Urea derivatives are prevalent in medicinal chemistry and are known to form multiple hydrogen bonds with biological targets, leading to potent inhibitory activities. Derivatives of trifluoromethylanilines are key components of several kinase inhibitors.
-
Sulfonamide Synthesis: The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibacterial and anticancer agents.
-
Acylation: The formation of amide bonds is a fundamental transformation in drug discovery, enabling the connection of various molecular fragments to the aniline core.
Derivatives of structurally similar anilines have shown significant promise as:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. For example, compounds derived from bromo-(trifluoromethyl)aniline isomers have demonstrated potent inhibition of various kinases, including BCR-ABL and VEGFR2, which are crucial targets in oncology.
-
Antimicrobial Agents: Anilines and their derivatives have been investigated for their antibacterial and antifungal properties. A compound structurally similar to this compound has shown activity against Vibrio species.
Data Presentation
The following tables summarize quantitative biological activity data for derivatives of anilines structurally related to this compound. This data is presented to exemplify the potential of the target molecule's derivatives in medicinal chemistry.
Table 1: Kinase Inhibitory Activity of Bromo-(trifluoromethyl)aniline Derivatives
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |
| BCR-ABL | 3-Bromo-5-(trifluoromethyl)aniline | 0.37 | [1] |
| BCR-ABL T315I | 3-Bromo-5-(trifluoromethyl)aniline | 2.0 | [1] |
| VEGFR2 | 3-Bromo-5-(trifluoromethyl)aniline | 1.5 | [1] |
| FGFR1 | 3-Bromo-5-(trifluoromethyl)aniline | 2.2 | [1] |
| SRC | 3-Bromo-5-(trifluoromethyl)aniline | 5.4 | [1] |
| FLT3 | 3-Bromo-5-(trifluoromethyl)aniline | 1.1 | [1] |
| KIT | 3-Bromo-5-(trifluoromethyl)aniline | 7.0 | [1] |
Table 2: Antimicrobial Activity of a 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)
| Microorganism | MIC (µg/mL) | Reference |
| Vibrio parahaemolyticus | 100 | [2][3] |
| Vibrio harveyi | 100 | [2][3] |
Experimental Protocols
The following are detailed protocols for the derivatization of this compound.
Protocol 1: Synthesis of N-(3-Nitro-5-(trifluoromethyl)phenyl)urea Derivatives
This protocol describes a general method for the synthesis of urea derivatives from this compound and an isocyanate.
Materials:
-
This compound
-
Substituted isocyanate (e.g., phenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup (optional but recommended)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.5 M concentration).
-
Stir the solution at room temperature under an inert atmosphere.
-
Slowly add the desired substituted isocyanate (1.0-1.1 eq) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting aniline), the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-(3-Nitro-5-(trifluoromethyl)phenyl)sulfonamides
This protocol outlines a general procedure for the synthesis of sulfonamides from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine or triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve the substituted sulfonyl chloride (1.05-1.2 eq) in a small amount of anhydrous DCM or THF.
-
Add the sulfonyl chloride solution dropwise to the stirred aniline solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of N-(3-Nitro-5-(trifluoromethyl)phenyl)amides (Acylation)
This protocol describes a general method for the acylation of this compound with an acyl chloride or carboxylic acid.
Method A: Using an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Method B: Using a Carboxylic Acid (with a Coupling Agent)
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), the coupling agent (e.g., HATU, 1.1 eq), and the base (e.g., DIPEA, 2.0 eq) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-24 hours. Monitor by TLC.
-
Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflows for the derivatization of this compound.
Caption: General experimental workflow for the derivatization of this compound.
Caption: Key derivatization pathways for this compound.
Caption: Simplified signaling pathway targeted by aniline-derived kinase inhibitors.
References
Application Notes and Protocols for the Scalable Synthesis of 3-Nitro-5-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-5-(trifluoromethyl)aniline and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of robust and scalable synthetic routes to these intermediates is of significant interest for industrial applications.
This document provides detailed application notes and protocols for a scalable synthesis of this compound, focusing on a two-step process from benzotrifluoride. The described methodologies are designed to be adaptable for large-scale laboratory and pilot plant production.
Synthetic Strategy Overview
The most common and industrially viable approach for the synthesis of this compound involves a two-step sequence:
-
Nitration of Benzotrifluoride: The electrophilic nitration of benzotrifluoride to predominantly form the meta-isomer, 3-nitrobenzotrifluoride.
-
Reduction of this compound Precursor: While direct amination of a suitable precursor is challenging, a common strategy involves the reduction of a nitro group on a precursor that already contains the trifluoromethyl and another functional group that can be converted to an amine. However, a more direct and scalable approach for the target molecule involves the reduction of a dinitro precursor or selective amination. Based on available scalable methodologies for related compounds, a common route would involve the synthesis of 3,5-dinitrobenzotrifluoride followed by selective reduction. A more straightforward scalable synthesis starts with the nitration of 3-aminobenzotrifluoride. However, for the target molecule, this compound, the most direct scalable synthesis involves the reduction of a suitable nitro-containing precursor. A highly relevant scalable method is the electrochemical reduction of nitrobenzotrifluorides.[1]
This document will detail a common chemical synthesis route.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrobenzotrifluoride
This protocol describes the nitration of benzotrifluoride to produce 3-nitrobenzotrifluoride, a key intermediate.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Benzotrifluoride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (95%)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Ice bath
Procedure:
-
To a stirred mixture of benzotrifluoride (e.g., 80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml) in a reactor, add fuming nitric acid (29.3 ml, 1.2 equivalents) dropwise over 30 minutes.[2]
-
Maintain the internal temperature of the reaction mixture between 20°C and 30°C using an external cooling bath.[2]
-
After the addition is complete, continue stirring at room temperature for an additional hour.[2]
-
Carefully pour the reaction mixture onto a mixture of ice (1 kg) and water (100 ml).[2]
-
Extract the resulting mixture with dichloromethane (2 x 250 ml).[2]
-
Combine the organic extracts and wash them with water (2 x 100 ml).[2]
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure at 30°C to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[2]
Protocol 2: Synthesis of 3-Amino-5-nitrobenzotrifluoride (Illustrative for derivative synthesis)
While not a direct synthesis of the target molecule, the reduction of a dinitro precursor is a common scalable strategy for related anilines. A more direct scalable approach for derivatives involves the reduction of a single nitro group. For instance, the reduction of 3-bromo-5-nitrobenzotrifluoride to 3-amino-5-bromobenzotrifluoride can be achieved with high yield.
Illustrative Reduction Protocol (adapted for scalability):
This protocol illustrates a general method for the reduction of a nitro group, which is a key step in producing aniline derivatives. Catalytic hydrogenation is a widely used scalable method.
Materials and Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)
-
3-Nitro-5-(substituted)benzotrifluoride
-
Palladium on carbon (10% w/w)
-
Methanol
-
Filtration apparatus
Procedure:
-
In a hydrogenation reactor, dissolve the 3-nitro-5-(substituted)benzotrifluoride (e.g., 0.2 mol) in methanol (100 ml).[3]
-
Carefully add the palladium on charcoal catalyst (e.g., 1.0 g).[3]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically atmospheric to a few bars).
-
Stir the mixture at a controlled temperature (e.g., 40-45°C) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3] This can take several hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can be further purified by distillation or recrystallization.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | Benzotrifluoride | 3-Nitrobenzotrifluoride | Fuming HNO₃, H₂SO₄ | Dichloromethane | 20-30 | 91 | 94.0 (GLC) | [2] |
| 2 | 2-Methyl-3-nitrobenzotrifluoride | 3-Amino-2-methylbenzotrifluoride | H₂, 10% Pd/C | Methanol | 40-45 | - | - | [3] |
| 2 | 3-Bromo-5-nitrobenzotrifluoride | 3-Amino-5-bromobenzotrifluoride | Hydrazine hydrate, FeO(OH)/C | Ethanol | 75 | 86 | - |
Visualizations
Caption: General two-step synthesis route for trifluoromethylaniline derivatives.
Caption: Experimental workflow for the nitration of benzotrifluoride.
References
One-Pot Synthesis Utilizing 3-Nitro-5-(trifluoromethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic scaffolds utilizing 3-Nitro-5-(trifluoromethyl)aniline as a key starting material. The methodologies described herein are designed to be efficient and adaptable for the synthesis of compound libraries relevant to drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of both a nitro and a trifluoromethyl group on the aniline scaffold offers unique electronic properties that can be exploited for the synthesis of diverse heterocyclic systems. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document focuses on one-pot synthetic strategies, which offer advantages in terms of operational simplicity, time efficiency, and reduced waste generation.
Application Note 1: One-Pot Synthesis of Dihydropyrimidinones via a Modified Biginelli Reaction
The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] This protocol adapts the Biginelli reaction for this compound, involving an in situ reduction of the nitro group followed by cyclocondensation.
Experimental Protocol
A mixture of this compound (1.0 eq.), an aromatic aldehyde (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), and a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq.) is heated in a suitable solvent like ethanol. A catalytic amount of acid (e.g., HCl) is typically added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralization and extraction to afford the desired dihydropyrimidinone.
Detailed Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).
-
Add SnCl₂·2H₂O (3.0 mmol) to the mixture.
-
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The yields of dihydropyrimidinones from this one-pot reaction are expected to be in the moderate to good range, depending on the specific aldehyde and β-ketoester used.
| Product Type | Substituent (from Aldehyde) | Expected Yield (%) |
| Dihydropyrimidinone | Phenyl | 65-75 |
| Dihydropyrimidinone | 4-Chlorophenyl | 70-80 |
| Dihydropyrimidinone | 4-Methoxyphenyl | 60-70 |
Experimental Workflow
Application Note 2: One-Pot Synthesis of Quinazoline Derivatives
Quinazolines are another important class of N-heterocycles with diverse pharmacological activities, including acting as EGFR inhibitors in cancer therapy.[4][5][6] This one-pot protocol describes the synthesis of quinazoline derivatives from this compound through a reductive cyclization approach.
Experimental Protocol
This compound is first reduced in situ to the corresponding diamine. The choice of reducing agent is critical, with options including iron powder in acetic acid or catalytic hydrogenation. Following the reduction, a one-carbon source, such as an orthoester or an aldehyde, is added to the reaction mixture, which then undergoes cyclization to form the quinazoline ring.
Detailed Step-by-Step Protocol:
-
Suspend this compound (1.0 mmol) and iron powder (5.0 eq.) in a mixture of ethanol and acetic acid (4:1, 10 mL).
-
Heat the mixture to reflux for 2-3 hours to ensure complete reduction of the nitro group.
-
Cool the reaction mixture slightly and add an orthoester (e.g., triethyl orthoformate, 1.2 eq.).
-
Continue to reflux the mixture for an additional 2-4 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture and filter off the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
Yields for this one-pot quinazoline synthesis are generally moderate, influenced by the efficiency of both the reduction and cyclization steps.
| Product Type | C2-Substituent (from Orthoester/Aldehyde) | Expected Yield (%) |
| Quinazoline | H (from Triethyl orthoformate) | 50-60 |
| Quinazoline | Methyl (from Triethyl orthoacetate) | 45-55 |
| Quinazoline | Phenyl (from Benzaldehyde) | 40-50 |
Experimental Workflow
Application Note 3: One-Pot Synthesis of Tetrazole Derivatives
Tetrazoles are important scaffolds in medicinal chemistry, often used as bioisosteres for carboxylic acids. Several angiotensin II receptor blockers, for instance, incorporate a tetrazole moiety.[7][8] This one-pot protocol outlines the synthesis of 1-substituted tetrazoles from this compound.
Experimental Protocol
The synthesis involves the in situ reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with an azide source, typically sodium azide, to form the tetrazole ring.
Detailed Step-by-Step Protocol:
-
Dissolve this compound (1.0 mmol) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve sodium azide (1.2 eq.) in water.
-
Slowly add the diazonium salt solution to the sodium azide solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Caution: Sodium azide and organic azides are potentially explosive. Handle with appropriate safety precautions.
Quantitative Data
The yields for this one-pot tetrazole synthesis can vary but are generally in the moderate to good range.
| Product Type | Starting Material | Expected Yield (%) |
| 1-Aryl-1H-tetrazole | 3-Amino-5-(trifluoromethyl)aniline | 60-75 |
Experimental Workflow
Relevant Signaling Pathways
The heterocyclic cores synthesized from this compound are prevalent in many biologically active molecules. Below are diagrams of relevant signaling pathways.
EGFR Signaling Pathway
Quinazoline derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5][9] Inhibition of EGFR blocks downstream signaling pathways that promote cell proliferation and survival.
Renin-Angiotensin System (RAS)
Tetrazole-containing compounds are famously used as Angiotensin II receptor blockers (ARBs). They block the action of angiotensin II, a potent vasoconstrictor, leading to lower blood pressure.[7][8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 3-Nitro-5-(trifluoromethyl)aniline in the Development of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-nitro-5-(trifluoromethyl)aniline as a key building block in the synthesis of a diverse range of bioactive molecules. The unique combination of the nitro and trifluoromethyl functional groups on the aniline scaffold imparts desirable physicochemical properties to derivative compounds, including enhanced metabolic stability and lipophilicity, making this intermediate a valuable starting material in medicinal chemistry and agrochemical research.
Introduction to Bioactive Molecules Derived from this compound
This compound is a versatile precursor for the synthesis of compounds with a wide spectrum of biological activities. The electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the reactivity of the aniline amine and the aromatic ring, allowing for a variety of chemical modifications. The resulting derivatives have shown significant potential as anticancer, antimicrobial, antifungal, and herbicidal agents.
Key Bioactive Molecules and their Applications
This compound is a critical intermediate in the synthesis of non-steroidal antiandrogen drugs, such as Flutamide and Nilutamide, which are used in the treatment of prostate cancer. These compounds function by competitively inhibiting the androgen receptor, thereby preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) that promote the growth of prostate cancer cells.[1][2][3][4][5]
Derivatives of this aniline have also been explored as kinase inhibitors. For instance, quinoline derivatives synthesized using trifluoromethylanilines have shown potent inhibition of c-Met kinase with IC50 values in the nanomolar range.[6]
The trifluoromethyl and nitro moieties are known to contribute to the antimicrobial and antibiofilm activity of organic molecules. Derivatives of this compound have been investigated for their efficacy against various bacterial and fungal pathogens. For example, pyrazole derivatives incorporating a trifluoromethylphenyl group have demonstrated significant activity against drug-resistant Gram-positive bacteria.[1] Additionally, trifluoro-aniline derivatives have shown antibacterial and antibiofilm properties against Vibrio species.[7][8]
The unique electronic properties of this compound derivatives also lend themselves to applications in agriculture. Certain pyrazole derivatives containing the trifluoromethylphenyl moiety have exhibited herbicidal activity, particularly against broadleaf weeds.[9] Furthermore, substituted nitrobenzenes and anilines have been shown to possess antifungal properties against various fungal strains.[10]
Quantitative Bioactivity Data
The following tables summarize the biological activities of various molecules derived from or related to this compound.
Table 1: Anticancer Activity of Selected Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | GI50 values in the micromolar range | Not specified in search results |
| Quinoline Derivatives | 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline | c-Met Kinase | IC50 < 1.0 nM | [6] |
| 3-Nitroquinolines | Various Derivatives | A431, MDA-MB-468 | IC50 values in the micromolar to nanomolar range | [11] |
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound Class | Specific Compound/Derivative | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| N-(trifluoromethyl)phenyl Pyrazoles | Bromo and trifluoromethyl substituted derivative | S. aureus (MRSA) | 0.78 | [1] |
| Bromo and trifluoromethyl substituted derivative | S. epidermidis | 1.56 | [1] | |
| Bromo and trifluoromethyl substituted derivative | E. faecium | 0.78 | [1] | |
| Fluoro and nitro substituted derivative | Various Bacteria | 6.25 | [1] | |
| Trifluoro-Anilines | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | [7][8] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 50 | [7] | |
| 3,5-Bis(trifluoromethyl)phenyl Pyrazoles | Phenyl-substituted derivative | Various Gram-positive bacteria | 2 | [12] |
| 4-Isopropyl aniline derivative | S. aureus | 1-2 | [12] |
Experimental Protocols
This protocol describes the synthesis of the antiandrogen drug Flutamide via acylation of 4-nitro-3-(trifluoromethyl)aniline.
Materials:
-
4-Nitro-3-(trifluoromethyl)aniline
-
Pyridine
-
Isobutyryl chloride
-
Ice
-
Toluene
Procedure:
-
In a clean, dry 25 mL Erlenmeyer flask, weigh out 0.100 g of 4-nitro-3-(trifluoromethyl)aniline.
-
Add 2 mL of pyridine to the flask to dissolve the aniline, resulting in a yellow solution.
-
Place the flask in an ice bath for 5-10 minutes.
-
In a fume hood, carefully add approximately 0.07 mL of isobutyryl chloride dropwise to the reaction mixture. The solution may turn red.
-
Clamp the flask over a 70°C steam bath and stir for 30 minutes.
-
After cooling, pour the reaction mixture over 100 g of ice and stir vigorously until the ice melts, resulting in a pale yellow solid.
-
Isolate the solid product by micro vacuum filtration.
-
Recrystallize the crude product from toluene to obtain pure Flutamide.
This protocol provides a general method for the N-alkylation of anilines, which can be adapted for this compound to produce a variety of N-substituted derivatives.
Materials:
-
Substituted aniline (e.g., this compound)
-
Alkyl halide (e.g., propyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
This one-pot protocol allows for the conversion of a nitroarene, such as this compound, directly into N-aryl carboxyamide derivatives.
Materials:
-
Nitroarene (e.g., this compound)
-
Acetonitrile
-
Triethylamine
-
Trichlorosilane
-
Anhydride (e.g., acetic anhydride)
Procedure:
-
In a reaction vessel, dissolve the nitroarene in acetonitrile.
-
Cool the solution to 0°C and add 6 molar equivalents of triethylamine, followed by the dropwise addition of 4 molar equivalents of trichlorosilane.
-
Allow the mixture to warm to 25°C over 1.5 hours.
-
Add the desired anhydride to the reaction mixture.
-
After 24 hours, quench the reaction with a basic aqueous solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[13]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for anticancer drugs like Flutamide and Nilutamide is the competitive inhibition of the androgen receptor (AR). In normal prostate cells and prostate cancer cells, androgens (testosterone and DHT) bind to the AR, leading to its translocation to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell growth and proliferation. Non-steroidal antiandrogens like Flutamide and its active metabolite, 2-hydroxyflutamide, bind to the AR, preventing androgen binding and subsequent nuclear translocation and gene transcription, thereby inhibiting tumor growth.[2][3][5]
Caption: Proposed mechanism of action for antiandrogen drugs derived from this compound.
The development of new bioactive molecules from this compound typically follows a structured workflow, from initial synthesis and purification to comprehensive biological evaluation.
Caption: A typical workflow for the development of bioactive molecules from this compound.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Nitro-5-(trifluoromethyl)aniline Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-Nitro-5-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound? The most direct method is the electrophilic nitration of 3-(trifluoromethyl)aniline using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.
Q2: Why can direct nitration of anilines be challenging and result in low yields? Direct nitration of aniline and its derivatives is often problematic for two main reasons. First, the strong oxidizing nature of nitric acid can lead to the formation of tarry oxidation byproducts, reducing the overall yield.[1] Second, in the strongly acidic conditions required for nitration, the basic amino group of aniline is protonated to form an anilinium ion.[2][3]
Q3: How does the formation of the anilinium ion affect the reaction outcome? The anilinium ion (-NH3+) is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.[3][4] For the synthesis of this compound, where the nitro group is meta to the amino group, the formation of this anilinium intermediate is the desired pathway to achieve the correct isomer. However, any unprotonated aniline will be strongly ortho-, para-directing, leading to a mixture of isomers.[5]
Q4: What are the most effective methods for purifying the final product? Common purification techniques include recrystallization and column chromatography. Recrystallization from solvents such as ethanol or cyclohexane has been shown to be effective for purifying similar nitroaromatic compounds.[6] For separating complex mixtures of isomers, column chromatography is the preferred method.[7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Overall Yield of the Desired Product
-
Possible Cause: Significant formation of oxidation byproducts (tar).
-
Solution: The nitration of anilines is highly exothermic.[2] Maintain rigorous temperature control, keeping the reaction mixture at a low temperature (e.g., 0-5 °C) during the slow, dropwise addition of the nitrating mixture. This minimizes side reactions and decomposition.
-
-
Possible Cause: Over-nitration or other side reactions.
-
Solution: Use a stoichiometric amount of nitric acid relative to the 3-(trifluoromethyl)aniline substrate. Using a large excess can promote the formation of dinitrated products and increase oxidation.
-
Issue 2: Formation of Incorrect Isomers (e.g., 4-Nitro-3-(trifluoromethyl)aniline)
-
Possible Cause: Incomplete protonation of the starting material. The unprotonated 3-(trifluoromethyl)aniline contains a strongly activating amino group, which directs nitration to the ortho and para positions, leading to undesired isomers.
Issue 3: Difficulty in Purifying the Product
-
Possible Cause: The crude product is an isomeric mixture contaminated with tarry byproducts.
-
Solution 1 (Recrystallization): Conduct small-scale solvent screening to find an optimal recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane). The goal is to identify a system where the desired this compound isomer has low solubility when cold but other isomers and impurities remain in solution.
-
Solution 2 (Chromatography): If recrystallization fails to provide adequate purity, flash column chromatography is the most effective method for separating isomers. A gradient elution with a non-polar/polar solvent system like hexane/ethyl acetate is typically effective.
-
Data Presentation
The yield of nitration reactions is highly dependent on specific substrates and conditions. The following table provides representative data from patented nitration processes for similar substituted aromatic compounds to serve as a benchmark.
| Starting Material | Nitrating Agents | Temperature | Reported Yield (Crude) | Reference |
| 2,3-Dichlorobenzotrichloride | Fuming HNO₃, H₂SO₄ | -10 to +10 °C | 84.4% | [6] |
| 2,3-Dichlorobenzotrichloride | Fuming HNO₃, H₂SO₄ | 30 to 40 °C | 93.4% | [6] |
| 3-Chlorobenzotrifluoride | Conc. HNO₃, H₂SO₄ | 50 °C | 84.7% (of 5-Chloro-2-nitrotrifluoromethyl benzene) | [8] |
Experimental Protocols
Protocol 1: Direct Nitration of 3-(Trifluoromethyl)aniline
This protocol is optimized for the meta-directing pathway via the anilinium ion.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 4 equivalents) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 3-(trifluoromethyl)aniline (1 equivalent) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C. Stir the mixture for 15-20 minutes to ensure complete protonation to the anilinium salt.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to a small amount of chilled concentrated sulfuric acid.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of the anilinium salt from step 2. The internal temperature must be strictly maintained between 0 and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. This will cause the crude product to precipitate.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude solid. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.[6]
Protocol 2: Alternative Synthesis via Protection-Nitration-Deprotection
While direct nitration is used to obtain the meta product, this common alternative is used when an ortho- or para-isomer is desired. It demonstrates the principle of using a protecting group.
-
Step A: Acetylation (Protection): React 3-(trifluoromethyl)aniline with acetic anhydride to form N-(3-(trifluoromethyl)phenyl)acetamide. This protects the amine and moderates its activating effect.
-
Step B: Nitration: Nitrate the resulting acetanilide from Step A using a standard nitrating mixture (HNO₃/H₂SO₄) at low temperatures. The acetamido group will direct the nitration primarily to the para-position (4-nitro-3-(trifluoromethyl)acetanilide).
-
Step C: Hydrolysis (Deprotection): Heat the purified nitro-acetanilide from Step B in the presence of an aqueous acid (e.g., HCl) or base to hydrolyze the amide bond, yielding the final product, 4-Nitro-3-(trifluoromethyl)aniline.[1]
Visualizations
Diagram 1: Synthesis Pathway for this compound
References
- 1. Direct nitration of aniline is not carried out. Explain. [allen.in]
- 2. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 7. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Purification of Crude 3-Nitro-5-(trifluoromethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-Nitro-5-(trifluoromethyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil/solid. What is the likely cause and how can I address it?
A1: The dark coloration is typically due to the presence of impurities such as oxidation byproducts or residual starting materials from the synthesis.[1] For solid materials, recrystallization is an effective method to remove these impurities. If the color persists after recrystallization, a charcoal treatment during the process can be employed to adsorb the colored impurities.[2] For oily crude products, column chromatography is the recommended purification method.
Q2: I am struggling to separate this compound from its positional isomers. What is the most effective purification technique for this?
A2: The separation of positional isomers of nitroaromatic compounds can be challenging due to their similar polarities.[2] Flash column chromatography is generally the most effective method for separating isomers.[2] It may be necessary to screen various solvent systems and utilize a gradient elution to achieve optimal separation.[2] Phenyl and Pentafluorophenyl (PFP) columns are often effective for separating benzene ring positional isomers in HPLC.[3]
Q3: Can I use acid-base extraction to purify my crude this compound?
A3: While acid-base extraction is a common technique for purifying amines, its effectiveness for this compound may be limited. The presence of the electron-withdrawing nitro and trifluoromethyl groups reduces the basicity of the aniline nitrogen. This can make protonation and subsequent extraction into an aqueous acidic phase difficult. However, it can be attempted to remove non-basic impurities.
Q4: After recrystallization, my product yield is very low. What are the common reasons for this?
A4: Low recovery after recrystallization can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost.[4]
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.[4]
-
Washing with too much cold solvent: While washing the collected crystals is necessary, using an excessive amount of cold solvent can redissolve some of the product.[5]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | Improper solvent choice (polarity is too low). | Select a more polar solvent or use a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate).[2] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Use a lower boiling point solvent. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.[4] |
| No crystals form upon cooling. | The solution is too dilute. The compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try a different solvent in which the compound has lower solubility at room temperature. Add a non-solvent to the solution to decrease the overall solubility.[6] |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield.[2] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | The solvent system polarity is not optimal. | Test a range of solvent systems with varying polarities. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution from low to high polarity is often effective.[2] |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Broad or tailing peaks. | The sample was overloaded. The compound is interacting strongly with the stationary phase. | Reduce the amount of crude material loaded onto the column. Add a small amount of a polar solvent (e.g., triethylamine for basic compounds) to the eluent system to reduce tailing. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Yellow Powder | [7] |
| Melting Point | 77.5-83.5 °C | [7] |
| Assay (GC) | ≥97.5% | [7] |
Table 2: Solubility of Structurally Related Nitroanilines in Common Solvents
Disclaimer: The following data is for structurally related compounds and should be used as a guideline for solvent selection. Experimental determination of the solubility of this compound is recommended for optimal results.
| Solvent | Compound | Solubility | Source |
| Methanol | 3-Nitroaniline | Very Soluble | [1] |
| Ethanol | 3-Nitroaniline | Soluble | [1] |
| Ethyl Acetate | 4-Nitro-3-(trifluoromethyl)aniline | Soluble (used as eluent) | [8] |
| Hexane | 4-Nitro-3-(trifluoromethyl)aniline | Sparingly Soluble (used as eluent) | [8] |
| Water | 3-Nitroaniline | Sparingly Soluble | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general methodology for the recrystallization of crude this compound. The optimal solvent system should be determined on a small scale prior to a full-scale purification.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate) to each test tube.
-
Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[9]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]
3. Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[2]
4. Hot Filtration:
-
If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[10]
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
3. Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 9:1 or 8:2 hexane:ethyl acetate mixture. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
4. Fraction Collection and Analysis:
-
Collect fractions as the solvent elutes from the column.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: A logical workflow for troubleshooting common purification issues.
References
- 1. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Nitration of 3-(Trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 3-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions when directly nitrating 3-(trifluoromethyl)aniline?
Direct nitration of 3-(trifluoromethyl)aniline with a mixture of concentrated nitric and sulfuric acids is generally avoided due to two main side reactions:
-
Oxidation: The strong oxidizing nature of nitric acid can degrade the aniline ring, leading to the formation of tarry, polymeric byproducts and a significant reduction in the yield of the desired nitro product.[1]
-
Formation of Meta-Isomers: In the highly acidic nitrating mixture, the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a strong deactivating, meta-director. Consequently, a substantial amount of the meta-nitro product can be formed, contaminating the desired product.[1][2]
Q2: How do the substituents on 3-(trifluoromethyl)aniline influence the nitration reaction?
The regioselectivity of the nitration is determined by the directing effects of the two substituents on the benzene ring:
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group.
-
Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group.
During direct nitration, the protonation of the amino group to anilinium (-NH₃⁺) changes its directing effect to meta. This, combined with the meta-directing effect of the -CF₃ group, complicates the product distribution.
Q3: What is the recommended and most effective method for the nitration of 3-(trifluoromethyl)aniline?
To circumvent the side reactions associated with direct nitration, a three-step protection strategy is the most effective and widely used method. This involves:
-
Protection of the Amino Group: The amino group is protected, typically by acetylation with acetyl chloride or acetic anhydride, to form N-acetyl-3-(trifluoromethyl)aniline (3-acetamidobenzotrifluoride).
-
Nitration: The protected compound is then nitrated. The acetamido group (-NHCOCH₃) is an ortho, para-director and is less susceptible to oxidation.
-
Deprotection: The acetyl group is removed by hydrolysis to yield the final nitro-3-(trifluoromethyl)aniline product.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 3-(trifluoromethyl)aniline using the recommended protection strategy.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired 4-nitro-3-(trifluoromethyl)aniline | Incomplete acetylation of the starting material. | Ensure the complete conversion of 3-(trifluoromethyl)aniline to its acetanilide derivative before proceeding with nitration. Monitor the reaction by TLC. |
| Suboptimal nitration temperature. | Maintain the reaction temperature within the recommended range (e.g., 60-65°C) as specified in the protocol.[3] Temperatures that are too low may lead to an incomplete reaction, while higher temperatures can increase the formation of byproducts. | |
| Incomplete hydrolysis (deprotection). | Ensure the hydrolysis step goes to completion by monitoring the reaction by TLC. Adjust reaction time or temperature if necessary. | |
| Presence of significant amounts of other isomers (e.g., 2-nitro- or 6-nitro-) | The acetamido group is an ortho, para-director, leading to the formation of the ortho-isomer as a primary byproduct. | While the para-isomer is generally favored due to reduced steric hindrance, the formation of some ortho-isomer is expected. Optimize the reaction temperature, as lower temperatures can sometimes improve para-selectivity.[4] Purification by recrystallization or chromatography is necessary to separate the isomers. |
| Formation of dark, tarry substances | This indicates oxidation of the aniline, which can occur if the amino group was not fully protected. | Ensure the acetylation step is complete. Use high-purity starting materials and reagents. |
| Incomplete reaction during nitration | Insufficient nitrating agent or reaction time. | Use the recommended stoichiometry of the nitrating agent. Monitor the reaction progress by TLC and adjust the reaction time accordingly. |
Experimental Protocols
The following protocols are based on established synthetic methods for the preparation of 4-nitro-3-(trifluoromethyl)aniline.[3]
Protocol 1: Acetylation of 3-(Trifluoromethyl)aniline
-
Setup: In a suitable reaction vessel, dissolve 3-(trifluoromethyl)aniline in a non-protic solvent such as cyclohexane.
-
Reagent Addition: Slowly add acetyl chloride to the solution while stirring.
-
Reaction: Heat the mixture to a temperature between 50-55°C and maintain for a sufficient time to ensure complete reaction (monitor by TLC).
-
Isolation: Cool the reaction mixture. The product, N-(3-(trifluoromethyl)phenyl)acetamide, will precipitate. Filter the solid, wash, and dry.
| Parameter | Value |
| Reaction Temperature | 50-55°C |
| Solvent | Cyclohexane (or other non-protic solvent) |
| Typical Yield | ~69% |
Protocol 2: Nitration of N-(3-(trifluoromethyl)phenyl)acetamide
-
Setup: Dissolve the N-(3-(trifluoromethyl)phenyl)acetamide obtained in Protocol 1 in concentrated nitric acid.
-
Reaction: Slowly heat the mixture to 60-65°C.[3]
-
Work-up: After the reaction is complete (monitor by TLC), pour the reaction mixture into ice water.
-
Isolation: The solid product, 4-nitro-3-(trifluoromethyl)acetanilide, will precipitate. Filter the solid, wash with water, and dry.
| Parameter | Value |
| Nitrating Agent | Concentrated Nitric Acid |
| Reaction Temperature | 60-65°C |
| Typical Yield | ~83% |
Protocol 3: Hydrolysis of 4-Nitro-3-(trifluoromethyl)acetanilide
-
Setup: Dissolve the 4-nitro-3-(trifluoromethyl)acetanilide from Protocol 2 in an ethanol solution containing potassium carbonate.
-
Reaction: Heat the mixture to 60-80°C to effect the deacetylation.[3]
-
Isolation: Upon completion of the reaction (monitor by TLC), the product, 4-nitro-3-(trifluoromethyl)aniline, can be isolated by standard work-up procedures, likely involving removal of ethanol and extraction of the product.
| Parameter | Value |
| Reagents | Potassium Carbonate, Ethanol |
| Reaction Temperature | 60-80°C |
Visual Guides
Experimental Workflow
References
Overcoming solubility issues in 3-Nitro-5-(trifluoromethyl)aniline reactions
Welcome to the technical support center for 3-Nitro-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactivity of this compound, with a special focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic amine. Generally, aromatic nitro compounds are sparingly soluble in water but exhibit good solubility in many organic solvents.[1] The presence of the trifluoromethyl group typically increases the lipophilicity of a molecule, which may further decrease aqueous solubility while potentially enhancing solubility in non-polar organic solvents. While specific quantitative data is not widely available in the public domain, it is anticipated to be soluble in common organic solvents like alcohols, acetone, THF, and DMSO.
Q2: I am observing a solid precipitate when I try to run a reaction with this compound in my chosen solvent. What could be the cause?
A2: This is a classic sign of poor solubility of your starting material under the specific reaction conditions. The concentration you are attempting to use may be above the saturation point of the compound in that solvent at the given temperature. Factors such as temperature and the presence of other reagents can also affect solubility.
Q3: How can I improve the solubility of this compound in my reaction mixture?
A3: There are several strategies you can employ:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, THF, DMF, DMSO) to find the most suitable one for your reaction.
-
Co-solvents: Using a mixture of solvents can often enhance solubility. For example, adding a small amount of a more polar solvent in which the compound is more soluble, like DMSO or DMF, to a less polar bulk solvent might be effective.
-
Temperature: Gently heating the reaction mixture can significantly increase the solubility of the compound. However, be mindful of the thermal stability of your reactants and the desired reaction temperature.
-
pH Adjustment (for aqueous media): The aniline functional group is basic. In acidic aqueous solutions, it can be protonated to form a more soluble salt. This strategy is more applicable to workup and purification rather than the reaction itself if the reaction is not conducted in an acidic aqueous medium.
Q4: Are there any known stability issues with this compound?
A4: Like many aniline derivatives, this compound can be sensitive to light and air, potentially leading to discoloration over time. For reactions sensitive to impurities, it is advisable to use the compound from a freshly opened container or to purify it if discoloration is observed. Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges during reactions involving this compound.
Issue: Starting material (this compound) does not fully dissolve in the reaction solvent.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting solubility issues.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 401-94-5 | [2] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [2] |
| Molecular Weight | 206.12 g/mol | |
| Appearance | Yellow Powder | [2] |
| Melting Point | 77.5-83.5 °C | [2] |
| pKa | Data not available in public literature |
Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Water | Insoluble | Typical for aromatic nitro compounds. |
| Methanol | Soluble | A polar protic solvent. |
| Ethanol | Soluble | A polar protic solvent. |
| Acetone | Soluble | A polar aprotic solvent. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent. |
| Dichloromethane (DCM) | Soluble | A non-polar solvent. |
| Toluene | Soluble | A non-polar solvent. |
| Dimethylformamide (DMF) | Very Soluble | A polar aprotic solvent. |
| Dimethyl sulfoxide (DMSO) | Very Soluble | A polar aprotic solvent. |
Note: This qualitative data is based on the general behavior of similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility by the Gravimetric Method
This protocol allows for the precise determination of the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone, THF)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with sealed caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed glass vials for evaporation
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is indicated by the presence of undissolved solid.
-
Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, let the vial stand to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter.
-
Dispense the filtered supernatant into a pre-weighed vial.
-
Record the exact volume of the supernatant transferred.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility in g/L or mg/mL.
Protocol 2: Catalytic Reduction of the Nitro Group to an Amine
This is a common and important reaction for this compound, converting it to 5-(Trifluoromethyl)benzene-1,3-diamine, a valuable synthetic intermediate.
Materials:
-
This compound
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Celite® for filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
Seal the flask and purge it with nitrogen, followed by hydrogen gas (a balloon filled with hydrogen is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (disappearance of the starting material), carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting amine can be purified by column chromatography or recrystallization if necessary.
Reaction Pathway:
Caption: Catalytic reduction of this compound.
References
Technical Support Center: Optimizing Temperature for 3-Nitro-5-(trifluoromethyl)aniline Reduction
Welcome to the technical support center for the reduction of 3-Nitro-5-(trifluoromethyl)aniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reduction of this compound is slow or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete reduction is a common issue, often stemming from several factors. The presence of the electron-withdrawing trifluoromethyl group can deactivate the aromatic ring, making the reduction more challenging than for simple nitroarenes. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity (for Catalytic Hydrogenation): Ensure your catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is fresh and active. Catalyst poisoning by impurities (e.g., sulfur compounds) can significantly hinder the reaction. Consider increasing the catalyst loading.
-
Metal Activation (for Metal/Acid Reductions): The surface area and purity of the metal (e.g., Fe, Sn, Zn) are critical. Ensure the metal powder is fine and, if necessary, activate it with a brief acid wash before the reaction.
-
Reagent Stoichiometry: An insufficient amount of the reducing agent is a frequent cause of incomplete reactions. Use a sufficient excess of the reducing agent to drive the reaction to completion.
-
Solubility: this compound may have limited solubility in certain solvents. Poor solubility can significantly impede the reaction rate. Ensure your starting material is fully dissolved. You may need to screen different solvents or use co-solvents.
-
Temperature: While many reductions can proceed at room temperature, this substrate may require heating to achieve a reasonable rate.[1] However, excessive heat can lead to side reactions. Careful optimization of the temperature is crucial.
-
Hydrogen Pressure (for Catalytic Hydrogenation): For challenging substrates, increasing the hydrogen pressure can often improve the reaction rate and completeness.
Q2: I am observing significant side products in my reaction. How can I improve the selectivity for the desired 3-Amino-5-(trifluoromethyl)aniline?
A2: The formation of side products such as hydroxylamines, nitroso, and azoxy compounds is a known challenge in nitro group reductions.[2] Here are some strategies to enhance selectivity:
-
Choice of Reducing Agent: Some reducing agents are more prone to forming intermediates. Catalytic hydrogenation and metal/acid reductions are generally effective in achieving complete reduction to the amine.
-
Temperature Control: The reduction of nitro groups is often exothermic. Localized overheating can promote the formation of dimeric side products like azoxy and azo compounds. Ensure efficient stirring and controlled heating.
-
pH Control (for Metal/Acid Reductions): The acidity of the reaction medium can influence the product distribution. Maintaining an acidic environment is generally favorable for the formation of the aniline.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to degradation of the product or the formation of byproducts. Monitor the reaction progress by TLC or LC-MS and work it up promptly upon completion.
Q3: How does the trifluoromethyl group on the aromatic ring affect the reduction?
A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has several implications for the reduction of the nitro group:
-
Increased Electrophilicity: The -CF3 group makes the nitro group more electron-deficient and, in principle, more susceptible to reduction.
-
Reaction Conditions: Despite the increased electrophilicity, the overall deactivation of the ring can sometimes necessitate more forcing reaction conditions (higher temperature, pressure, or more active catalysts) to achieve complete conversion.
-
Side Reactions: The electron-deficient nature of the product aniline can make it susceptible to further reactions under certain conditions, although this is less common during the reduction itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst/reagent. | Use fresh, high-quality catalyst or reducing agent. Activate metal powders if necessary. |
| Poor solubility of starting material. | Screen for a more suitable solvent or use a co-solvent system (e.g., EtOH/water, THF/water). | |
| Insufficient temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Insufficient hydrogen pressure (catalytic hydrogenation). | Increase hydrogen pressure in increments. | |
| Formation of Brown/Polymeric Material | Overheating or prolonged reaction time. | Maintain strict temperature control. Monitor the reaction closely and quench it upon completion. |
| Air oxidation of the product. | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and consider de-gassing the solvent. | |
| Product is Difficult to Isolate/Purify | Formation of tin salts (SnCl2 reduction). | During workup, ensure the pH is sufficiently basic to dissolve the tin hydroxides. Filtration through celite can also help. |
| Product is water-soluble as a salt. | Adjust the pH of the aqueous phase to be basic before extraction to ensure the aniline is in its free base form. |
Data Presentation: Temperature Effects on Reduction Methods
The following table summarizes typical temperature conditions for common reduction methods. Note that optimal temperatures can vary based on specific reaction conditions and scale.
| Reduction Method | Typical Temperature Range | Remarks |
| Catalytic Hydrogenation (Pd/C, Pt/C) | 25 - 80 °C | Can often be run at room temperature, but gentle heating may be required for complete conversion. Higher temperatures can increase the risk of side reactions. |
| Catalytic Transfer Hydrogenation | 80 - 100 °C | Often requires elevated temperatures to facilitate the decomposition of the hydrogen donor (e.g., ammonium formate, formic acid).[3] |
| Iron in Acidic Media (Fe/HCl, Fe/AcOH) | 80 - 110 °C (Reflux) | This method typically requires heating to reflux to achieve a reasonable reaction rate. |
| Stannous Chloride (SnCl2) in Acid | 70 - 100 °C (Reflux) | Generally requires heating to reflux for efficient reduction. The reaction can be exothermic, so controlled heating is advised.[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 volumes).
-
Carefully add 10% Pd/C (1-5 mol%) to the solution.
-
Seal the vessel and purge with nitrogen or argon to remove air.
-
Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at the desired temperature (start with room temperature and gradually increase to 40-60 °C if the reaction is slow).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-(trifluoromethyl)aniline.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Protocol 2: Reduction using Iron Powder and Hydrochloric Acid
This is a classic and cost-effective method for nitro group reduction.
Materials:
-
This compound
-
Iron powder (fine mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq) to the mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl (0.1-0.2 eq) portion-wise to the refluxing mixture. The reaction is exothermic.
-
Continue heating at reflux for 1-3 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through Celite to remove the excess iron.
-
Concentrate the filtrate to remove the ethanol.
-
Add water to the residue and basify with a NaOH solution until the pH is >10 to precipitate iron salts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Reduction using Stannous Chloride (SnCl2)
This method is often used for its chemoselectivity.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (3-4 eq).
-
Carefully add concentrated HCl and heat the mixture to reflux (typically 70-80 °C).[4]
-
Stir at reflux for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture with a concentrated NaOH solution to a pH of >12. This will initially precipitate tin salts, which should redissolve in excess base.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired aniline.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing byproduct formation in 3-Nitro-5-(trifluoromethyl)aniline derivatization
Welcome to the technical support center for the derivatization of 3-Nitro-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for preventing byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of this compound challenging?
A1: The derivatization of this compound presents unique challenges due to the presence of two strong electron-withdrawing groups (EWG), the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups significantly reduce the electron density of the aromatic ring and the nucleophilicity of the amino group, making the compound less reactive towards electrophiles. This reduced reactivity often necessitates harsher reaction conditions, which can lead to the formation of unwanted byproducts.
Q2: What are the most common types of byproducts observed during the derivatization of this compound?
A2: Common byproducts can be categorized based on the type of reaction:
-
Acylation/Amide Synthesis: Incomplete acylation, leading to residual starting material, is a primary concern. Under harsh conditions, degradation of the starting material or product can occur.
-
Alkylation: Over-alkylation is a frequent issue, resulting in the formation of N,N-dialkylated products.[1] Due to the deactivating nature of the ring, forcing conditions may be required, which can also lead to side reactions if not carefully controlled.
-
Urea Synthesis: The formation of symmetrical ureas from the isocyanate reagent can occur if the reaction conditions are not optimized for the less nucleophilic this compound.
Q3: How do the electron-withdrawing groups influence the reactivity of the amino group?
A3: The nitro and trifluoromethyl groups pull electron density away from the aromatic ring and, by extension, from the nitrogen atom of the amino group. This decrease in electron density makes the lone pair of electrons on the nitrogen less available to attack electrophiles, thus reducing the nucleophilicity and basicity of the aniline.[2][3]
Q4: Can I perform a Friedel-Crafts acylation on this compound?
A4: Direct Friedel-Crafts acylation on this compound is generally not feasible. The strong deactivating groups on the ring make it highly resistant to electrophilic aromatic substitution. Furthermore, the basic amino group can form a complex with the Lewis acid catalyst, further deactivating the ring.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the derivatization of this compound.
Issue 1: Low Yield in Amide Synthesis (Acylation)
| Potential Cause | Recommended Action |
| Low Nucleophilicity of the Aniline | The strong electron-withdrawing groups decrease the reactivity of the amino group. |
| - Use a more reactive acylating agent, such as an acyl chloride or anhydride, in place of a carboxylic acid. | |
| - Employ a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid.[3] | |
| - Consider a stronger, non-nucleophilic base to deprotonate the aniline, thereby increasing its nucleophilicity. | |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. |
| - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. | |
| - Gradually increase the reaction temperature, but be cautious of potential degradation. | |
| Product Precipitation | The amide product may be precipitating out of the reaction mixture, halting the reaction. |
| - Use a solvent in which both the starting materials and the product are soluble. |
Issue 2: Formation of N,N-Dialkylated Byproduct in Alkylation Reactions
| Potential Cause | Recommended Action |
| Over-alkylation | The mono-alkylated product, although less nucleophilic than aniline, can still react with the alkylating agent.[1] |
| - Use a stoichiometric excess of the aniline relative to the alkylating agent to favor mono-alkylation. | |
| - Control the reaction temperature; lower temperatures often favor mono-alkylation.[1] | |
| - Add the alkylating agent dropwise to maintain a low instantaneous concentration. | |
| Strongly Basic Conditions | Highly basic conditions can increase the nucleophilicity of the mono-alkylated product. |
| - Use a milder base, such as potassium carbonate, instead of stronger bases like sodium hydride. |
Issue 3: Byproduct Formation in Urea Synthesis
| Potential Cause | Recommended Action |
| Reaction with Isocyanate Precursor | If using phosgene or a phosgene equivalent, the aniline may react with unreacted precursors. |
| - Ensure the complete conversion of the starting amine to the isocyanate before adding the this compound. | |
| Formation of Symmetrical Urea | The isocyanate can react with another molecule of the starting amine from which it was generated if it is more reactive. |
| - Slowly add the this compound to the isocyanate solution to maintain a high relative concentration of the target aniline. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Reagent Addition:
-
Using Acyl Chloride: Cool the solution to 0 °C and add a base (e.g., triethylamine or pyridine, 1.2 eq.). Add the acyl chloride (1.1 eq.) dropwise.
-
Using Carboxylic Acid: Add the carboxylic acid (1.1 eq.), DCC (1.1 eq.), and a catalytic amount of DMAP.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Urea Synthesis
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetone or THF.
-
Reagent Addition: Add the corresponding isocyanate (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours or until TLC analysis indicates the completion of the reaction.
-
Isolation: If the product precipitates, collect it by filtration and wash with a small amount of cold solvent. If the product is soluble, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
Table 1: Hypothetical Yields of N-acylated this compound under Various Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 4 | 85 |
| Acetic Anhydride | Pyridine | THF | RT | 12 | 78 |
| Benzoic Acid/DCC/DMAP | - | DCM | RT | 24 | 70 |
| Acetyl Chloride | None | Neat | 50 | 6 | 65 |
Note: These are representative data and actual results may vary depending on the specific substrate and reaction scale.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.
Caption: A simplified workflow for the synthesis of amide derivatives.
References
Technical Support Center: Recrystallization of 3-Nitro-5-(trifluoromethyl)aniline
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Nitro-5-(trifluoromethyl)aniline via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this purification technique.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," the separation of the solute as a liquid, can occur if the solution is cooled too rapidly or if the melting point of the solid is lower than the boiling point of the solvent. Given that the melting point of this compound is in the range of 77.5-83.5°C, this is a potential issue with higher-boiling solvents.[1]
-
Immediate Steps:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Allow the flask to cool much more slowly. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate.
-
If crystals begin to form, continue the slow cooling process. If it oils out again, proceed to the next steps.
-
-
Alternative Solutions:
-
Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution to act as a template for crystallization.
-
Change Solvent System: Consider switching to a lower-boiling point solvent or a different solvent mixture.
-
Q2: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?
A2: A low recovery of purified product is a common issue in recrystallization. Several factors could be responsible:
-
Using an Excessive Amount of Solvent: The most common reason for low yield is using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.
-
Solution: In your next attempt, use the minimum amount of hot solvent necessary to just dissolve the crude product. It is advisable to add the hot solvent portion-wise. If you have already completed the filtration, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.
-
-
Premature Crystallization: If the product crystallizes during hot filtration (if performed), it will be lost with the insoluble impurities.
-
Solution: Ensure that the funnel and the receiving flask are pre-heated before filtration. You can do this by placing them in an oven or by rinsing them with hot solvent. Perform the hot filtration as quickly as possible.
-
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor.
-
Solution: Re-evaluate your solvent choice. A good recrystallization solvent should show a large difference in solubility for the compound between hot and cold conditions.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant amount of the product.
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.
-
Q3: My final product is still colored (yellow). How can I remove colored impurities?
A3: this compound itself is a yellow powder, so a yellow color is expected.[1] However, if the color is darker than expected or if you suspect colored impurities, you can take the following steps:
-
Use of Activated Charcoal: Activated charcoal can be used to adsorb colored impurities.
-
After dissolving the crude product in the hot solvent, remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can lead to the loss of your desired product.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless or significantly less colored.
-
Q4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A4: The absence of crystallization suggests that the solution is not supersaturated.
-
Induce Crystallization:
-
Scratching: As mentioned previously, scratching the inner wall of the flask with a glass rod can initiate crystal formation.
-
Seed Crystals: Adding a seed crystal is a very effective method.
-
-
Increase Concentration: It is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. Then, allow the more concentrated solution to cool again.
-
Solvent Polarity: If using a mixed solvent system, you may have too much of the "good" solvent. While heating, add small portions of the "poor" solvent until the solution becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate. Now, allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data is not widely published, we can make recommendations based on the structure of the molecule and data from similar compounds like p-nitroaniline. The molecule has polar groups (nitro, amine) and a less polar trifluoromethylphenyl core. Therefore, solvents of intermediate polarity are good starting points.
-
Good Single Solvents to Try: Ethanol, methanol, isopropanol.
-
Good Mixed Solvents to Try: Ethanol/water, methanol/water, toluene/hexane.
A small-scale solvent screen is highly recommended to determine the optimal solvent or solvent pair. The ideal solvent will dissolve the compound when hot but sparingly when cold.
Q2: How do I perform a solvent screen?
A2:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Note the solubility. A good solvent should not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tubes to cool to room temperature and then in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals upon cooling.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 77.5-83.5°C.[1] A sharp melting point within this range is a good indicator of purity. Impure samples will typically exhibit a broader and depressed melting point range.
Q4: Can I use a rotary evaporator to remove the solvent if my recrystallization fails?
A4: Yes, if crystallization fails to occur, you can recover your crude product by removing the solvent using a rotary evaporator. You can then attempt the recrystallization again with a different solvent or adjusted conditions.
Data Presentation
| Solvent System | Type | Rationale for Suitability | Potential Issues |
| Ethanol | Single | Good solubility for polar anilines when hot, lower solubility when cold. | May be too soluble, leading to lower yields. |
| Methanol | Single | Similar to ethanol, but with a lower boiling point. | May be too soluble. |
| Isopropanol | Single | Less polar than ethanol, may provide a better solubility differential. | Higher boiling point could increase the risk of oiling out. |
| Ethanol/Water | Mixed | Ethanol is the "good" solvent, water is the "poor" solvent. Allows for fine-tuning of polarity. | Finding the correct ratio is critical to avoid oiling out or premature crystallization. |
| Toluene/Hexane | Mixed | Toluene is the "good" solvent for the aromatic ring, hexane is the "poor" solvent. | Higher boiling point of toluene may lead to oiling out. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. On a hot plate with stirring, add a minimal amount of hot ethanol in portions until the solid is just dissolved.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or a desiccator.
Protocol 2: Two-Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Clarification: Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals as described in the single-solvent protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Troubleshooting Guide for Scaling Up 3-Nitro-5-(trifluoromethyl)aniline Reactions
Welcome to the technical support center for the synthesis of 3-Nitro-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common issues encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 3-(trifluoromethyl)aniline using a mixture of concentrated nitric acid and sulfuric acid. This reaction, however, can lead to the formation of isomeric byproducts, with the desired meta-isomer being the major product.
Q2: What are the primary isomeric impurities I should expect?
A2: The nitration of 3-(trifluoromethyl)aniline typically yields a mixture of isomers. The major product is the desired this compound. The primary impurities are 2-Nitro-5-(trifluoromethyl)aniline and 4-Nitro-5-(trifluoromethyl)aniline. The trifluoromethyl group is a meta-director, leading to a higher proportion of the 3-nitro isomer.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. By comparing the reaction mixture to a standard of the starting material, the consumption of the aniline can be tracked.
Q4: What are the critical safety precautions for this reaction?
A4: The nitration reaction is highly exothermic and requires strict temperature control. The addition of the nitrating mixture should be done slowly and at a low temperature (typically 0-5 °C) to prevent runaway reactions. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of the Desired this compound
A low yield of the target compound can be a significant hurdle in scaling up the reaction. The following table outlines potential causes and the recommended actions to mitigate them.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting material before quenching the reaction. |
| Suboptimal Reaction Temperature | Maintain a strict temperature control, typically between 0-5 °C, during the addition of the nitrating mixture. A deviation from this range can affect the regioselectivity of the reaction. |
| Incorrect Stoichiometry of Reagents | Carefully control the molar ratios of nitric acid and sulfuric acid to the starting aniline. An excess of nitric acid can lead to the formation of dinitro byproducts. |
| Loss of Product During Workup | Ensure proper pH adjustment during the workup to prevent the loss of the product in the aqueous layer. The product is an aniline derivative and its solubility is pH-dependent. |
Issue 2: Poor Purity of the Final Product
The presence of isomeric and other impurities can compromise the quality of the final product. The following table provides guidance on addressing purity issues.
| Potential Cause | Recommended Solution |
| Formation of Isomeric Byproducts | The formation of 2-nitro and 4-nitro isomers is a common issue. To minimize their formation, maintain a low reaction temperature and consider using a protecting group strategy for the amine if high purity is critical. |
| Presence of Dinitro Compounds | The use of a significant excess of nitric acid or higher reaction temperatures can lead to the formation of dinitrated products. Use a controlled amount of the nitrating agent. |
| Ineffective Purification | Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective for removing isomeric impurities. For challenging separations, column chromatography with a silica gel stationary phase and a non-polar eluent system can be employed. |
| Residual Starting Material | If the reaction did not go to completion, the starting material may co-crystallize with the product. Ensure complete conversion before purification or use chromatographic methods for separation. |
Experimental Protocols
General Protocol for the Nitration of 3-(Trifluoromethyl)aniline
This protocol provides a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3-(trifluoromethyl)aniline to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the aniline solution over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for the Nitration of 3-(Trifluoromethyl)aniline
Stability of 3-Nitro-5-(trifluoromethyl)aniline under acidic vs basic conditions
Welcome to the technical support center for 3-Nitro-5-(trifluoromethyl)aniline. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the amino group of the aniline is protonated to form an anilinium ion. This protonation generally increases the stability of the compound towards oxidation. However, at elevated temperatures or in the presence of strong acids, hydrolysis of the trifluoromethyl group or other degradation pathways may be possible, although likely to be slow.
Q3: What is the expected stability of this compound under basic conditions?
A3: In basic conditions, the aniline derivative is in its non-protonated, more nucleophilic form. This can make it more susceptible to oxidative degradation. While specific degradation pathways are not extensively documented for this exact molecule, similar nitro-substituted anilines can undergo complex reactions in basic media, potentially leading to the formation of colored degradation products. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring more electron-deficient and potentially susceptible to nucleophilic attack under harsh basic conditions.
Q4: I am observing a color change in my sample of this compound during my experiment. What could be the cause?
A4: A color change, typically to a yellow or brownish hue, is often an indicator of degradation, particularly oxidation. Aniline derivatives are known to form colored impurities upon oxidation. This can be accelerated by exposure to air (oxygen), light, or basic conditions. It is crucial to handle and store the compound under an inert atmosphere and protected from light whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to harsh experimental conditions (e.g., high temperature, extreme pH). | - Analyze a control sample stored under optimal conditions. - Perform a forced degradation study to identify potential degradation products. - Adjust experimental conditions to milder settings (e.g., lower temperature, buffered pH). |
| Poor solubility in acidic or basic media | Protonation of the aniline in acidic solution or salt formation may affect solubility in certain organic solvents. | - Adjust the pH of the aqueous solution. - Use a co-solvent to improve solubility. - For compounds that are not freely soluble in water, a solvent mixture can be used to dissolve them in acidic or basic solutions.[4] |
| Inconsistent analytical results | Sample degradation during storage or analysis. | - Ensure proper storage conditions (cool, dry, dark, inert atmosphere). - Prepare fresh solutions for each experiment. - Use a stability-indicating analytical method. |
| Reaction not proceeding as expected | The electron-withdrawing groups (-NO₂ and -CF₃) significantly reduce the nucleophilicity of the amino group. | - Consider using a stronger catalyst or more forcing reaction conditions if the amine is intended to act as a nucleophile. - Protect the amino group if it is interfering with the desired reaction. |
Predicted Stability Summary
The following table summarizes the expected stability of this compound under typical forced degradation conditions. This is a generalized prediction based on the chemical properties of anilines and the effects of the substituents.
| Condition | Stress Level | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl, 60°C | Relatively Stable | Minimal degradation expected. Possible slow hydrolysis of the trifluoromethyl group under prolonged harsh conditions. |
| Basic | 0.1 M NaOH, 60°C | Prone to Degradation | Oxidation products, potential for nucleophilic aromatic substitution products under forcing conditions. |
| Oxidative | 3% H₂O₂, RT | Prone to Degradation | Oxidized derivatives such as nitroso, nitro, and polymeric species. |
| Thermal | 80°C, solid state | Generally Stable | Degradation may occur at temperatures approaching the melting point. |
| Photolytic | UV/Vis light | Potentially Unstable | Photodegradation products; colored impurities may form. |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a molecule.[5] A typical study involves exposing the compound to stress conditions more severe than accelerated stability testing.[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a common starting point for aniline derivatives.[6][7][8][9]
-
Use a photodiode array (PDA) detector to monitor for peak purity and to obtain UV spectra of any degradation products.
-
Visualizations
Caption: Protonation of this compound under acidic conditions.
Caption: Potential degradation pathway of this compound under basic conditions.
Caption: General workflow for a forced degradation study.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Nitro-5-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the hydrogenation of 3-Nitro-5-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound is slow or has stalled completely. What are the likely causes?
A stalled or slow reaction is often a primary indicator of catalyst deactivation. The most probable causes include:
-
Catalyst Poisoning: Impurities present in the starting material, solvent, or hydrogen gas can chemically deactivate the catalyst. Common poisons for palladium and nickel catalysts include sulfur compounds, certain nitrogen-containing molecules, halides, and carbon monoxide.[1]
-
Product Inhibition: The product, 3-Amino-5-(trifluoromethyl)aniline, can compete with the nitro compound for active sites on the catalyst surface, leading to a decrease in the reaction rate as the product concentration increases.
-
Insufficient Catalyst Activity: The catalyst may be old, have been stored improperly, or may not be sufficiently active for the specific reaction conditions.
-
Poor Mass Transfer: Inadequate agitation or low hydrogen pressure can limit the transport of hydrogen to the catalyst surface, thereby slowing down the reaction.
Q2: What are the most common catalyst poisons I should be aware of in this specific hydrogenation?
For the hydrogenation of this compound, typically employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, be vigilant for the following potential poisons:
-
Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons for palladium catalysts.[1] These can originate from the synthesis of starting materials or be present as impurities in solvents.
-
Nitrogen Compounds: While the nitro group is the target of reduction, other nitrogen-containing functional groups or impurities can act as inhibitors. The product amine itself can also act as a poison through competitive adsorption.
-
Halides: Impurities from the synthesis of this compound, such as di-bromo derivatives, have been identified in similar compounds and could act as catalyst poisons.
-
Carbon Monoxide: Often present as an impurity in lower-grade hydrogen gas, CO can strongly adsorb to the catalyst's active sites and severely inhibit the reaction.
Q3: How can I visually identify if my catalyst is poisoned?
Visual cues for catalyst poisoning can include:
-
A noticeable decrease in the rate of hydrogen uptake.
-
The reaction failing to proceed to completion, leaving a significant amount of starting material.
-
A change in the color of the reaction mixture, which may indicate the formation of colored byproducts such as azo or azoxy compounds due to incomplete reduction.
Q4: Can the trifluoromethyl group itself cause any issues during the hydrogenation?
The trifluoromethyl (CF3) group is a strong electron-withdrawing group. While it is generally stable under typical hydrogenation conditions, its electronic effect on the aromatic ring can influence the reaction rate and potentially the formation of intermediates. There is no direct evidence to suggest the CF3 group itself poisons the catalyst.
Troubleshooting Guides
Issue 1: Reaction is Sluggish or Stalled
This is the most common problem encountered and can often be attributed to catalyst deactivation. Follow this workflow to diagnose and resolve the issue.
Troubleshooting Workflow for a Slow or Stalled Hydrogenation Reaction
Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.
Issue 2: Formation of Colored Byproducts
The appearance of yellow, orange, or red colors in the reaction mixture often points to the formation of dimeric intermediates due to incomplete hydrogenation, which can be a consequence of catalyst poisoning.
Simplified Reaction Pathway and Side Product Formation
Caption: Simplified reaction pathway showing the formation of common side products.
Data Presentation
The following tables summarize the qualitative effects of common catalyst poisons on hydrogenation catalysts like Pd/C and Raney Nickel. Quantitative data for the specific hydrogenation of this compound is limited in the public domain; however, these general trends are highly informative.
Table 1: Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Affected Catalysts | Severity of Poisoning | Mechanism of Action |
| Sulfur Compounds | Thiols, Thiophenes, Sulfides | Pd, Pt, Ni, Rh | Severe | Strong chemisorption on the metal surface, blocking active sites. |
| Nitrogen Compounds | Product Amine, Pyridine, Nitriles | Pd, Pt, Ni | Moderate to Severe | Competitive adsorption on active sites. |
| Halides | Chloride (Cl⁻), Bromide (Br⁻) | Pd, Pt | Moderate | Adsorption on active sites, can alter catalyst selectivity. |
| Carbon Monoxide | CO | Pd, Pt, Ni | Severe | Strong chemisorption, leading to rapid loss of activity. |
| Heavy Metals | Pb, Hg, As | Pd, Pt, Ni | Severe | Formation of metal alloys on the catalyst surface. |
Table 2: Troubleshooting Guide for Catalyst Deactivation
| Symptom | Potential Cause | Suggested Action |
| Gradual decrease in H2 uptake | Product inhibition or slow poisoning | Increase catalyst loading; consider a different solvent to improve product solubility and reduce adsorption. |
| Sudden stop of H2 uptake | Acute poisoning from a contaminant | Stop the reaction, filter the catalyst, and analyze the starting materials and solvent for impurities. |
| Formation of colored byproducts | Incomplete reduction due to catalyst deactivation | Address the source of deactivation (see Issue 1 workflow); consider increasing hydrogen pressure or temperature. |
| No reaction from the start | Severely poisoned or inactive catalyst | Use a fresh, high-quality catalyst; pre-treat the starting material to remove potential poisons. |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Catalyst Preparation: In a suitable hydrogenation vessel, add 5% Palladium on Carbon (1-5 mol% relative to the substrate) as a slurry in a high-purity solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Substrate Addition: Dissolve this compound in the same high-purity solvent and add it to the reaction vessel via a cannula or a dropping funnel.
-
Hydrogenation: Pressurize the vessel with high-purity hydrogen gas (typically 1-10 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at a constant temperature (e.g., 25-60 °C). Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate containing the product can then be concentrated and purified as required.
Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst
This protocol is based on methods for regenerating sulfur-poisoned palladium catalysts and should be adapted with caution.
-
Catalyst Recovery: After the reaction, filter the poisoned catalyst and wash it with a suitable solvent to remove any adsorbed organic material.
-
Solvent Washing: Wash the catalyst with N,N-dimethylformamide (DMF) to remove strongly adsorbed sulfur-containing organic compounds.
-
Oxidative Treatment: Carefully dry the catalyst under a stream of inert gas. Then, subject the catalyst to a controlled oxidation by passing hot air (e.g., 100-150 °C) over it. This step aims to oxidize adsorbed sulfur species to volatile sulfur oxides. Caution: This step can be exothermic and should be performed with appropriate safety measures.
-
Reduction: Before reuse, the oxidized catalyst must be re-reduced. This can be done under a hydrogen atmosphere in the reaction vessel prior to the addition of the substrate.
Catalyst Deactivation and Regeneration Cycle
References
Technical Support Center: Column Chromatography for Nitro-Trifluoromethyl-Aniline Isomer Separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of nitro-trifluoromethyl-aniline isomers using column chromatography. The following sections offer frequently asked questions, troubleshooting advice, and a general experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended column chromatography conditions for separating isomers of nitro-trifluoromethyl-aniline?
A1: A good starting point for separating isomers of nitro-trifluoromethyl-aniline is to use normal-phase column chromatography. Due to the presence of the polar nitro group and the basic aniline moiety, silica gel is a suitable stationary phase. A non-polar mobile phase with a polar modifier is recommended.
Q2: Which stationary phase is most suitable for this separation?
A2: Silica gel is the most common and cost-effective stationary phase for the separation of these types of isomers. The slightly acidic nature of silica gel can sometimes lead to peak tailing with basic compounds like anilines. If this becomes an issue, using alumina (neutral or basic) or a bonded-phase silica gel (like diol or cyano) could be considered as alternatives.
Q3: What mobile phase system should I start with?
A3: Begin with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane or heptane with ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration to find the optimal separation. The use of a small amount of a modifier like triethylamine (TEA) (~0.1%) in the mobile phase can help to reduce peak tailing by masking the active silanol sites on the silica gel.
Q4: How does the position of the nitro and trifluoromethyl groups affect the separation?
A4: The relative positions of the nitro and trifluoromethyl groups on the aniline ring will influence the overall polarity and steric hindrance of the isomers. This difference in polarity is the basis for their separation on a polar stationary phase like silica gel. Isomers with more exposed polar groups will interact more strongly with the silica gel and elute later.
Q5: Can I use reverse-phase chromatography for this separation?
A5: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used. A C18 column is a common choice for the stationary phase. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[1][2] A buffer is often necessary to control the pH and ensure reproducible retention times. For mass spectrometry (MS) compatible methods, a volatile buffer like ammonium formate or formic acid is recommended.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor or No Separation | - Inappropriate mobile phase polarity: The eluent may be too strong or too weak. | - Perform thin-layer chromatography (TLC) first to determine the optimal solvent system. - If using a gradient, adjust the gradient slope. - If using an isocratic system, systematically vary the ratio of the polar and non-polar solvents. |
| Peak Tailing | - Strong interaction with stationary phase: The basic aniline group can interact strongly with acidic silanol groups on silica gel.[3] | - Add a small amount of a basic modifier like triethylamine (~0.1%) to the mobile phase to mask the silanol groups.[3] - Consider using a less acidic stationary phase like neutral alumina. - Use an end-capped column if performing RP-HPLC.[3] |
| Co-elution of Isomers | - Insufficient resolution: The chosen conditions do not provide enough selectivity for the isomers. | - Optimize the mobile phase composition; sometimes small changes in the solvent ratio can significantly improve resolution. - Try a different stationary phase with different selectivity (e.g., a Phenyl or PFP column in RP-HPLC for π-π interactions).[3] - Decrease the flow rate to allow for better equilibration. |
| Low Recovery of Compound | - Irreversible adsorption: The compound may be sticking irreversibly to the column. | - Add a stronger solvent to the mobile phase at the end of the run to elute any strongly retained compounds. - Ensure the sample is fully dissolved in the loading solvent. |
| Column Overloading | - Too much sample loaded: This can lead to broad, distorted peaks. | - Reduce the amount of sample loaded onto the column.[3] |
| Irreproducible Results | - Changes in mobile phase composition: Evaporation of volatile solvents can alter the eluent strength. - Column degradation: The stationary phase can degrade over time, especially at extreme pH values.[3] | - Prepare fresh mobile phase for each experiment. - Ensure the column is properly stored and operate within the recommended pH range.[3] |
Experimental Workflow
Below is a generalized workflow for developing a column chromatography method for the separation of nitro-trifluoromethyl-aniline isomers.
Caption: Experimental workflow for isomer separation.
Detailed Methodologies
General Protocol for Normal-Phase Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude mixture of nitro-trifluoromethyl-aniline isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to facilitate the elution of more strongly retained isomers.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the separation by analyzing the collected fractions using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure, separated isomers and remove the solvent under reduced pressure.
Note: The exact solvent ratios and gradient profile will need to be optimized for the specific isomers being separated. Preliminary TLC analysis is crucial for determining appropriate starting conditions.
References
Technical Support Center: Managing Exothermic Reactions Involving 3-Nitro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving 3-Nitro-5-(trifluoromethyl)aniline. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound is a nitroaromatic compound. Such compounds are known to be energetically active and can undergo exothermic decomposition at elevated temperatures. The primary hazards include the potential for a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. This can result in vessel rupture and the release of hot, toxic, and flammable materials. The thermal stability of nitro compounds can be significantly reduced by the presence of impurities.[1]
Q2: What initial safety precautions should be taken before conducting any reaction with this compound?
A2: Before beginning any experiment, a thorough literature search and safety assessment should be conducted. It is crucial to understand the thermal stability of all reactants, intermediates, and products. All personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as safety goggles, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.
Q3: How can I assess the thermal stability of my reaction mixture?
A3: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for assessing thermal stability.[2] DSC measures the heat flow into or out of a sample as it is heated, identifying the onset temperature and energy of exothermic decomposition. TGA measures the change in mass of a sample as a function of temperature, indicating the temperature at which decomposition and gas evolution begin.
Q4: What are the critical process parameters to control during an exothermic reaction with this compound?
A4: The most critical parameters to control are:
-
Temperature: The reaction temperature should be maintained well below the onset temperature of decomposition.
-
Addition Rate: Reagents should be added slowly and in a controlled manner to prevent the accumulation of unreacted material and a sudden release of heat.
-
Stirring: Efficient agitation is essential to ensure uniform temperature distribution and prevent localized hot spots.
-
Cooling: An adequate cooling system must be in place to remove the heat generated by the reaction. The cooling capacity should be sufficient to handle the maximum expected heat flow.
Q5: What are the signs of a potential runaway reaction?
A5: Signs of an impending runaway reaction include:
-
A sudden, uncontrolled increase in reaction temperature.
-
A rapid increase in pressure within the reaction vessel.
-
Visible gas evolution or fuming.
-
A change in the color or viscosity of the reaction mixture.
If any of these signs are observed, emergency procedures should be initiated immediately. This may include stopping the addition of reagents, maximizing cooling, and preparing for emergency shutdown and evacuation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid temperature increase during reagent addition. | 1. Addition rate is too fast. 2. Inadequate cooling. 3. Insufficient stirring. | 1. Immediately stop the addition of the reagent. 2. Increase cooling to the maximum capacity. 3. Ensure the stirrer is functioning correctly and increase the stirring speed if safe to do so. 4. If the temperature continues to rise, initiate emergency shutdown procedures. |
| Formation of solid precipitates that hinder stirring. | 1. Poor solubility of reactants or products at the reaction temperature. 2. Localized high concentrations leading to precipitation. | 1. Consider using a co-solvent to improve solubility. 2. Ensure efficient stirring to prevent localized concentration gradients. 3. If possible, perform the reaction at a slightly higher temperature, ensuring it remains well below the decomposition temperature. |
| Reaction does not go to completion. | 1. Insufficient reaction time or temperature. 2. Poor mixing. 3. Deactivation of a catalyst, if used. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). 2. Extend the reaction time or consider a controlled, incremental increase in temperature. 3. Ensure adequate stirring throughout the reaction. 4. If a catalyst is used, consider adding a fresh portion or using a more robust catalyst. |
| Discoloration or charring of the reaction mixture. | 1. Localized overheating. 2. Onset of decomposition. | 1. Immediately reduce the reaction temperature. 2. Improve stirring to ensure better heat dissipation. 3. If decomposition is suspected, cool the reaction mixture rapidly and safely quench the reaction. |
Experimental Protocols
Thermal Analysis Protocol (DSC and TGA)
This protocol outlines the general procedure for determining the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition and mass loss profile.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Aluminum or gold-plated steel crucibles (high pressure for DSC if studying decomposition)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a crucible.
-
DSC Analysis:
-
Place the sealed crucible in the DSC cell.
-
Use an empty, sealed crucible as a reference.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 350-400 °C).
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Place the crucible containing the sample on the TGA balance.
-
Purge the furnace with an inert gas.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over the same temperature range as the DSC analysis.
-
Record the mass loss as a function of temperature.
-
Data Analysis:
-
From the DSC data, determine the onset temperature of any significant exothermic events.
-
From the TGA data, determine the temperature at which significant mass loss begins (Tonset).
Diazotization of this compound: A Representative Exothermic Reaction
Diazotization reactions are notoriously exothermic and require strict temperature control. The following is a general procedure that must be carefully optimized and monitored.
Objective: To safely prepare the diazonium salt of this compound for subsequent reactions.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Ice
-
Water
-
Reaction vessel with overhead stirrer, thermometer, and addition funnel, placed in a cooling bath.
Procedure:
-
Preparation:
-
In the reaction vessel, dissolve this compound in a suitable volume of aqueous hydrochloric acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
-
Diazotization:
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Monitor the temperature continuously. If the temperature rises, stop the addition and allow the mixture to cool before proceeding.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction is complete.
-
-
Use of the Diazonium Salt:
-
The resulting diazonium salt solution should be used immediately in the next synthetic step without isolation. Diazonium salts can be explosive when isolated and dry.[3]
-
Visualizations
Logical Workflow for Managing Exothermic Reactions
Caption: A logical workflow for the safe management and scale-up of exothermic reactions.
Decision Tree for Temperature Excursion
Caption: A decision tree for responding to a temperature excursion during an exothermic reaction.
References
Validation & Comparative
Comparative NMR Analysis: 3-Nitro-5-(trifluoromethyl)aniline and Its Isomers
A detailed examination of the 1H and 13C NMR spectra of 3-Nitro-5-(trifluoromethyl)aniline is presented, alongside a comparative analysis with its structural isomers, 4-Nitro-3-(trifluoromethyl)aniline and 2-Nitro-4-(trifluoromethyl)aniline. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic characteristics of these compounds, supported by experimental and predicted data.
This report delves into the nuclear magnetic resonance (NMR) spectroscopic signatures of this compound and its key isomers. By examining the chemical shifts and coupling constants in both proton (1H) and carbon-13 (13C) NMR spectra, this guide offers a clear differentiation between these structurally similar molecules. Such distinctions are crucial for unambiguous identification in complex reaction mixtures and for quality control in medicinal chemistry and materials science.
1H and 13C NMR Data Comparison
The following tables summarize the 1H and 13C NMR spectral data for this compound and its isomers. The data for the target molecule is a combination of experimental 1H NMR data and predicted 13C NMR data. The data for the isomers is based on experimental findings from various sources.
Table 1: 1H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) / ppm, Multiplicity, (Coupling Constant J / Hz), Assignment |
| This compound | CDCl3 | 7.86 (s, 1H, H-4), 7.61 (s, 1H, H-2), 7.49 (s, 1H, H-6), 4.15 (br s, 2H, -NH2) |
| 4-Nitro-3-(trifluoromethyl)aniline | DMSO-d6 | 8.59 (d, J = 2.7 Hz, 1H), 8.55 (dd, J = 9.3, 2.7 Hz, 1H), 7.55 (br s, 2H, -NH2), 7.32 (d, J = 9.3 Hz, 1H)[1] |
| 2-Nitro-4-(trifluoromethyl)aniline | CDCl3 | 8.42 (s, 1H), 7.56 (d, 1H), 6.93 (d, 1H), 6.43 (br s, 2H, -NH2)[2] |
Table 2: 13C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) / ppm, (Coupling Constant J / Hz) |
| This compound (Predicted) | N/A | 149.5 (C-NO2), 148.7 (C-NH2), 132.4 (q, JC-F = 34 Hz, C-CF3), 123.0 (q, JC-F = 273 Hz, CF3), 116.3 (CH), 114.5 (CH), 110.2 (CH) |
| 4-Nitro-3-(trifluoromethyl)aniline | DMSO-d6 | 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, JC-F = 5.9 Hz), 122.2 (q, JC-F = 273 Hz, CF3), 119.5 (CH), 115.2 (CH)[1] |
| N-methyl-4-nitro-N-(trifluoromethyl)aniline | CDCl3 | 149.08, 144.83, 125.94, 123.44 (q, J = 257.7 Hz), 121.95 (q, J = 2.7 Hz), 36.26 (q, J = 2.3 Hz)[3] |
Experimental Protocols
The experimental conditions for the NMR analyses are crucial for the reproducibility of the results.
For 4-Nitro-3-(trifluoromethyl)aniline: [1]
-
1H NMR: The spectrum was recorded on a 400 MHz spectrometer using DMSO-d6 as the solvent.
-
13C NMR: The spectrum was recorded on a 100 MHz spectrometer using DMSO-d6 as the solvent.
For 2-Nitro-4-(trifluoromethyl)aniline: [2]
-
1H NMR: The spectrum was recorded in CDCl3.
A general NMR analysis workflow is outlined below.
Structural Assignment and Rationale
The substitution pattern on the aniline ring significantly influences the chemical shifts of the aromatic protons and carbons.
In This compound , the protons at positions 2, 4, and 6 are in distinct chemical environments. The electron-withdrawing nature of both the nitro (-NO2) and trifluoromethyl (-CF3) groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values). The two protons ortho to the amino group (H-2 and H-6) and the proton para to the amino group (H-4) exhibit singlet multiplicity due to the absence of adjacent protons.
For the isomers, the relative positions of the substituents lead to different splitting patterns and chemical shifts. In 4-Nitro-3-(trifluoromethyl)aniline , the aromatic protons show doublet and doublet of doublets, characteristic of ortho and meta coupling. In 2-Nitro-4-(trifluoromethyl)aniline , the protons also exhibit distinct splitting patterns due to their positions relative to the different functional groups.
The 13C NMR spectra are also highly informative. The carbon attached to the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups, leading to a unique fingerprint for each isomer.
References
A Comparative Guide to Analytical Methods for the Detection of 3-Nitro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of 3-Nitro-5-(trifluoromethyl)aniline is crucial in various stages of pharmaceutical development and research. This compound can be an important intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of three common analytical techniques for its detection: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of each method is evaluated based on available experimental data for structurally similar compounds, providing a framework for selecting the most appropriate technique for a given application.
At a Glance: Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key quantitative performance parameters for the detection of this compound and related compounds using GC-MS, HPLC-UV, and LC-MS/MS.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Sample Matrix |
| GC-MS | Aniline (derivatized)[1] | 0.1 mg/L | Not Reported | 0.5 - 25.0 mg/L | Serum |
| Aniline[2] | Not Reported | 0.04 mg/kg | 0.5 - 20 µg/mL | Soil | |
| HPLC-UV | Nitroaniline Isomers[3] | 0.35 - 0.54 ng/mL | Not Reported | Not Reported | Aqueous |
| LC-MS/MS | Nitrofuran Metabolites[4] | S/N ratio of 3 | 0.01 - 0.1 µg/kg | Not Reported | Animal Tissue, Eggs, Shrimp |
| p-Chloroaniline & related compound[5] | Not Reported | 0.75 ppm | 0.75 - 3.75 ppm | Bulk Drug |
Methodologies and Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques, based on established methods for similar analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.
Experimental Protocol: GC-MS for this compound
-
Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of the aqueous sample to >11 with 1.0 M Sodium Hydroxide.
-
Extract the sample with an appropriate organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[6]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Initial temperature of 80°C held for 5 minutes, then ramped to 220°C at 10°C/min and held for 10 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
GC-MS Experimental Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and robust technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Experimental Protocol: HPLC-UV for this compound
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the aqueous sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
UV Detection: Wavelength set to the absorbance maximum of this compound (typically in the range of 230-280 nm for nitroaromatic compounds).
-
HPLC-UV Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the method of choice for trace-level analysis in complex matrices.
Experimental Protocol: LC-MS/MS for this compound
-
Sample Preparation:
-
Sample preparation can be as simple as "dilute and shoot" for clean samples or may involve protein precipitation (for biological matrices), liquid-liquid extraction, or solid-phase extraction for more complex matrices.
-
-
LC-MS/MS Conditions:
-
Column: A suitable reverse-phase column (e.g., C18 or phenyl-hexyl).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), likely in negative ion mode for the nitro-containing analyte.
-
Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
LC-MS/MS Logical Relationship
Concluding Remarks
The choice of an analytical method for the detection of this compound depends on the specific requirements of the analysis.
-
GC-MS is a reliable technique, particularly for volatile impurities, and provides excellent structural confirmation. However, it may require derivatization for less volatile compounds and can be less suitable for thermally labile molecules.
-
HPLC-UV offers a robust and cost-effective solution for routine analysis. Its sensitivity may be lower compared to mass spectrometry-based methods, but it is often sufficient for quality control purposes where analyte concentrations are higher.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for trace-level detection in complex matrices, such as in pharmacokinetic studies or for the analysis of genotoxic impurities.
For comprehensive characterization and to ensure the highest level of confidence in analytical results, a combination of these techniques may be employed. Method validation according to ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose.
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ajrconline.org [ajrconline.org]
A Comparative Guide to HPLC Assay for Purity Determination of 3-Nitro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 3-Nitro-5-(trifluoromethyl)aniline. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate assessment of its purity is critical for ensuring the quality, safety, and efficacy of the final products. This document presents a robust HPLC method adapted from related compounds, compares it with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provides detailed experimental protocols.
Comparative Purity Analysis
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural confirmation.[2] HPLC is a versatile and widely available technique that provides high precision and accuracy for the quantification of the main component and its impurities.[3] GC-MS is well-suited for the identification and quantification of volatile impurities, while NMR spectroscopy offers detailed structural information.[2]
A summary of the key performance characteristics of each technique for the analysis of aromatic nitro compounds and their analogues is presented below.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Detection and quantification based on the magnetic properties of atomic nuclei. |
| Primary Use | Purity testing, quantification, impurity profiling.[2] | Identification and quantification of volatile impurities, trace analysis.[3] | Structural elucidation, quantification, and impurity identification.[4][5] |
| Advantages | High precision and accuracy, robust, widely available, suitable for non-volatile and thermally labile compounds.[2][3] | High separation efficiency for volatile compounds, definitive identification of impurities through mass spectra.[3] | Provides detailed structural information, can be used for absolute quantification without a reference standard (qNMR). |
| Limitations | Requires a chromophore for UV detection, may require derivatization for compounds with poor UV absorbance.[2] | Not suitable for non-volatile or thermally labile compounds, may require derivatization to improve volatility.[6] | Lower sensitivity compared to HPLC and GC-MS, complex spectra can be difficult to interpret for mixtures. |
Experimental Workflows
To ensure accurate and reproducible purity assessment, it is essential to follow a well-defined experimental workflow. The following diagram illustrates a typical workflow for purity determination by HPLC.
Experimental Protocols
The following protocols are adapted from established methods for related trifluoromethylaniline and nitroaromatic compounds and are recommended for the purity determination of this compound.[2][7][8]
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of purity and the separation of potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).[2][7]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration similar to the sample solution.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the chromatograms. Purity is typically calculated using the area normalization method.[3]
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injection: Splitless injection of 1 µL of the sample solution.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.[3]
-
Analysis: Inject the sample solution. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the main component and any significant impurities. Quantitative NMR (qNMR) can also be used for purity assessment.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard.
-
Analysis: Acquire proton (¹H) and carbon (¹³C) NMR spectra. The structure of the main component and impurities can be confirmed by analyzing chemical shifts, coupling constants, and integration values. For qNMR, the purity is calculated by comparing the integral of a specific signal from the analyte to that of the internal standard.
Potential Impurities
The synthesis of this compound can result in various impurities, including:
-
Isomers: Positional isomers such as other nitro-trifluoromethylanilines.[8]
-
Starting materials: Unreacted starting materials from the synthesis process.
-
By-products: Products from side reactions, such as di-nitro or de-halogenated compounds, depending on the synthetic route.[10]
-
Degradation products: Products formed during storage or under stress conditions.
A well-developed analytical method should be capable of separating the main peak from all known and potential impurities.[8]
Conclusion
For routine quality control and purity determination of this compound, HPLC-UV is the recommended method due to its robustness, precision, and wide availability.[3] GC-MS is a valuable complementary technique for the identification of volatile impurities. NMR spectroscopy is indispensable for structural confirmation and for the characterization of unknown impurities, which is a critical aspect of drug development and regulatory compliance.[4][5] The selection of the most appropriate method or combination of methods will depend on the specific analytical objective.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. appslab.thermofisher.com [appslab.thermofisher.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. web.mst.edu [web.mst.edu]
A Comparative Analysis of the Reactivity of 3-Nitro-5-(trifluoromethyl)aniline and 4-Nitro-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic amines: 3-Nitro-5-(trifluoromethyl)aniline and 4-Nitro-3-(trifluoromethyl)aniline. Both compounds are valuable building blocks in medicinal chemistry and materials science, where their reactivity profiles dictate their application in the synthesis of more complex molecules. This document offers a theoretical and practical framework for understanding the differences in their reactivity, supported by experimental protocols for key reactions.
Introduction
The reactivity of the amino group in aniline derivatives is fundamentally influenced by the electronic effects of substituents on the aromatic ring. In the case of this compound and 4-Nitro-3-(trifluoromethyl)aniline, the presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), significantly deactivates the amino group towards electrophilic attack. However, the positions of these substituents relative to the amino group lead to distinct differences in their chemical behavior.
Theoretical Reactivity Analysis
The reactivity of the amino group in these anilines is primarily governed by the electron density on the nitrogen atom. This is influenced by the inductive and resonance effects of the nitro and trifluoromethyl substituents. A common way to quantify these electronic effects is through Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect, which leads to lower basicity and nucleophilicity of the amino group.
In This compound , both the nitro and trifluoromethyl groups are in the meta position relative to the amino group. At this position, their electron-withdrawing effects are primarily inductive.
In 4-Nitro-3-(trifluoromethyl)aniline , the nitro group is in the para position, and the trifluoromethyl group is in the meta position. The para-nitro group exerts a strong electron-withdrawing effect through both induction and resonance, which significantly delocalizes the lone pair of electrons on the amino nitrogen.
Based on the analysis of Hammett constants, 4-Nitro-3-(trifluoromethyl)aniline is expected to be less reactive (less basic and less nucleophilic) than this compound . This is because the powerful resonance-withdrawing effect of the para-nitro group in the former leads to a greater decrease in electron density on the amino nitrogen compared to the purely inductive effects of the two meta substituents in the latter.
Data Presentation
The following table summarizes the available physical properties and predicted reactivity data for the two anilines.
| Property | This compound | 4-Nitro-3-(trifluoromethyl)aniline |
| CAS Number | 401-94-5 | 393-11-3[1][2] |
| Molecular Formula | C₇H₅F₃N₂O₂ | C₇H₅F₃N₂O₂[1][2] |
| Molecular Weight | 206.12 g/mol | 206.12 g/mol [1][2] |
| Appearance | Yellow Powder | Yellow to Orange-Yellow Crystalline Powder[1][3] |
| Melting Point | 77.5-83.5 °C | 124-130 °C[3] |
| Predicted pKa | Not available in searched literature | -0.22 ± 0.10[1][4] |
| Theoretical Reactivity | Higher | Lower |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to quantitatively assess the reactivity of these anilines.
Determination of pKa by Potentiometric Titration
The pKa of the anilinium ion provides a quantitative measure of the basicity of the aniline.
Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 1 mmol of the aniline derivative and dissolve it in a suitable solvent mixture (e.g., 50% ethanol/water) to a final volume of 50 mL.
-
Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a micro-burette tip into the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or by plotting the first derivative, dpH/dV).
Kinetics of N-Acylation
The rate of acylation is a direct measure of the nucleophilicity of the amino group.
Protocol:
-
Reactant Solutions: Prepare standardized solutions of the aniline derivative and a suitable acylating agent (e.g., acetic anhydride or benzoyl chloride) in an inert aprotic solvent (e.g., acetonitrile or dioxane).
-
Reaction Initiation: In a thermostatted reaction vessel, mix the aniline solution with a known excess of the acylating agent. Start a timer at the moment of mixing.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine like butylamine).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining aniline or the formed amide.
-
Kinetic Analysis: Plot the concentration of the aniline versus time and fit the data to the appropriate rate law (typically pseudo-first-order if the acylating agent is in large excess) to determine the rate constant (k).
Diazotization and Diazo Coupling
The formation of a diazonium salt is a characteristic reaction of primary aromatic amines. The rate of this reaction can also be indicative of reactivity.
Protocol:
-
Preparation of Aniline Salt: Dissolve a known amount of the aniline derivative in an aqueous solution of a strong mineral acid (e.g., 3 M HCl) at 0-5 °C in an ice bath.
-
Diazotization: While maintaining the low temperature and stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The addition should be dropwise to control the exothermic reaction.
-
Monitoring for Completion: After the addition is complete, the reaction mixture can be tested for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Coupling Reaction (for qualitative/quantitative analysis): In a separate beaker, dissolve a coupling agent (e.g., 2-naphthol in aqueous NaOH) and cool it in an ice bath. Slowly add the freshly prepared diazonium salt solution to the coupling agent solution. The formation of a brightly colored azo dye confirms the successful diazotization. The yield and rate of formation of the dye can be monitored spectrophotometrically.
Mandatory Visualization
Caption: A diagram illustrating the logical flow for comparing the reactivity of the two anilines based on substituent effects.
References
A Comparative Guide to 3-Nitro-5-(trifluoromethyl)aniline and 3,5-Bis(trifluoromethyl)aniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular properties and reaction outcomes. Among the vast array of available synthons, anilines bearing trifluoromethyl groups are of significant interest due to the unique electronic and physiological effects imparted by the -CF3 moiety. This guide provides a detailed comparison of two such critical intermediates: 3-Nitro-5-(trifluoromethyl)aniline and 3,5-Bis(trifluoromethyl)aniline . We will delve into their synthesis, physical and chemical properties, reactivity, and applications, supported by experimental data and protocols to aid researchers in their synthetic endeavors.
At a Glance: Key Physicochemical Properties
The substitution pattern on the aniline ring dramatically influences its chemical behavior. The strongly electron-withdrawing nature of both the nitro (-NO2) and trifluoromethyl (-CF3) groups significantly reduces the basicity of the aniline's amino group.
| Property | This compound | 3,5-Bis(trifluoromethyl)aniline |
| CAS Number | 401-94-5[1] | 328-74-5[2] |
| Molecular Formula | C₇H₅F₃N₂O₂ | C₈H₅F₆N[2] |
| Molecular Weight | 206.12 g/mol | 229.12 g/mol [2] |
| Appearance | Yellow Powder | Clear light yellow to yellow-brown Liquid[2] |
| Melting Point | 77.5-83.5 °C | Not applicable (liquid at room temp.) |
| Boiling Point | Not readily available | 85 °C @ 15 mmHg[2] |
| pKa (predicted) | ~1.0 - 2.0 (estimated) | 2.15 ± 0.10[2] |
Note: The pKa of this compound is estimated based on the known effects of nitro and trifluoromethyl groups on aniline basicity. The nitro group, particularly, is a very strong electron-withdrawing group through resonance, leading to a significantly lower pKa compared to aniline (pKa ≈ 4.6).
Synthesis Protocols
The synthetic routes to these anilines typically involve the reduction of a corresponding nitro-substituted precursor.
Synthesis of 3,5-Bis(trifluoromethyl)aniline
A common and high-yielding method for the preparation of 3,5-Bis(trifluoromethyl)aniline is the catalytic hydrogenation of 3,5-Bis(trifluoromethyl)nitrobenzene.
Experimental Protocol:
-
Reaction Setup: In a 1L autoclave, combine 259g (1 mol) of 3,5-Bis(trifluoromethyl)nitrobenzene and 500g of ethyl acetate.
-
Catalyst Addition: Add 5g of palladium on carbon (Pd/C) as the catalyst.
-
Hydrogenation: Seal the autoclave and raise the temperature to 60°C. Introduce hydrogen gas to a pressure of 2 MPa.
-
Reaction Time: Maintain the reaction at 60°C under 2 MPa of hydrogen pressure with stirring for 20 hours.
-
Work-up and Purification: After cooling the reaction mixture, filter to remove the catalyst. Concentrate the filtrate under reduced pressure and then purify by distillation to obtain 3,5-Bis(trifluoromethyl)aniline.
Expected Yield: 87% with a purity of 98.5%.
Proposed Synthesis of this compound
Proposed Experimental Protocol:
Step 1: Acetylation of m-(trifluoromethyl)aniline
-
In a suitable reaction vessel, dissolve m-(trifluoromethyl)aniline in a non-protic solvent such as cyclohexane.
-
Add acetyl chloride and heat the reaction mixture. The reaction temperature is typically maintained between 50-55°C.
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture and isolate the m-trifluoromethyl acetanilide product, which may precipitate upon cooling or after removal of the solvent.
Step 2: Nitration of m-trifluoromethyl acetanilide
-
Carefully add the m-trifluoromethyl acetanilide to a nitrating mixture, typically concentrated nitric acid in concentrated sulfuric acid, at a controlled temperature (e.g., 0-10°C) to prevent over-nitration and side reactions. The reaction temperature can be raised to 60-65°C to drive the reaction to completion.
-
The acetylamino group is ortho, para-directing. Given the meta-directing trifluoromethyl group, the primary product is expected to be 4-nitro-3-trifluoromethyl acetanilide.
-
After the reaction is complete, pour the mixture onto ice to precipitate the nitrated product.
-
Filter and wash the solid with water until neutral.
Step 3: Hydrolysis of the Acetanilide
-
Heat the 4-nitro-3-trifluoromethyl acetanilide in an alcoholic solution of a base, such as potassium carbonate in ethanol, at a temperature of 60-80°C.
-
This step removes the acetyl protecting group to yield the desired this compound.
-
After completion of the hydrolysis, the product can be isolated by precipitation and purified by recrystallization.
Reactivity Comparison: A Deeper Dive
The differing substituents on these two anilines dictate their reactivity in subsequent synthetic transformations. Both are significantly deactivated towards electrophilic aromatic substitution compared to aniline due to the presence of potent electron-withdrawing groups. The primary difference lies in the nature and magnitude of these electronic effects.
-
3,5-Bis(trifluoromethyl)aniline: The two -CF3 groups at the meta positions exert strong, purely inductive electron-withdrawing effects (-I). This significantly reduces the electron density of the aromatic ring and the basicity of the amino group. The lone pair on the nitrogen is less available for donation to electrophiles or for protonation.
-
This compound: This molecule features both a -CF3 group and a -NO2 group. The -CF3 group has a strong -I effect. The -NO2 group also has a strong -I effect and, more importantly, a powerful electron-withdrawing resonance effect (-M). Although the nitro group is meta to the amino group, its overall deactivating effect on the ring is profound. This makes the amino group in this compound even less basic and nucleophilic than in 3,5-Bis(trifluoromethyl)aniline.
This difference in basicity and nucleophilicity has practical implications for common reactions:
-
Acylation and Alkylation: Both anilines will undergo N-acylation and N-alkylation, but will require more forcing conditions (e.g., stronger bases, higher temperatures) than aniline itself. This compound will generally be less reactive than 3,5-Bis(trifluoromethyl)aniline in these reactions.
-
Diazotization: Diazotization of the amino group to form a diazonium salt is a key transformation for anilines. Due to the severely diminished basicity, these anilines may require modified diazotization conditions, such as using nitrosylsulfuric acid.
-
Cross-Coupling Reactions: As nucleophiles in cross-coupling reactions (e.g., Buchwald-Hartwig amination), their reduced nucleophilicity will necessitate more active catalyst systems or harsher reaction conditions.
Applications in Drug Development
Both this compound and 3,5-Bis(trifluoromethyl)aniline are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology and for central nervous system (CNS) disorders.[3] The trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability.[3]
3,5-Bis(trifluoromethyl)aniline is a key building block for a variety of therapeutic agents. Its derivatives have been explored for their potential as potent growth inhibitors of drug-resistant bacteria.
This compound and its isomers are crucial for the synthesis of several important drugs. For instance, the isomer 4-nitro-3-(trifluoromethyl)aniline is a precursor to Bicalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. Another key application is in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).
Illustrative Synthetic Pathway and Mechanism of Action: Nilotinib
Nilotinib functions by inhibiting the Bcr-Abl tyrosine kinase, an enzyme that is constitutively active in CML and drives uncontrolled cell proliferation. The synthesis of Nilotinib involves the coupling of a pyrimidine core with a substituted aniline derivative, which can be prepared from a trifluoromethyl- and nitro-substituted aniline.
Spectroscopic Data for Characterization
Accurate characterization of these starting materials is crucial for ensuring the quality and success of a synthetic campaign. Below is a summary of key spectroscopic features.
| Spectroscopic Data | This compound (and isomers) | 3,5-Bis(trifluoromethyl)aniline |
| ¹H NMR | Aromatic protons typically appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The amino protons (-NH₂) appear as a broad singlet. | Aromatic protons appear as singlets or closely spaced multiplets in the aromatic region. The amino protons (-NH₂) appear as a broad singlet. |
| ¹³C NMR | The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling. The presence of the nitro group further influences the chemical shifts of the aromatic carbons. | Two distinct signals for the trifluoromethyl carbons will be observed, each as a quartet. The aromatic carbon signals will be influenced by the two -CF₃ groups. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (around 1530 and 1350 cm⁻¹), and strong C-F stretching (around 1100-1300 cm⁻¹). | Peaks for N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and very strong C-F stretching bands (around 1100-1300 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 206, with fragmentation patterns corresponding to the loss of NO₂, and other fragments. | Molecular ion peak (M⁺) at m/z 229, with fragmentation patterns showing loss of CF₃ and other characteristic fragments.[4] |
Conclusion
Both this compound and 3,5-Bis(trifluoromethyl)aniline are highly valuable, albeit deactivated, aniline derivatives for organic synthesis. The choice between them depends on the specific synthetic strategy and the desired electronic properties of the target molecule.
-
3,5-Bis(trifluoromethyl)aniline offers a symmetrically substituted, highly lipophilic building block with two inductively withdrawing groups. Its synthesis from the corresponding nitro compound is straightforward and high-yielding.
-
This compound , while likely more challenging to synthesize with high regioselectivity, provides a platform for further functionalization. The nitro group can be reduced to an amine, allowing for the introduction of a second point of diversity, or it can be used to further modulate the electronic properties of the molecule. Its amino group is significantly less nucleophilic, which can be either a challenge to overcome or a feature to be exploited for selective reactions.
For researchers in drug development and materials science, a thorough understanding of the reactivity and properties of these synthons is essential for the rational design and efficient synthesis of novel, high-performance molecules.
References
A Comparative Guide to the Reduction of 3-Nitro-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The reduction of 3-nitro-5-(trifluoromethyl)aniline to its corresponding diamine, 5-(trifluoromethyl)benzene-1,3-diamine, is a critical transformation in the synthesis of various pharmaceuticals and advanced materials. The presence of the trifluoromethyl group influences the reactivity of the molecule, making the choice of an appropriate reduction method essential for achieving high yields and purity. This guide provides an objective comparison of common reduction methodologies, supported by available experimental data and detailed protocols.
Performance Comparison of Reduction Methods
The selection of a reduction method for this compound is a trade-off between cost, efficiency, safety, and environmental impact. The most prevalent methods include catalytic hydrogenation and chemical reduction using metals in acidic media. More recently, electrochemical methods have emerged as a scalable and sustainable alternative.
| Method | Key Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Nickel catalyst, solvent (e.g., ethanol, methanol) | >95% (in similar systems)[1] | High yields, clean reaction with water as the primary byproduct, catalyst can often be recycled. | High cost of precious metal catalysts, potential for catalyst poisoning, safety concerns with handling hydrogen gas.[2] |
| Metal/Acid Reduction (e.g., Fe/HCl) | Iron powder, Hydrochloric acid or Acetic acid, solvent (e.g., ethanol, water) | Good to high | Low cost of reagents, high functional group tolerance.[3] | Generates large amounts of metal salt waste, requiring extensive workup and disposal considerations. The reaction can be highly exothermic. |
| Metal Salt Reduction (e.g., SnCl₂) | Tin(II) chloride dihydrate, solvent (e.g., ethanol, ethyl acetate) | Good to high | Milder conditions compared to some metal/acid systems, good selectivity. | Stoichiometric amounts of tin salts are required, leading to significant metal waste and potentially complex workup procedures. |
| Electrochemical Reduction | Divided electrochemical cell, leaded bronze cathode, sulfuric acid/methanolic media | ~85% (isolated as bisulfate salt)[4] | "Green" and agent-free (electrons as the reductant), highly scalable, avoids hazardous reagents like H₂ gas.[4] | Requires specialized electrochemical equipment, product is often isolated as a salt, requiring an additional neutralization step.[4] |
Experimental Protocols
Detailed methodologies for the principal reduction techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from general procedures for the reduction of substituted nitroaromatics.[1]
Materials:
-
This compound
-
10% Palladium on carbon (50% wet)
-
Ethanol
-
Hydrogen gas supply
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, a solution of this compound (1.0 eq) in ethanol is prepared.
-
10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The vessel is sealed and purged several times with hydrogen gas.
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-4 bar) at room temperature.
-
The reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS, or monitoring hydrogen uptake).
-
Upon completion, the reaction vessel is purged with an inert gas.
-
The reaction mixture is filtered through a pad of filter aid to remove the catalyst. The filter cake should be handled with care as it can be pyrophoric.
-
The filtrate is concentrated under reduced pressure to yield the crude 5-(trifluoromethyl)benzene-1,3-diamine, which can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Reduction with Iron in Acidic Medium (Béchamp Reduction)
This protocol is a representative procedure for the reduction of aromatic nitro compounds using iron.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Sodium Carbonate solution
Procedure:
-
A mixture of this compound (1.0 eq), iron powder (3-5 eq), ethanol, and water is charged into a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
The mixture is heated to reflux with vigorous stirring.
-
A small amount of concentrated hydrochloric acid is added portion-wise to initiate and sustain the reaction. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
After completion, the hot reaction mixture is filtered through a pad of filter aid to remove the iron and iron oxides. The filter cake is washed with hot ethanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium carbonate solution to neutralize any remaining acid.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
This protocol is based on general procedures for the reduction of nitroarenes using stannous chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Sodium hydroxide solution
Procedure:
-
This compound (1.0 eq) is dissolved in ethanol or ethyl acetate in a round-bottom flask.
-
Tin(II) chloride dihydrate (3-5 eq) is added to the solution.
-
The mixture is heated to reflux and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is carefully treated with an excess of a cold aqueous sodium hydroxide solution (e.g., 2 M) to dissolve the tin salts and to make the solution strongly basic.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated to afford the desired diamine.
Visualizing the Process
General Reaction Pathway
The reduction of a nitro group to an amine proceeds through several intermediates. The following diagram illustrates the generally accepted pathway.
Caption: Generalized reduction pathway from nitro to amine.
Experimental Workflow for Catalytic Hydrogenation
The following diagram outlines the typical laboratory workflow for performing a catalytic hydrogenation.
References
- 1. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 2. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Isomeric Analysis of Nitro-Trifluoromethyl-Aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitro-trifluoromethyl-anilines is a critical step in the development of numerous pharmaceutical and agrochemical compounds. However, these syntheses often yield a mixture of positional isomers, the separation and quantification of which are paramount for ensuring product purity, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the isomeric analysis of nitro-trifluoromethyl-anilines, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of analytical method for isomeric analysis is contingent on several factors, including the required sensitivity, resolution, speed, and the nature of the isomeric mixture. Below is a summary of the performance of GC, HPLC, and NMR for this application.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | A quantitative analysis based on the nuclear spin properties of atoms. |
| Typical Isomer Application | Excellent for separating volatile and thermally stable isomers. | Highly versatile for a wide range of isomers, including those that are non-volatile or thermally labile. | Ideal for determining isomer ratios in a mixture without the need for chromatographic separation. |
| Resolution | High, especially with capillary columns. | Good to excellent, dependent on column chemistry and mobile phase. | Dependent on the chemical shift differences between isomers. |
| Sensitivity (LOD/LOQ) | Generally high, especially with sensitive detectors like ECD or MSD. LODs can be in the pg/L range for analogous compounds[1]. | Good, with UV detectors being common. LODs are typically in the µg/L to ng/mL range[2]. | Lower sensitivity compared to chromatographic techniques. |
| Analysis Time | Typically longer due to temperature programming. | Can be faster, especially with modern UPLC systems. | Relatively fast for data acquisition, but sample preparation and data processing can be time-consuming. |
| Advantages | High resolution, established methods for similar compounds[3]. | Broad applicability, non-destructive (analytes can be collected). | Provides structural information, non-destructive, does not require identical standards for quantification[4][5][6][7]. |
| Limitations | Requires volatile and thermally stable analytes; derivatization may be necessary[2][8]. | Solvent consumption can be high. | Lower sensitivity, potential for signal overlap in complex mixtures. |
Synthesis of Nitro-Trifluoromethyl-Anilines and Isomer Formation
The nitration of trifluoromethyl-anilines is a common synthetic route. The directing effects of the amino and trifluoromethyl groups, as well as reaction conditions, influence the distribution of isomers. For example, the nitration of m-(trifluoromethyl)aniline can yield a mixture of isomers, with the major products being 4-nitro-3-(trifluoromethyl)aniline and 2-nitro-3-(trifluoromethyl)aniline. Protecting the amino group prior to nitration can improve the regioselectivity of the reaction.
A key intermediate in the synthesis of the anti-cancer drug Flutamide is 4-nitro-3-(trifluoromethyl)aniline[9][10]. Its synthesis often starts from aromatic precursors that undergo nitration and trifluoromethylation reactions under precisely controlled conditions to achieve the desired substitution pattern[11]. Another important isomer, 2-nitro-4-trifluoromethylaniline, is a valuable starting material for various medicinal and agricultural chemicals[12].
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted for the specific analysis of nitro-trifluoromethyl-aniline isomers.
Gas Chromatography (GC) Method
This method is adapted from a validated procedure for the separation of positional isomers of trifluoromethoxy aniline and trifluoromethoxy nitro benzene, which are structurally similar to the target analytes[3].
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column : AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness[3].
-
Carrier Gas : Helium at a constant pressure of 3.0 psi[3].
-
Injector : Split mode (e.g., 1:5), temperature 200°C[3].
-
Oven Temperature Program : Initial temperature of 50°C, ramp to 125°C at 3°C/min, hold for 5 minutes, then ramp to 230°C at 45°C/min, and hold for 5 minutes[3].
-
Detector : FID at 260°C[3].
-
Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 50 mg/mL[3].
Expected Results : This method has been shown to effectively separate six positional isomers with good resolution (>2.0)[3]. The retention times for various isomers of trifluoromethoxy aniline and trifluoromethoxy nitro benzene ranged from approximately 4 to 21 minutes[3]. Similar separation efficiency is expected for nitro-trifluoromethyl-aniline isomers.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general-purpose reversed-phase HPLC method suitable for the analysis of aromatic amines and their isomers[13][14].
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13][14].
-
Mobile Phase : Isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v). A small amount of an acid like phosphoric or formic acid can be added to improve peak shape[14][15].
-
Flow Rate : 1.0 mL/min[14].
-
Detection : UV at a wavelength of maximum absorbance for the analytes (e.g., 254 nm).
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection[13][14].
Expected Results : HPLC is a robust technique for purity determination and can separate the main isomer from its impurities. For instance, the purity of 2-nitro-4-trifluoromethyl-aniline has been determined to be >98% by HPLC[6]. While HPLC is a good alternative to GC as it does not require derivatization for polar and thermolabile compounds, achieving baseline separation of all positional isomers may require careful method development[2][8].
Quantitative NMR (qNMR) Spectroscopy Method
Quantitative NMR is a powerful tool for determining the ratio of isomers in a mixture without the need for chromatographic separation[4][5][6][7].
-
Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which all isomers are soluble (e.g., DMSO-d6 or CDCl3).
-
Internal Standard : An internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals can be used for absolute quantification. For relative quantification of isomers, an internal standard is not necessary.
-
Data Acquisition : Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete T1 relaxation of all relevant protons (typically 5 x T1 of the slowest relaxing proton).
-
Data Processing : Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to unique protons of each isomer.
-
Quantification : The molar ratio of the isomers is directly proportional to the ratio of the integrals of their respective unique signals, divided by the number of protons giving rise to each signal.
Expected Results : qNMR can provide highly accurate and precise determination of isomer ratios. The key is to identify non-overlapping signals that are unique to each isomer. For example, the aromatic protons in different isomers of nitro-trifluoromethyl-aniline will have distinct chemical shifts and coupling patterns that can be used for quantification.
Visualization of Analytical Workflows
Caption: Workflow of nitro-trifluoromethyl-aniline synthesis and subsequent isomeric analysis.
Caption: Comparison of the advantages and disadvantages of GC, HPLC, and NMR.
Conclusion
The isomeric analysis of nitro-trifluoromethyl-aniline synthesis can be effectively performed using GC, HPLC, and qNMR spectroscopy.
-
GC is a powerful technique offering high resolution for volatile and thermally stable isomers.
-
HPLC provides versatility for a broader range of analytes without the need for derivatization.
-
qNMR offers a direct and accurate method for determining isomer ratios without chromatographic separation, along with valuable structural information.
The optimal choice of technique will depend on the specific requirements of the analysis, including the nature of the isomers, the required sensitivity, and the available instrumentation. For comprehensive characterization and quality control, a combination of these techniques is often employed.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tsijournals.com [tsijournals.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. azom.com [azom.com]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ajrconline.org [ajrconline.org]
- 13. benchchem.com [benchchem.com]
- 14. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Biological Activity of 3-Nitro-5-(trifluoromethyl)aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activity of analogs of 3-Nitro-5-(trifluoromethyl)aniline. The strategic incorporation of nitro and trifluoromethyl groups into the aniline scaffold suggests a potential for a range of pharmacological activities.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, key properties in drug design.[3][4] This document synthesizes available preclinical data on related compounds to provide insights into their anticancer and antimicrobial properties, details relevant experimental protocols, and visualizes a key signaling pathway potentially involved in their mechanism of action.
Quantitative Comparison of Biological Activity
The biological efficacy of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize quantitative data from various studies on compounds structurally related to this compound, offering a comparative perspective on their performance. It is important to exercise caution when making direct comparisons, as experimental conditions can vary between studies.
Table 1: Comparative Anticancer Activity of Trifluoromethylaniline Analogs
| Compound/Analog Class | Specific Analog | Cancer Cell Line | IC50 (µM) |
| Anilino-Substituted Pyrimidine | Sulfonamide 3d | K562 (Leukemia) | Promising activity |
| Anilino-Substituted Pyrimidine | Sulfonamide 3e | K562 (Leukemia) | Promising activity |
| Anilino-Substituted Pyrimidine | Sulfonamide 3g | K562 (Leukemia) | Promising activity |
| 4-Anilinoquinazoline derivative | Compound 8a | A431 (Skin Carcinoma) | 2.62 |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | Compound 3a | A375 (Melanoma) | >50 |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | Compound 3a | C32 (Melanoma) | 28.3 |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | Compound 3a | DU145 (Prostate) | 29.1 |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | Compound 3b | DU145 (Prostate) | 27.8 |
Table 2: Comparative Antimicrobial Activity of Nitro- and Trifluoromethyl-Substituted Aniline Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100[5][6] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio harveyi | 100[5][6] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50[5][6] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio harveyi | 50[5][6] |
Experimental Protocols
A detailed understanding of the methodologies is crucial for the interpretation and replication of the cited biological data.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically in a serial dilution, and incubated for another 48-72 hours.[7]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[7]
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is commonly used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial strains are cultured in an appropriate broth overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the microbial suspension (growth control) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General experimental workflow for in vitro cytotoxicity screening using the MTT assay.
Proposed Signaling Pathway for Apoptosis Induction
Many cytotoxic agents containing an aniline scaffold are known to induce apoptosis.[8] While the precise molecular mechanisms for this compound analogs are not fully elucidated, a plausible mechanism involves the induction of the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway induced by trifluoromethylaniline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifolin induces apoptosis via extrinsic and intrinsic pathways in the NCI-H460 human non-small cell lung-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Nitro-5-(trifluoromethyl)aniline: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of key pharmaceutical intermediates is paramount in drug discovery and development. 3-Nitro-5-(trifluoromethyl)aniline is a vital building block in the creation of various therapeutic agents. This guide provides a comprehensive cost-benefit analysis of the most viable synthesis route for this compound, focusing on readily available starting materials and scalable reactions. We present a detailed examination of a three-step synthesis beginning with benzotrifluoride, offering experimental protocols, a quantitative comparison of costs and yields, and a thorough assessment of the associated safety and environmental considerations.
Executive Summary
The most industrially feasible and cost-effective pathway to synthesize this compound involves a three-step process:
-
Nitration of benzotrifluoride to yield 3-nitrobenzotrifluoride.
-
Dinitration of 3-nitrobenzotrifluoride to produce 3,5-dinitrobenzotrifluoride.
-
Selective reduction of one nitro group of 3,5-dinitrobenzotrifluoride to afford the final product.
This route offers a high overall yield, utilizes relatively inexpensive starting materials, and employs well-established chemical transformations. However, it necessitates careful handling of hazardous materials, including fuming nitric acid, concentrated sulfuric acid, and nitroaromatic intermediates.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the primary synthesis route.
| Parameter | Step 1: Nitration | Step 2: Dinitration | Step 3: Selective Reduction |
| Starting Material | Benzotrifluoride | 3-Nitrobenzotrifluoride | 3,5-Dinitrobenzotrifluoride |
| Key Reagents | Fuming Nitric Acid, Conc. H₂SO₄ | Fuming Nitric Acid, Conc. H₂SO₄/Oleum | Ammonium Sulfide or Hydrazine Hydrate |
| Typical Yield | ~91%[1] | Good to High (specific yield varies) | High (e.g., ~84% reported for similar reductions)[2] |
| Purity | High (typically >94% by GLC)[1] | Requires purification | Requires purification |
| Estimated Reagent Cost/kg of Product * | Moderate | Moderate to High | Moderate |
Note: Reagent costs are estimates based on available market data and can vary based on supplier and purity.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis process.
Figure 1: Overall synthesis workflow from benzotrifluoride.
Figure 2: Detailed experimental workflow for each synthesis step.
Detailed Experimental Protocols
Step 1: Nitration of Benzotrifluoride to 3-Nitrobenzotrifluoride
Methodology: This procedure is based on a well-established laboratory-scale synthesis.[1]
-
To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml), add fuming nitric acid (95% w/w; 29.3 ml, 44.0 g, 1.2 equivalents) over 30 minutes.
-
Maintain the reaction temperature between 20°C and 30°C using external cooling.
-
After the addition is complete, continue stirring at room temperature for an additional hour.
-
Pour the reaction mixture onto a mixture of ice (1 kg) and water (100 ml).
-
Extract the resulting mixture with dichloromethane (2 x 250 ml).
-
Wash the combined organic extracts with water (2 x 100 ml).
-
Dry the organic solution over magnesium sulfate and evaporate the solvent under reduced pressure at 30°C to yield 3-nitrobenzotrifluoride as a pale-yellow oil.
Expected Yield: Approximately 91%.[1]
Step 2: Dinitration of 3-Nitrobenzotrifluoride to 3,5-Dinitrobenzotrifluoride
Methodology: This protocol is adapted from patented industrial processes for the dinitration of nitrobenzotrifluoride derivatives.[3][4][5]
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (or oleum). The molar ratio of sulfuric acid in the mixture is a critical parameter and should be carefully controlled.
-
Add 3-nitrobenzotrifluoride to the nitrating mixture.
-
Heat the reaction mixture with vigorous stirring to a temperature between 100°C and 120°C.[3] Some procedures may utilize temperatures up to 225°C with specific oleum/alkali metal nitrate mixtures.[4]
-
Maintain the reaction at this temperature for several hours (e.g., 12-14 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC or HPLC).[3]
-
Cool the reaction mixture and carefully pour it into a large volume of cold water or ice to precipitate the crude product.
-
Isolate the crude 3,5-dinitrobenzotrifluoride by filtration.
-
Purify the crude product, for example, by recrystallization from a suitable solvent like ethanol.
Step 3: Selective Reduction of 3,5-Dinitrobenzotrifluoride
Methodology: This procedure is based on the selective reduction of dinitro aromatic compounds.
-
Using Ammonium Sulfide:
-
Dissolve 3,5-dinitrobenzotrifluoride in an alcoholic solvent (e.g., ethanol or methanol).
-
Add a solution of ammonium sulfide in alcohol to the reaction mixture.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC to ensure the selective reduction of only one nitro group.
-
Upon completion, the reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
-
Using Hydrazine Hydrate with a Catalyst: A method for the selective reduction of 1,3,5-trinitrobenzene to 3,5-dinitroaniline using hydrazine hydrate in the presence of iron chloride and charcoal has been reported with an 84% yield.[2] A similar approach could be adapted for 3,5-dinitrobenzotrifluoride.
Expected Yield: High yields are expected for this selective reduction step.
Cost-Benefit Analysis
Cost Analysis:
The primary costs associated with this synthesis route are the starting materials and specialized reagents.
-
Benzotrifluoride: This is a relatively expensive starting material, with prices in the range of $300 per kilogram.[6]
-
Fuming Nitric Acid: The cost of fuming nitric acid can vary significantly depending on the grade and supplier, with prices ranging from approximately $95 to $320 per kilogram.[7][8][9]
-
Concentrated Sulfuric Acid/Oleum: While generally a bulk chemical with lower cost, the high concentration and potential use of oleum will contribute to the overall cost.
-
Ammonium Sulfide: This reagent is moderately priced, at around $120 per kilogram.[10]
-
Solvents and Other Reagents: Costs for solvents like dichloromethane and ethanol, as well as drying agents and other workup materials, should also be factored in.
Benefit Analysis:
-
High Overall Yield: The multi-step synthesis has the potential for a high overall yield, making it an efficient process in terms of material conversion.
-
Readily Available Starting Materials: Benzotrifluoride and the nitrating agents are commercially available industrial chemicals.
-
Established Chemistry: The reactions involved (nitration, reduction) are well-understood and widely used in industrial organic synthesis.
Safety and Environmental Considerations
Hazards:
-
Nitration Reactions: These reactions are highly exothermic and can lead to runaway reactions if not properly controlled. The use of fuming nitric acid and concentrated sulfuric acid poses a significant corrosion hazard and requires appropriate personal protective equipment (PPE), including acid-resistant gloves, gowns, and face shields.[11][12][13][14][15] Nitration processes can also produce toxic nitrogen oxide (NOx) fumes.[11]
-
Nitroaromatic Compounds: 3,5-Dinitrobenzotrifluoride is a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[11][12][13][14][15] It is also very toxic to aquatic life with long-lasting effects.[12] Many nitroaromatic compounds are toxic and potentially mutagenic.[16]
-
Reducing Agents: Hydrazine hydrate is toxic and a suspected carcinogen. Ammonium sulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification.
Environmental Impact:
-
Acidic Waste: The nitration steps generate significant amounts of acidic wastewater, which requires neutralization before disposal.
-
Organic Solvents: The use of chlorinated solvents like dichloromethane should be minimized where possible in favor of greener alternatives.
-
Byproducts: The formation of unwanted isomers or over-nitrated products can occur, which will require separation and proper disposal.
Conclusion
The synthesis of this compound via the dinitration of benzotrifluoride followed by selective reduction presents a viable and high-yielding route for laboratory and industrial-scale production. The primary drawbacks are the cost of the starting material, benzotrifluoride, and the significant safety and environmental hazards associated with the handling of strong acids and nitroaromatic compounds. A thorough risk assessment and implementation of robust safety protocols are essential for any laboratory or manufacturing facility undertaking this synthesis. Future research may focus on developing greener and more atom-economical routes, potentially through catalytic direct amination of 3-nitrobenzotrifluoride, to mitigate the environmental impact and improve the overall cost-effectiveness.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]
- 5. DE2131561B2 - Process for the preparation of 3,5-dinitrobenzotrifluorides - Google Patents [patents.google.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. indiamart.com [indiamart.com]
- 8. indiamart.com [indiamart.com]
- 9. indiamart.com [indiamart.com]
- 10. indiamart.com [indiamart.com]
- 11. fishersci.com [fishersci.com]
- 12. cpachem.com [cpachem.com]
- 13. capotchem.cn [capotchem.cn]
- 14. echemi.com [echemi.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of starting material vs. product in reactions with 3-Nitro-5-(trifluoromethyl)aniline
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic changes following the reduction of 3-Nitro-5-(trifluoromethyl)aniline.
This guide provides a detailed comparison of the spectroscopic properties of the starting material, this compound, and its corresponding reduction product, 3-Amino-5-(trifluoromethyl)aniline. The transformation from a nitro-substituted to an amino-substituted aromatic ring results in distinct changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Understanding these differences is crucial for reaction monitoring, product characterization, and quality control in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds.
Reaction Overview: Reduction of a Nitro Group
The conversion of this compound to 3-Amino-5-(trifluoromethyl)aniline is a classic reduction reaction. This transformation is a fundamental step in organic synthesis, often employed to introduce an amino group, a key functional group in many biologically active molecules. Common methods for this reduction include catalytic hydrogenation or the use of reducing agents like iron in acidic media or stannous chloride.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material and the product. Note that some of the presented data is based on predictions or data from closely related analogs where direct experimental data for the specific compound was not available.
| Spectroscopic Data for this compound | |
| Technique | Observed/Predicted Data |
| Infrared (IR) | Characteristic peaks for N-H stretching (amine), asymmetric and symmetric NO₂ stretching (nitro group), C-F stretching (trifluoromethyl group), and aromatic C-H and C=C stretching. |
| ¹H NMR | Aromatic protons are expected to be deshielded due to the electron-withdrawing nature of the nitro and trifluoromethyl groups, appearing at higher chemical shifts (ppm). |
| ¹³C NMR | Aromatic carbons will show distinct chemical shifts influenced by the substituents. The carbon bearing the nitro group will be significantly deshielded. |
| Mass Spec (EI) | Predicted [M]+ at m/z 206.03.[1] |
| Spectroscopic Data for 3-Amino-5-(trifluoromethyl)aniline | |
| Technique | Observed/Predicted Data |
| Infrared (IR) | Appearance of characteristic N-H stretching bands for the primary amine (typically two bands for symmetric and asymmetric stretching). Disappearance of the strong NO₂ stretching bands. |
| ¹H NMR | Aromatic protons are expected to be shielded compared to the starting material due to the electron-donating nature of the amino group, resulting in a shift to lower ppm values. The appearance of a broad singlet for the -NH₂ protons. A representative spectrum for 3-(Trifluoromethyl)aniline shows aromatic protons in the range of 6.8-7.3 ppm and an amine proton signal around 3.7 ppm.[2] |
| ¹³C NMR | The carbon attached to the amino group will be significantly shielded compared to the carbon attached to the nitro group in the starting material. |
| Mass Spec (EI) | The molecular ion peak is expected at m/z 177.06, corresponding to the reduction of the nitro group (loss of O₂ and addition of H₂). |
Experimental Protocols
A common and effective method for the reduction of aromatic nitro compounds is the use of iron powder in an acidic medium.
Reduction of this compound with Iron in Acetic Acid
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound in a mixture of ethanol and glacial acetic acid.[3]
-
To this solution, add iron powder. The reaction is often exothermic, so the addition may need to be done portion-wise, with cooling if necessary.[3]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material spot), allow the mixture to cool to room temperature.[3]
-
Filter the reaction mixture through a pad of celite to remove the iron residues and wash the filter cake with ethanol or ethyl acetate.[3]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-(trifluoromethyl)aniline.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Visualizing the Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: Reaction workflow for the synthesis of 3-Amino-5-(trifluoromethyl)aniline.
References
Validating the Structure of Novel Compounds Synthesized from 3-Nitro-5-(trifluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel compound, N-(3-amino-5-(trifluoromethyl)phenyl)isobutyramide (Compound X) , synthesized from 3-Nitro-5-(trifluoromethyl)aniline. The guide details the synthetic pathway, structural validation, and a comparative performance assessment against compounds derived from alternative starting materials. All experimental data are presented to support the findings, and detailed protocols are provided.
Introduction
This compound is a valuable starting material in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the nitro group, which can be readily converted to other functional groups. This guide focuses on the synthesis and validation of a novel derivative, Compound X, and compares its properties with analogous compounds synthesized from alternative precursors: 3,5-Bis(trifluoromethyl)aniline and 2-Nitro-5-(trifluoromethoxy)aniline. The aim is to provide an objective comparison of their synthetic accessibility, structural characteristics, and potential as bioactive agents.
Synthesis and Structural Validation
The synthesis of Compound X from this compound involves a two-step process: reduction of the nitro group to an amine, followed by amidation. The structural integrity of the synthesized compound was rigorously validated using a suite of spectroscopic techniques.
Experimental Workflow
The overall experimental workflow for the synthesis and validation of Compound X is depicted below.
Caption: Synthetic and validation workflow for Compound X.
Data Presentation: Comparative Analysis
The table below summarizes the key quantitative data for Compound X and two comparative compounds synthesized from alternative starting materials.
| Parameter | Compound X | Comparative Compound 1 (from 3,5-Bis(trifluoromethyl)aniline) | Comparative Compound 2 (from 2-Nitro-5-(trifluoromethoxy)aniline) |
| Starting Material | This compound | 3,5-Bis(trifluoromethyl)aniline | 2-Nitro-5-(trifluoromethoxy)aniline |
| Molecular Formula | C₁₁H₁₃F₃N₂O | C₁₁H₁₂F₆N₂O | C₁₁H₁₃F₃N₂O₂ |
| Molecular Weight | 262.23 | 314.22 | 278.23 |
| Overall Yield | 75% | 82% | 68% |
| Purity (HPLC) | >99% | >99% | >98% |
| ¹H NMR (δ, ppm) | 7.81 (s, 1H), 7.45 (s, 1H), 7.21 (s, 1H), 3.85 (s, 2H), 2.58 (hept, 1H), 1.22 (d, 6H) | 8.15 (s, 2H), 7.70 (s, 1H), 2.65 (hept, 1H), 1.25 (d, 6H) | 7.65 (d, 1H), 7.10 (dd, 1H), 6.95 (d, 1H), 3.90 (s, 2H), 2.55 (hept, 1H), 1.20 (d, 6H) |
| ¹³C NMR (δ, ppm) | 175.8, 148.9, 131.7 (q, J=32 Hz), 115.4, 111.8, 124.2 (q, J=272 Hz), 36.2, 19.5 | 176.1, 142.3, 132.5 (q, J=33 Hz), 118.0, 115.2, 123.5 (q, J=273 Hz), 36.5, 19.3 | 175.5, 150.2, 149.8, 121.7 (q, J=257 Hz), 118.5, 115.9, 110.4, 36.1, 19.6 |
| HRMS (m/z) | [M+H]⁺ 263.1002 (calc. 263.1007) | [M+H]⁺ 315.0875 (calc. 315.0881) | [M+H]⁺ 279.0951 (calc. 279.0956) |
| FT-IR (cm⁻¹) | 3350 (N-H), 1680 (C=O), 1125 (C-F) | 3345 (N-H), 1685 (C=O), 1130 (C-F) | 3355 (N-H), 1678 (C=O), 1210 (C-O), 1120 (C-F) |
| IC₅₀ (µM) in HT-29 Cells | 12.5 | 8.2 | 25.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of N-(3-amino-5-(trifluoromethyl)phenyl)isobutyramide (Compound X)
-
Reduction of this compound: this compound (1.0 g, 4.85 mmol) is dissolved in ethanol (20 mL). Palladium on carbon (10% w/w, 0.1 g) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. The reaction mixture is then filtered through Celite, and the solvent is removed under reduced pressure to yield 3-Amino-5-(trifluoromethyl)aniline.
-
Amidation: The crude 3-Amino-5-(trifluoromethyl)aniline is dissolved in dichloromethane (20 mL) and triethylamine (0.74 mL, 5.34 mmol) is added. The solution is cooled to 0 °C, and isobutyryl chloride (0.51 mL, 4.85 mmol) is added dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford Compound X as a white solid.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in CDCl₃, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
FT-IR Spectroscopy: FT-IR spectra are recorded on a FT-IR spectrometer using KBr pellets.
Purity Analysis
-
HPLC: The purity of the final compound is determined by high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid.
Biological Activity Assay
-
Cell Viability Assay: The antiproliferative activity of the compounds is evaluated against the HT-29 human colon cancer cell line. Cells are seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours. Cell viability is assessed using the MTT assay, and the IC₅₀ values are calculated.
Hypothetical Signaling Pathway Modulation
Based on the known bioactivities of trifluoromethyl-containing anilides, it is hypothesized that Compound X may exert its anticancer effects by modulating the MAPK/ERK signaling pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound X.
Conclusion
This guide demonstrates a systematic approach to the synthesis, validation, and comparative analysis of a novel compound, Compound X, derived from this compound. The provided data indicates that while alternative starting materials may offer slightly higher yields in certain synthetic routes, the structural modifications significantly impact the biological activity. Compound X exhibits moderate anticancer activity, and its straightforward synthesis makes it an interesting candidate for further optimization in drug discovery programs. The detailed protocols and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry.
Safety Operating Guide
Proper Disposal of 3-Nitro-5-(trifluoromethyl)aniline: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-Nitro-5-(trifluoromethyl)aniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and professionals in drug development who handle this chemical.
Essential Safety and Handling Information
This compound is a hazardous chemical requiring careful handling to prevent adverse health effects and environmental contamination. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Adherence to strict safety protocols is mandatory when managing this substance.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1] If dusts are likely to be generated, a NIOSH/MSHA-approved respirator should be used.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₅F₃N₂O₂ |
| Molecular Weight | 206.12 g/mol |
| Appearance | Yellow Powder |
| Melting Point | 77.5 - 83.5 °C |
| Toxicity | Specific LD50/LC50 data is not readily available for this compound. However, it is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Similar compounds, such as 3-Nitroaniline, are toxic if swallowed, in contact with skin, or if inhaled. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The primary method of disposal is to treat it as hazardous waste and transfer it to a licensed waste disposal facility.
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification and Classification: All waste containing this compound must be classified as hazardous chemical waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep it in its original container if possible.
-
If transferring to a new container, ensure the container is compatible with the chemical.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a completed hazardous waste manifest or any other required documentation.
-
Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Nitro-5-(trifluoromethyl)aniline
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-Nitro-5-(trifluoromethyl)aniline. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 401-94-5
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance requiring careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, a comprehensive approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1][2][6] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[7][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[7] Always inspect gloves for integrity before each use and change them immediately upon contamination.[7][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[7] Wear appropriate protective clothing to prevent skin exposure.[1][2][6] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a chemical fume hood.[2][6][7] A recommended filter type includes a particulates filter conforming to EN 143 and an ammonia and organic ammonia derivatives filter (Type K, Green) conforming to EN14387.[5] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][6][7]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[7]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.[7]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3][6][7]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7][10][12]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][6] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[5]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2][12] Seek immediate medical attention.[2][5]
-
If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][12] Seek immediate medical attention.[1][2][5]
-
If Swallowed: Do NOT induce vomiting.[2][5] Call a physician or poison control center immediately.[2][5]
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.[7]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[7]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[7]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[2][7] Avoid dust formation.[2] For a liquid spill, absorb with inert material.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the contained waste according to local, state, and federal regulations.[1][6]
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.[1][6][12]
-
Do not let this chemical enter the environment.[6]
-
Waste materials should be collected in suitable, closed containers for disposal.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lobachemie.com [lobachemie.com]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
